gp120-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-4-22-14(19)12-8(2)16-15(20)17-13(12)9-5-6-10(18)11(7-9)21-3/h5-7,13,18H,4H2,1-3H3,(H2,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKVSNVHPOIVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
role of gp120 glycosylation in immune evasion
An In-depth Technical Guide on the Role of gp120 Glycosylation in HIV-1 Immune Evasion
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The envelope glycoprotein (Env) of the Human Immunodeficiency Virus Type 1 (HIV-1) is a primary target for neutralizing antibodies and, consequently, a focal point for vaccine design. A defining feature of Env is its extensive N-linked glycosylation, which accounts for approximately half of the molecular mass of its surface subunit, gp120.[1][2] This dense layer of host-derived glycans forms a formidable "glycan shield" that plays a central role in the virus's strategy for evading the host humoral immune response.[3] The shield physically masks conserved protein epitopes, preventing recognition by the majority of antibodies.[3] The composition and density of this shield, dominated by high-mannose and complex-type glycans, are critical for correct protein folding and viral infectivity.[3][4] Paradoxically, while the glycan shield is a mechanism of evasion, specific conserved glycan sites have become targets for a class of rare but potent broadly neutralizing antibodies (bNAbs).[1][5] Understanding the precise architecture of the glycan shield, its role in masking epitopes, and the mechanisms by which bNAbs penetrate or utilize it is essential for the rational design of effective HIV-1 vaccine immunogens. This guide provides a technical overview of the gp120 glycan shield, quantitative data on its impact on antibody neutralization, detailed experimental protocols for its study, and visual diagrams of key immunological and experimental processes.
The Architecture of the gp120 Glycan Shield
The gp120 subunit contains a variable number of potential N-linked glycosylation sites (PNGS), typically ranging from 20 to 35, specified by the sequon Asn-X-Ser/Thr (where X is any amino acid except Proline).[4] The processing of these glycans in the endoplasmic reticulum and Golgi apparatus of the host cell results in a heterogeneous mixture of high-mannose, hybrid, and complex-type N-glycans across the Env trimer.[6]
The steric crowding on the densely packed Env trimer prevents host enzymes from fully processing all glycans, leading to an abundance of under-processed, high-mannose structures.[7] These host-derived glycans are generally non-immunogenic, allowing the virus to cloak itself from the immune system.[8] Studies on recombinant gp120 proteins have consistently shown that oligomannose forms can constitute 40-50% of the total glycans.[9] This dense arrangement of sugars creates a shield that protects most of the underlying protein surface from antibody access.[8]
The "Trimer-Associated Mannose Patch"
A key feature of the native-like Env trimer is the "trimer-associated mannose patch" (TAMP), a region of exceptionally high density of oligomannose-type glycans.[7] This patch is a primary target for a class of bNAbs, such as 2G12 and the PGT128 family, which have evolved to specifically recognize these glycan structures.[5][10] The epitope for the 2G12 antibody, for instance, is a unique cluster of terminal mannose residues on glycans at positions such as N295, N332, and N392.[5][11]
Mechanism of Immune Evasion: Glycan Shielding
The primary role of the glycan shield in immune evasion is the steric hindrance and masking of conserved functional epitopes on the gp120 protein surface, such as the CD4 binding site (CD4bs).[12] By physically blocking antibody access to these vulnerable sites, the virus evades neutralization. The dynamic nature and heterogeneity of the glycans further complicate immune recognition.
Furthermore, HIV-1 can evolve under immune pressure by shifting the positions of N-linked glycosylation sites, a process known as "glycan shifting."[12] This allows the virus to mask newly exposed epitopes and escape from an evolving antibody response within an infected individual. The absence of specific glycans can create "glycan holes," which may elicit potent but strain-specific neutralizing antibodies.[8] However, viruses that possess a more complete and intact glycan shield at the time of transmission have been correlated with the subsequent development of greater neutralization breadth in infected individuals.[4]
Caption: Mechanism of gp120 glycan shielding and bNAb interaction.
Quantitative Data on Glycosylation and Neutralization
The effect of the glycan shield on antibody binding and neutralization is quantifiable. The removal or addition of specific N-glycan sites can dramatically alter virus sensitivity to neutralization.
Table: Neutralization Sensitivity of gp120 Glycosylation Mutants
This table summarizes representative data showing how the removal of specific N-linked glycosylation sites from HIV-1IIIB gp120 increases sensitivity (lowers IC50) to neutralization by various monoclonal antibodies and patient sera. Data is adapted from studies on cyanovirin-N resistant viruses which selected for mutants lacking high-mannose glycans.[13]
| Antibody/Serum | Target Epitope | Wild-Type HIV-1IIIB IC50 (µg/mL) | Mutant GCV (N289, N332, N339, N392, N448 sites removed) IC50 (µg/mL) | Fold Change in Sensitivity |
| MAb 447-52D | V3 Loop | 34.08 | 0.129 | 264x increase |
| MAb 17b | CD4-induced | 1.396 | 1.459 | No significant change |
| MAb b12 | CD4bs | 0.114 | 0.083 | No significant change |
| MAb 2G12 | Glycan (Mannose) | 1.97 (nM) | >40 (nM) | >20x decrease (Resistance) |
| HIV Serum 1 | Polyclonal | ID50 Titer: ~100 | ID50 Titer: ~400 | ~4x increase |
| HIV Serum 2 | Polyclonal | ID50 Titer: ~80 | ID50 Titer: ~300 | ~3.75x increase |
Note: The resistance to MAb 2G12 is expected, as its epitope is composed of the high-mannose glycans that were removed in the mutant virus.
Table: Antibody Binding Affinities to Glycosylated Env Proteins
Binding affinities (KD) of bNAbs to various recombinant gp120/gp140 proteins demonstrate the high-affinity interactions required for neutralization. The 2G12 and PGT128 antibodies are glycan-dependent.[5]
| Antibody | Target Epitope | Env Protein (Clade) | KD (Molar) |
| VRC01 | CD4bs | A (gp120) | 6.04 x 10-9 |
| VRC01 | CD4bs | B (gp120) | 1.15 x 10-9 |
| VRC01 | CD4bs | C (gp120) | 2.15 x 10-9 |
| 2G12 | Glycan | A (gp120) | 1.09 x 10-8 |
| 2G12 | Glycan | B (gp120) | 1.10 x 10-8 |
| 2G12 | Glycan | C (gp120) | 1.48 x 10-8 |
| PGT128 | Glycan/V3 | A (gp120) | 1.88 x 10-8 |
| PGT128 | Glycan/V3 | B (gp120) | 2.05 x 10-9 |
| PGT128 | Glycan/V3 | C (gp120) | 2.22 x 10-9 |
Table: N-Glycan Site Occupancy of BG505 gp120
Analysis of recombinant gp120 from the BG505 strain reveals that while most potential N-linked glycosylation sites are occupied, a small fraction of the protein population may lack a glycan at one or two sites.[6]
| Glycoform | Description | Relative Abundance |
| Fully Occupied | All potential N-glycan sites are occupied. | ~40.6% |
| n-1 | Missing one N-glycan from any potential site. | ~41.6% |
| n-2 | Missing two N-glycans from any potential sites. | ~17.8% |
Experimental Protocols for Studying gp120 Glycosylation
Analyzing the role of specific glycans in immune evasion requires a combination of molecular biology, virology, and analytical chemistry techniques.
Protocol: Site-Directed Mutagenesis to Remove a Glycosylation Site
This protocol, adapted from the QuikChange method, is used to mutate an asparagine (N) codon within a PNGS to a glutamine (Q) or aspartic acid (D) codon, thereby ablating a specific glycosylation site on a plasmid encoding the Env gene.[14]
-
Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length.
-
The desired mutation (e.g., AAC to CAG) should be located in the center of each primer.
-
Ensure at least 10-15 bases of correct, matching sequence on both sides of the mutation.
-
The melting temperature (Tm) of the primers should be ≥78°C.
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity polymerase (e.g., Phusion, PfuUltra).
-
Reaction Mix (50 µL total):
-
5 µL 10x reaction buffer
-
5-50 ng dsDNA template plasmid
-
125 ng forward primer
-
125 ng reverse primer
-
1 µL dNTP mix (10 mM)
-
1 µL PfuUltra DNA polymerase (2.5 U/µL)
-
Nuclease-free water to 50 µL
-
-
Thermocycler Program:
-
Initial Denaturation: 95°C for 30 seconds.
-
16-18 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final Extension: 68°C for 10 minutes.
-
-
-
Template DNA Digestion:
-
Add 1 µL of the DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental (template) DNA, leaving the newly synthesized, unmethylated mutant plasmid.
-
-
Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into high-efficiency competent E. coli cells.
-
Plate on selective agar plates (e.g., LB-ampicillin) and incubate overnight at 37°C.
-
-
Verification:
-
Isolate plasmid DNA from resulting colonies (miniprep).
-
Verify the presence of the desired mutation and the integrity of the Env gene via Sanger sequencing.
-
Protocol: HIV-1 Env-Pseudovirus Neutralization Assay
This protocol describes the generation of Env-pseudotyped viruses and their use in a luciferase-based neutralization assay using TZM-bl cells.[9][15]
-
Pseudovirus Production:
-
Day 1: Seed HEK293T cells in a T-75 flask to be 50-80% confluent on the day of transfection.
-
Day 2: Co-transfect the cells with two plasmids:
-
An Env-expressing plasmid (containing either the wild-type or mutant Env gene).
-
An Env-deficient HIV-1 backbone plasmid that carries a luciferase reporter gene (e.g., pSG3ΔEnv).
-
-
Use a suitable transfection reagent (e.g., FuGENE 6, PEI).
-
Day 4-5: Harvest the virus-containing supernatant 48-72 hours post-transfection. Clarify the supernatant by centrifugation (e.g., 500 x g for 10 min) and pass through a 0.45 µm filter. Aliquot and store at -80°C.
-
-
Virus Titration (TCID50 Determination):
-
Seed TZM-bl cells in a 96-well plate (1 x 104 cells/well) in a medium containing DEAE-Dextran (to enhance infectivity).
-
Perform serial dilutions of the pseudovirus stock and add to the cells.
-
Incubate for 48 hours at 37°C.
-
Measure luciferase activity using a luminometer and a suitable substrate (e.g., Bright-Glo).
-
Calculate the 50% tissue culture infectious dose (TCID50) per mL.
-
-
Neutralization Assay:
-
In a 96-well plate, perform serial dilutions of the test antibody or serum.
-
Add a standardized amount of pseudovirus (e.g., 200 TCID50) to each well containing the antibody dilution.
-
Incubate the virus-antibody mixture for 60-90 minutes at 37°C.
-
Add TZM-bl cells (1 x 104 cells/well in DEAE-Dextran containing medium) to the mixture.
-
Incubate for 48 hours at 37°C.
-
Measure luciferase activity (Relative Light Units, RLU).
-
Calculate the 50% inhibitory concentration (IC50) by determining the antibody concentration that causes a 50% reduction in RLU compared to virus-only control wells.
-
Protocol: Site-Specific Glycan Analysis by Mass Spectrometry
This workflow outlines the key steps to determine the occupancy and composition of glycans at specific sites on the gp120 protein.[1][16]
-
Protein Digestion:
-
Denature ~30-50 µg of purified gp120 protein (e.g., by boiling in SDS or using 50% acetonitrile).
-
Reduce disulfide bonds with Dithiothreitol (DTT) at 56°C.
-
Alkylate cysteine residues with Iodoacetamide (IAA) in the dark.
-
Digest the protein into smaller peptides using a protease such as trypsin overnight at 37°C.
-
-
Sequential Endoglycosidase Treatment:
-
Treat an aliquot of the peptide mixture with Endoglycosidase H (Endo H). Endo H cleaves high-mannose and hybrid-type N-glycans, leaving a single GlcNAc residue attached to the asparagine.
-
Subsequently, treat the mixture with Peptide-N-Glycosidase F (PNGase F) in the presence of H218O. PNGase F cleaves all remaining N-glycans (i.e., the complex-type glycans resistant to Endo H) and converts the asparagine (N) residue to aspartic acid (D), incorporating an 18O atom in the process. This creates unique mass signatures for each glycosylation state.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using reverse-phase liquid chromatography (LC) coupled directly to a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer will acquire MS1 scans (to measure peptide masses) and MS2 scans (to fragment peptides for sequence identification).
-
-
Data Analysis:
-
Search the acquired MS/MS data against the known gp120 protein sequence.
-
Identify peptides corresponding to each potential glycosylation site.
-
Quantify the relative abundance of the three possible forms for each site:
-
Unoccupied: The original peptide with an unmodified asparagine (N).
-
High-Mannose/Hybrid: The peptide with Asn(+GlcNAc).
-
Complex-Type: The peptide where Asn has been converted to Asp(+18O).
-
-
The ratio of these forms provides the site-specific occupancy and the proportion of high-mannose vs. complex glycans.
-
Caption: Workflow for generating and testing a gp120 glycan mutant.
Conclusion and Future Directions
The glycosylation of HIV-1 gp120 is a masterclass in evolutionary adaptation, providing a dynamic shield that protects the virus from the majority of host antibody responses. While this shield is a major obstacle for traditional vaccine design, detailed characterization of its structure and function has revealed new vulnerabilities. The identification of bNAbs that specifically target conserved glycan patches has opened up new avenues for immunogen design, aiming to elicit these rare but powerful responses. Future research will continue to focus on designing immunogens that present these bNAb glycan epitopes in a native-like conformation, understanding the rules that govern glycan processing on the Env trimer, and developing strategies to focus the immune response on these sites of vulnerability. The experimental approaches detailed in this guide form the bedrock of these ongoing efforts to develop a protective HIV-1 vaccine.
References
- 1. Glycosylation of viral surface proteins probed by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Binding Affinity of Antibodies to HIV-1 Recombinant Envelope Glycoproteins, Pseudoviruses, Infectious Molecular Clones, and Cell-Expressed Trimeric gp160 Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIV-1 envelope glycoprotein signatures that correlate with the development of cross-reactive neutralizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycan Profiles of gp120 Protein Vaccines from Four Major HIV-1 Subtypes Produced from Different Host Cell Lines under Non-GMP or GMP Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global N-glycan Site Occupancy of HIV-1 gp120 by Metabolic Engineering and High-Resolution Intact Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural analysis of a highly glycosylated and unliganded gp120-based antigen using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A strategy simplifying site-directed mutagenesis in the CD4-binding region of HIV gp 120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational analysis of anti–HIV-1 antibody neutralization panel data to identify potential functional epitope residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudovirus (PSV) Assay [bio-protocol.org]
- 13. High-mannose specific deglycosylation of HIV-1 gp120 induced by resistance to cyanovirin-N and the impact on antibody neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Global site-specific analysis of glycoprotein N-glycan processing - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanics of a Lethal Handshake: An In-depth Technical Guide to the HIV-1 gp120-CD4 Interaction
For Researchers, Scientists, and Drug Development Professionals
The entry of the Human Immunodeficiency Virus (HIV-1) into host cells is a masterfully orchestrated process initiated by a critical interaction: the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target immune cells. This initial contact is not merely an attachment but a sophisticated molecular trigger that initiates a cascade of conformational changes, ultimately leading to viral fusion and infection. Understanding the precise mechanism of this interaction at a molecular level is paramount for the development of effective antiviral therapies and vaccines. This technical guide provides a comprehensive overview of the gp120-CD4 interaction, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated molecular events and signaling pathways.
Structural and Conformational Dynamics of the gp120-CD4 Interaction
The interaction between gp120 and CD4 is a dynamic process characterized by significant conformational rearrangements in gp120.[1] In its unbound, or "State 1," conformation, the gp120 trimer on the viral surface exists in a "closed" state, shielding conserved regions, including the co-receptor binding site, from the host immune system.[2]
The binding of CD4 to gp120 is the first and most critical step in HIV-1 entry.[3] This high-affinity interaction occurs within a deep cavity on the gp120 outer domain.[4] The binding is primarily driven by the insertion of the phenylalanine 43 (Phe43) residue of CD4 into a highly conserved pocket on gp120.[4] This initial binding event acts as a molecular switch, triggering a series of dramatic conformational changes in gp120.[5]
These changes include the rearrangement of the variable loops, particularly the V1/V2 loops, which shift to expose the co-receptor binding site.[5] This leads to the formation of a four-stranded "bridging sheet" which is essential for subsequent interaction with a co-receptor, typically CCR5 or CXCR4.[6] This transition moves the gp120 from a closed "State 1" to an open, CD4-bound "State 2" or "State 3" conformation, which is now competent for co-receptor engagement.[2] This sequence of events ensures a stepwise and controlled viral entry process, minimizing the exposure of conserved viral epitopes to the immune system.
References
- 1. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. HIV - Wikipedia [en.wikipedia.org]
- 4. Topological Layers in the HIV-1 gp120 Inner Domain Regulate gp41 Interaction and CD4-Triggered Conformational Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Metamorphosis of gp120: A Technical Guide to the Unliganded and CD4-Bound Conformations
For Researchers, Scientists, and Drug Development Professionals
The envelope glycoprotein (Env) of the Human Immunodeficiency Virus (HIV-1) is a master of disguise, undergoing significant conformational changes to mediate viral entry into host cells. At the heart of this process is the gp120 subunit, which orchestrates the initial contact with the host cell receptor, CD4. Understanding the intricate structural differences between the unliganded (pre-fusion) and CD4-bound states of gp120 is paramount for the rational design of vaccines and entry inhibitors. This technical guide provides an in-depth exploration of the conformational dynamics of gp120, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.
The Conformational Landscape of gp120: From a Closed to an Open State
The unliganded gp120, as part of the trimeric Env spike on the virion surface, exists in a "closed" or "ground state" conformation. This state is characterized by a compact arrangement where the variable loops, particularly V1/V2, are positioned at the apex of the trimer, effectively shielding conserved epitopes, including the CD4 binding site and the co-receptor binding site.[1][2][3] This conformational masking is a key mechanism of immune evasion for HIV-1.
Upon engagement with the CD4 receptor, gp120 undergoes a dramatic structural rearrangement into an "open" conformation.[1][4][5] This transition is not a subtle shift but a large-scale reorganization of the protein's domains. The binding of CD4 initiates a cascade of events that exposes the co-receptor binding site, a crucial step for subsequent interaction with CCR5 or CXCR4 and the ultimate fusion of the viral and host cell membranes.[4][6]
Key Structural Rearrangements Upon CD4 Binding
The transition from the unliganded to the CD4-bound state involves several critical structural changes:
-
Displacement of the V1/V2 Loops: One of the most significant changes is the displacement of the V1/V2 loops from the apex of the Env trimer. Cryo-electron microscopy (cryo-EM) studies have revealed that upon CD4 binding, the V1/V2 loops can be displaced by approximately 40 Å to the sides of the trimer.[1][5] This movement is crucial for unmasking the co-receptor binding site.[6][7]
-
Formation of the Bridging Sheet: In the CD4-bound state, a four-stranded "bridging sheet" minidomain is formed. This structure is composed of beta-strands from both the inner and outer domains of gp120 and is a hallmark of the CD4-bound conformation.[8][9] While a four-stranded bridging sheet can be present in the unliganded trimer, its orientation and juxtaposition of the beta-strands are distinct from that seen in the CD4-bound state, indicating that CD4 binding induces a reorientation within this minidomain.[8]
-
Inner and Outer Domain Reorientation: While the outer domain of gp120 remains relatively static, the inner domain undergoes a more substantial rearrangement upon CD4 binding.[2][4] Quantification of these movements has shown an average displacement of approximately 4 Å for the inner domain and about 10 Å for the residues that form the bridging sheet.[4]
Quantitative Analysis of the gp120-CD4 Interaction
The interaction between gp120 and CD4 has been extensively studied using various biophysical techniques. The following tables summarize key quantitative data from these studies.
Thermodynamic Parameters of gp120-CD4 Binding
The binding of CD4 to gp120 is characterized by unusually large changes in enthalpy and entropy, indicating significant conformational rearrangement.[10][11][12]
| Parameter | Full-Length gp120 | Core gp120 | Reference(s) |
| Binding Affinity (KD) | 5 nM | 190 nM | [10] |
| Enthalpy Change (ΔH°) | -63 kcal/mol | -62 kcal/mol | [10] |
| Entropy Change (TΔS°) | -54 kcal/mol | -52 kcal/mol | [10] |
| Heat Capacity Change (ΔCp) | -1.8 kcal K-1 mol-1 | - | [13] |
Note: Thermodynamic parameters can vary depending on the specific gp120 strain, construct (full-length vs. core), and experimental conditions.
Kinetic Parameters of gp120-CD4 Interaction
Surface plasmon resonance (SPR) has been employed to determine the on- and off-rates of the gp120-CD4 interaction.
| Parameter | Value | Reference(s) |
| Association Rate (kon) | ~1 x 105 M-1s-1 | [5][7] |
| Dissociation Rate (koff) | ~1 x 10-3 s-1 | [5][7] |
Experimental Protocols for Studying gp120 Conformation
A variety of sophisticated techniques are employed to elucidate the structural and dynamic properties of gp120. Below are detailed overviews of the key experimental methodologies.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in visualizing the structure of the Env trimer in both its unliganded and CD4-bound states at near-atomic resolution.[1][5]
Methodology Overview:
-
Sample Preparation: Soluble, stabilized Env trimers (e.g., SOSIP gp140) are purified. For the CD4-bound state, the trimers are incubated with soluble CD4 (sCD4) and often with stabilizing antibodies.
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of amorphous ice, preserving the native structure of the protein.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual Env trimers in different orientations are collected.
-
Image Processing: The individual particle images are computationally extracted, aligned, and classified. A 3D reconstruction of the Env trimer is then generated by averaging the aligned images.
-
Model Building: An atomic model of the protein is built into the cryo-EM density map.
X-ray Crystallography
X-ray crystallography has provided high-resolution structures of the gp120 core, both in its unliganded and CD4-bound forms.[4][14]
Methodology Overview:
-
Protein Expression and Purification: Core gp120 constructs, often with variable loops removed to facilitate crystallization, are expressed (e.g., in 293T cells) and purified to homogeneity.[15]
-
Crystallization: The purified gp120 is subjected to a wide range of crystallization screening conditions (sparse matrix screening) to identify conditions that yield well-ordered crystals.[16] This process can be lengthy and requires optimization of parameters such as pH, precipitant concentration, and temperature.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays by the crystal is recorded on a detector.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the protein. An atomic model is then built into this map and refined.
Fluorescence Resonance Energy Transfer (FRET)
Single-molecule FRET (smFRET) is a powerful technique to study the conformational dynamics of individual Env trimers in real-time.[2]
Methodology Overview:
-
Fluorophore Labeling: Fluorescent dyes (a donor and an acceptor) are site-specifically incorporated into the gp120 sequence, for instance, in the V1 and V4 loops.[2]
-
Immobilization: Virions or purified Env trimers are immobilized on a microscope slide.
-
Data Acquisition: The sample is illuminated with a laser that excites the donor fluorophore. The fluorescence emission from both the donor and acceptor is detected. The efficiency of energy transfer from the donor to the acceptor is dependent on the distance between them, providing a readout of the conformational state.
-
Data Analysis: The FRET efficiency is calculated from the intensities of the donor and acceptor fluorescence. Histograms of FRET efficiencies reveal the populations of different conformational states.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the gp120-CD4 interaction.[10][11]
Methodology Overview:
-
Sample Preparation: Purified gp120 is placed in the sample cell of the calorimeter, and a solution of sCD4 is loaded into the titration syringe. It is crucial that both proteins are in identical buffer to minimize heats of dilution.[17]
-
Titration: The sCD4 solution is injected in small aliquots into the gp120 solution. The heat released or absorbed upon each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of sCD4 to gp120. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS provides information on the solvent accessibility and dynamics of different regions of gp120 in its unliganded and CD4-bound states.[2]
Methodology Overview:
-
Deuterium Labeling: The protein (unliganded or CD4-bound gp120) is incubated in a D2O-based buffer for various time points. Backbone amide hydrogens that are exposed to the solvent will exchange with deuterium.
-
Quenching: The exchange reaction is quenched by rapidly lowering the pH and temperature.
-
Proteolysis and Analysis: The protein is digested into peptides, typically with pepsin, and the peptides are separated by liquid chromatography and analyzed by mass spectrometry.
-
Data Analysis: The mass of each peptide is measured to determine the amount of deuterium uptake. Regions that show a decrease in deuterium uptake upon CD4 binding are likely part of the binding interface or undergo a conformational change that makes them less solvent-accessible.
Visualizing the Conformational Transition and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key conformational changes in gp120 and a generalized workflow for its structural analysis.
Implications for Drug and Vaccine Development
A detailed understanding of the conformational landscape of gp120 is critical for the development of effective HIV-1 therapeutics and vaccines.
-
Vaccine Design: The unliganded, closed conformation of the Env trimer is the primary target for broadly neutralizing antibodies. Vaccine immunogens that can mimic this native-like structure are a major focus of current research.
-
Inhibitor Development: The CD4-bound conformation exposes conserved regions that can be targeted by small-molecule inhibitors. These inhibitors can block the interaction with co-receptors and prevent viral entry. Furthermore, understanding the transition state between the unliganded and CD4-bound conformations may reveal novel targets for therapeutic intervention.
References
- 1. Pre-fusion structure of trimeric HIV-1 envelope glycoprotein determined by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational dynamics of single HIV-1 envelope trimers on the surface of native virions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Energetics of the HIV gp120-CD4 binding reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and structural analysis of mutant CD4 receptors that are defective in HIV gp120 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cryo-EM structure of a fully glycosylated soluble cleaved HIV-1 Env trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Local Conformational Stability of HIV-1 gp120 in Unliganded and CD4-Bound States as Defined by Amide Hydrogen/Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hdxms.net [hdxms.net]
- 14. Detection of receptor-ligand interactions using surface plasmon resonance: model studies employing the HIV-1 gp120/CD4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tainstruments.com [tainstruments.com]
The Genetic Tapestry of a Viral Master of Disguise: An In-depth Guide to the Diversity of HIV-1 gp120
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) presents a formidable challenge to global health, primarily due to its remarkable capacity for genetic variation. At the forefront of this variability is the envelope glycoprotein gp120, the viral component responsible for host cell recognition and entry. The genetic diversity of gp120 not only allows the virus to evade the host immune system but also poses significant hurdles for the development of broadly effective vaccines and therapeutics. This technical guide provides a comprehensive overview of the genetic diversity of gp120 across different HIV-1 subtypes, details the experimental protocols used to characterize this diversity, and illustrates the key molecular interactions and pathways involved.
The HIV-1 envelope glycoprotein (Env) is a trimer of non-covalently associated gp120/gp41 heterodimers. The gp120 subunit orchestrates the initial contact with the host cell by binding to the CD4 receptor and a coreceptor, typically CCR5 or CXCR4.[1] This interaction triggers conformational changes that expose the fusion peptide of the gp41 subunit, leading to the fusion of viral and cellular membranes.[2] The immense genetic variability of HIV-1 is driven by the high error rate of its reverse transcriptase enzyme, a rapid replication cycle, and recombination events.[3] This results in inter-subtype nucleotide divergences of up to 35% and intra-subtype variations of up to 20%.[4][5] The gp120 protein is the most variable of all HIV proteins, making it a critical focus of study.[6]
Quantitative Analysis of gp120 Genetic Diversity
The genetic diversity of HIV-1 is not uniform across its genome. The env gene, which codes for gp120, is the most variable region. This high degree of variation is concentrated in five hypervariable loops (V1-V5), which are interspersed with five conserved regions (C1-C5).[7] The variable loops are key targets for the host immune response and play a crucial role in shielding conserved functional sites on the protein.
Below is a summary of quantitative data on the genetic diversity of HIV-1 proteins, highlighting the exceptional variability of gp120.
| Protein | Average Amino Acid Diversity within Clades (%)[6] | Notes |
| gp120 | 21.3 ± 2.5 | The most variable HIV-1 protein. |
| Gag (p17, p24, p7, p6) | 9.0 ± 1.6 | Structural proteins forming the viral core. |
| Pol (Protease, RT, Integrase) | 7.2 ± 3.0 | Enzymatic proteins; Integrase is the most conserved (4.5 ± 1.1%). |
| Vif | 13.9 ± 2.4 | Accessory protein counteracting a host defense mechanism. |
| Vpr | 10.4 ± 1.8 | Accessory protein involved in cell cycle arrest. |
| Tat | 11.3 ± 2.9 | Regulatory protein that enhances viral transcription. |
| Rev | 9.4 ± 1.8 | Regulatory protein that facilitates nuclear export of viral RNA. |
| Vpu | 16.9 ± 3.4 | Accessory protein that enhances virion release. |
| Nef | 12.8 ± 2.4 | Accessory protein that manipulates the host's cellular machinery. |
| gp41 | 13.2 ± 1.8 | Transmembrane protein involved in membrane fusion. |
Subtype-specific variations are also significant. For example, the V3 loop of subtype C viruses generally exhibits less sequence variation compared to subtype B.[4] Furthermore, studies comparing subtype C sequences from different geographical regions, such as India and South Africa, have revealed significant differences in the prevalence of potential N-linked glycosylation sites (pNLGS) and distinct charges in the variable loops.[8]
Experimental Methodologies for Analyzing gp120 Diversity
Characterizing the extensive diversity of gp120 requires a multi-faceted experimental approach, combining molecular biology, sequencing technologies, and bioinformatics.
Sequencing of the env Gene
The primary method for assessing genetic diversity is sequencing the env gene from viral populations. To avoid biases introduced by conventional PCR, Single Genome Amplification (SGA) is the gold standard. This technique involves diluting the viral template (cDNA or proviral DNA) to a point where most PCR reactions contain zero or one template molecule, ensuring that the resulting sequences represent individual viral variants.[9]
Detailed Protocol for Single Genome Amplification (SGA) and Sequencing:
-
Sample Collection and Nucleic Acid Extraction : Viral RNA is extracted from plasma samples using commercial kits (e.g., QIAamp Viral RNA Mini Kit).[9] For proviral DNA, genomic DNA is isolated from peripheral blood mononuclear cells (PBMCs).[10]
-
Reverse Transcription (for RNA) : Extracted viral RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA serves as the template for PCR.[11]
-
Template Dilution : The cDNA or gDNA is serially diluted. The appropriate dilution is determined by performing nested PCR on 10 replicates per dilution. The endpoint dilution, which yields positive PCR products in 30% or fewer of the reactions, is chosen for subsequent amplification. This ensures a high probability (>80%) that positive reactions are derived from a single template molecule.[9][12]
-
Nested PCR : A two-round PCR is performed to amplify the full-length env gene (approximately 2.6 kb).[13]
-
First Round PCR : Uses outer primers that flank the env gene. A typical reaction contains 1 µL of diluted template, PCR SuperMix, and 0.05 µM of each outer primer.[12]
-
Second Round PCR : Uses inner (nested) primers to increase specificity and yield. 1-2 µL of the first-round product is used as a template. A typical reaction contains PCR SuperMix and 0.2 µM of each inner primer.[12]
-
-
Amplicon Verification : PCR products are visualized on an agarose gel to confirm the correct size.
-
Sequencing :
-
Sanger Sequencing : The purified PCR products are directly sequenced. This method provides long, high-fidelity reads but has low throughput.[13]
-
Next-Generation Sequencing (NGS) : For higher throughput, amplicons can be sequenced using platforms like Pacific Biosciences (PacBio) SMRT sequencing, which can generate multiple, intact full-length env reads, or Illumina, which provides high depth of coverage for shorter fragments that are then assembled.[9][13][14]
-
-
Sequence Analysis : The resulting sequences are assembled, aligned, and checked for quality and potential recombination.
Phylogenetic Analysis
Phylogenetic analysis is used to infer the evolutionary relationships between different gp120 sequences. This is crucial for tracking transmission dynamics, identifying recombinant forms, and understanding subtype evolution.[15]
Detailed Protocol for Phylogenetic Analysis:
-
Sequence Alignment : The obtained env gene sequences, along with reference sequences from databases like the Los Alamos HIV Sequence Database, are aligned using algorithms such as ClustalW or MUSCLE. This step is critical for identifying homologous positions.[8]
-
Phylogenetic Tree Construction : A phylogenetic tree is constructed from the aligned sequences. Common methods include:
-
Neighbor-Joining : A distance-based method that is computationally fast.[16]
-
Maximum Likelihood : A model-based method that evaluates the likelihood of the data given a specific evolutionary model and tree topology.[8]
-
Bayesian Inference : A statistical method that provides probabilities for the clades and other parameters of the evolutionary model.
-
-
Tree Validation : The reliability of the tree topology is assessed using bootstrapping (for Neighbor-Joining and Maximum Likelihood) or by calculating posterior probabilities (for Bayesian methods).[16]
-
Interpretation : The resulting tree is visualized and interpreted to understand the clustering of sequences by subtype, geographical origin, or patient.
Analysis of Glycosylation
The surface of gp120 is densely coated with host-derived glycans, forming a "glycan shield" that helps the virus evade neutralizing antibodies.[17] Analyzing the site-specific glycosylation patterns is essential for understanding immune evasion and for immunogen design. Mass spectrometry is the primary tool for this analysis.[18]
Detailed Protocol for Mass Spectrometry-based Glycosylation Analysis:
-
Protein Preparation : Recombinant gp120 protein is produced and purified.[19]
-
Proteolytic Digestion : The gp120 protein is digested into smaller peptides using a protease like trypsin.
-
Glycopeptide Enrichment : Glycopeptides are often enriched from the complex mixture of peptides to facilitate analysis.
-
Mass Spectrometry (MS) : The peptide mixture is analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[20]
-
Different fragmentation techniques like Collision-Induced Dissociation (CID), Electron Capture Dissociation (ECD), or Electron-Transfer Dissociation (ETD) are used. CID tends to cleave the fragile glycans from the peptide, while ECD/ETD fragments the peptide backbone while leaving the glycans intact, allowing for precise site localization.[18]
-
-
Data Analysis : Specialized software is used to identify the peptide sequences, the sites of glycosylation (N-X-S/T motif), and the composition of the attached glycans (e.g., high-mannose, complex).[17] The occupancy of each potential N-linked glycosylation site (PNGS) can also be quantified.[18]
Functional Implications of gp120 Diversity
The genetic diversity of gp120 has profound functional consequences, influencing viral tropism, infectivity, and immune evasion. A key function of gp120 is to mediate viral entry by engaging cellular receptors, a process that also triggers intracellular signaling cascades.
gp120-Mediated Cell Signaling
Binding of gp120 to the CD4 receptor and a chemokine coreceptor (CCR5 or CXCR4) does more than just facilitate viral entry; it also activates a number of intracellular signaling pathways.[21] These signaling events can modulate the cellular environment to make it more conducive for viral replication. For instance, in macrophages, gp120 binding to CCR5 can induce the release of pro-inflammatory cytokines like IL-1β.[22] This process involves the assembly of a signaling complex including the Src family kinase Lyn, PI3K, and the focal adhesion kinase Pyk2.[22] In T-cells, gp120 binding can activate pathways leading to cytoskeletal rearrangement, which supports efficient viral fusion, and can also influence cell survival and apoptosis.[21][23]
Conclusion
The genetic diversity of the HIV-1 gp120 glycoprotein is a central feature of the virus's biology and a major obstacle in the fight against AIDS. This diversity allows the virus to persist in the face of a robust immune response and complicates the design of a universal vaccine. A thorough understanding of the patterns of gp120 variation across different subtypes, geographical regions, and stages of infection is paramount. The experimental and analytical workflows detailed in this guide—from single genome sequencing to phylogenetic analysis and characterization of the glycan shield—provide the necessary tools for researchers to dissect this complexity. By continuing to unravel the intricate details of gp120's genetic tapestry, the scientific community can better inform the development of novel prevention and treatment strategies to combat the global HIV-1 epidemic.
References
- 1. researchgate.net [researchgate.net]
- 2. HIV - Wikipedia [en.wikipedia.org]
- 3. Human Immunodeficiency Virus Type 1 Subtype Distribution in the Worldwide Epidemic: Pathogenetic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Appreciating HIV Type 1 Diversity: Subtype Differences in Env - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Challenge of HIV-1 Subtype Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HIV-1 Envelope Glycoprotein Amino Acids Signatures Associated with Clade B Transmitted/Founder and Recent Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geospatial HIV-1 subtype C gp120 sequence diversity and its predicted impact on broadly neutralizing antibody sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 10. [Subtype and sequence analysis of the C2-V3 region of gp120 genes among HIV-1 strains in Sichuan province] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Single Genome Sequencing of Expressed and Proviral HIV-1 Envelope Glycoprotein 120 (gp120) and nef Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Sequencing of Complete env Genes from Primary HIV-1 Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phylogenetic Tools for Generalized HIV-1 Epidemics: Findings from the PANGEA-HIV Methods Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. uwo.scholaris.ca [uwo.scholaris.ca]
- 18. Structural analysis of a highly glycosylated and unliganded gp120-based antigen using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sequential Analysis of the N/O-Glycosylation of Heavily Glycosylated HIV-1 gp120 Using EThcD-sceHCD-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Sequential Analysis of the N/O-Glycosylation of Heavily Glycosylated HIV-1 gp120 Using EThcD-sceHCD-MS/MS [frontiersin.org]
- 21. T-Cell Signaling in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Signaling Mechanism of HIV-1 gp120 and Virion-Induced IL-1β Release in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the gp120-gp41 Complex Formation: Core of HIV-1 Viral Entry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation and function of the HIV-1 envelope glycoprotein (Env) complex, formed by the non-covalent association of the gp120 and gp41 subunits. Understanding the intricate molecular choreography of this complex is paramount for the development of effective antiviral therapies and vaccines. This document details the structural arrangement, the thermodynamics and kinetics of the interactions, the conformational dynamics driving membrane fusion, and the experimental methodologies used to elucidate these processes.
Introduction: The HIV-1 Envelope Glycoprotein Complex
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical first step in its lifecycle, mediated entirely by the viral envelope glycoprotein (Env) spike. This spike is a trimer of heterodimers, with each heterodimer consisting of a surface subunit, gp120, and a transmembrane subunit, gp41.[1][2] These two subunits are initially synthesized as a single precursor protein, gp160, which is subsequently cleaved by a host cell protease called furin in the trans-Golgi network.[3] Following cleavage, gp120 and gp41 remain associated through non-covalent interactions, forming the mature, metastable Env complex on the virion surface.[3][4]
The gp120 subunit is responsible for binding to the primary host cell receptor, CD4, and a coreceptor, typically CCR5 or CXCR4.[2] This binding cascade triggers a series of profound conformational changes in both gp120 and gp41, ultimately leading to the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm.[5] The non-covalent and relatively labile nature of the gp120-gp41 interaction is a key feature, allowing for the necessary conformational flexibility while also presenting a challenge for immune recognition and vaccine design.[4][6]
Structural Organization of the gp120-gp41 Complex
Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the three-dimensional architecture of the Env trimer in its prefusion, "closed" state. In this conformation, the three gp120 subunits sit atop the gp41 trimer, forming a compact, mushroom-shaped structure. The variable loops of gp120, particularly V1/V2 and V3, are strategically positioned to shield conserved regions of the complex from antibody recognition.
The interaction between gp120 and gp41 is multifaceted, involving several discontinuous segments of gp120 that form a single interactive surface. This surface primarily involves the N and C termini of gp120 and a seven-stranded β-sandwich structure.[4] This intricate interface maintains the metastable prefusion state of gp41, preventing its premature transition into the fusion-active conformation.
Quantitative Analysis of Molecular Interactions
The formation of the functional gp120-gp41 complex and its subsequent interactions with host cell receptors are governed by precise thermodynamic and kinetic parameters. These have been extensively studied using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
gp120-CD4 Interaction
The binding of gp120 to CD4 is the initial and critical step in viral entry. This interaction is characterized by a high affinity and is accompanied by significant conformational changes in gp120.
| Interaction | Technique | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) |
| gp120 - CD4 | SPR | 1.19 x 10⁴ | 7.83 x 10⁻⁴ | 66 | Not typically measured by SPR | Not typically measured by SPR |
| gp120 - CD4 | ITC | Not measured | Not measured | ~5 - 190 | -63 | Highly unfavorable |
Note: The thermodynamic data for the gp120-CD4 interaction reveals an unusually large and favorable enthalpy change, which is offset by a large unfavorable entropy change. This is indicative of significant structural ordering and conformational changes within the gp120 core upon CD4 binding.[6][7]
gp120-gp41 Interaction
The direct measurement of the binding affinity between gp120 and gp41 in their native, non-covalent state is challenging due to the lability of the complex. However, mutagenesis studies have identified key residues in both proteins that are critical for their association, and the stability of this interaction is known to be crucial for maintaining the integrity of the Env trimer. The interaction is primarily non-covalent and is disrupted upon CD4 and coreceptor binding, leading to the shedding of gp120 from the virion.
The HIV-1 Entry Pathway: A Cascade of Conformational Changes
The process of HIV-1 entry is a highly orchestrated sequence of events, initiated by the binding of gp120 to CD4. This interaction triggers a cascade of conformational changes that ultimately lead to membrane fusion.
Experimental Protocols
The study of the gp120-gp41 complex relies on a variety of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Verify gp120-gp41 Interaction
Co-IP is a powerful technique to study protein-protein interactions in their native context. This protocol describes the co-immunoprecipitation of gp41 and its interacting partner, gp120.
Materials:
-
Cells expressing HIV-1 Env (e.g., transfected HEK293T cells).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibodies: rabbit anti-gp41 and mouse anti-gp120.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
SDS-PAGE gels and Western blotting apparatus.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Harvest cells and lyse them in cold lysis buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing: Transfer the supernatant to a new tube and add Protein A/G beads. Incubate for 1 hour at 4°C with gentle rotation.
-
Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the bait protein (e.g., anti-gp41) and incubate overnight at 4°C.
-
Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three times with wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform Western blotting with antibodies against both gp41 and gp120.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. This protocol outlines the analysis of the gp120-CD4 interaction.
Materials:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified ligand (e.g., soluble CD4).
-
Purified analyte (e.g., gp120).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., glycine-HCl, pH 2.5).
Procedure:
-
Immobilization: Activate the sensor chip surface and immobilize the ligand to the desired level.
-
Binding Analysis: Inject a series of analyte concentrations over the ligand-coated surface and a reference flow cell.
-
Data Collection: Record the sensorgrams for each analyte concentration, including association and dissociation phases.
-
Regeneration: After each cycle, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Subtract the reference channel signal and fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter.
-
Purified macromolecule (e.g., gp120) in the sample cell.
-
Purified ligand (e.g., soluble CD4) in the injection syringe.
-
Identical buffer for both samples.
Procedure:
-
Sample Preparation: Prepare the macromolecule and ligand in the same, degassed buffer.
-
Titration: Perform a series of small injections of the ligand into the sample cell containing the macromolecule.
-
Heat Measurement: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to macromolecule. Fit the resulting isotherm to a binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Conclusion and Future Directions
The gp120-gp41 complex represents a fascinating and challenging target for antiviral drug and vaccine development. Its intricate structure and the dynamic conformational changes it undergoes during viral entry are a testament to the evolutionary pressures that have shaped HIV-1. While significant progress has been made in elucidating the structure and function of this complex, several key questions remain.
Future research will likely focus on:
-
Obtaining higher-resolution structures of the Env trimer in various conformational states, including intermediate states during the fusion process.
-
Developing novel immunogens that can elicit broadly neutralizing antibodies targeting conserved epitopes on the gp120-gp41 interface.
-
Designing small-molecule inhibitors that can lock the Env complex in a non-functional conformation or block the conformational changes required for fusion.
A deeper understanding of the gp120-gp41 complex formation and function will undoubtedly pave the way for the next generation of HIV-1 therapeutics and a much-needed effective vaccine.
References
- 1. Use of a gp120 Binding Assay To Dissect the Requirements and Kinetics of Human Immunodeficiency Virus Fusion Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Binding Affinity of Antibodies to HIV-1 Recombinant Envelope Glycoproteins, Pseudoviruses, Infectious Molecular Clones, and Cell-Expressed Trimeric gp160 Using Microscale Thermophoresis [mdpi.com]
- 3. Structure of HIV-1 gp41 with its membrane anchors targeted by neutralizing antibodies | eLife [elifesciences.org]
- 4. Structure of HIV-1 gp120 with gp41-interactive region reveals layered envelope architecture and basis of conformational mobility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Topological Layers in the HIV-1 gp120 Inner Domain Regulate gp41 Interaction and CD4-Triggered Conformational Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Energetics of the HIV gp120-CD4 binding reaction - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Pressures on the HIV-1 gp120 Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein, gp120, is a critical component for viral entry into host cells and a primary target for the host immune response. Its gene is subject to immense and complex evolutionary pressures, driving a high degree of genetic diversity that poses significant challenges to the development of effective vaccines and therapeutics. This technical guide provides an in-depth analysis of the evolutionary forces shaping the gp120 gene, with a focus on quantitative data, experimental methodologies, and the intricate interplay between the virus and the host immune system.
Host Immune Pressure: The Primary Driver of gp120 Evolution
The host immune system, particularly the humoral immune response mediated by antibodies, exerts the most significant selective pressure on the HIV-1 gp120 gene.[1] Neutralizing antibodies that target gp120 can block viral entry, leading to the selection of viral variants that can evade this recognition. This constant "arms race" between the virus and the host's antibody response drives the rapid evolution of the env gene.
The Glycan Shield
A key immune evasion strategy employed by HIV-1 is the dense coating of N-linked glycans on the surface of gp120, often referred to as the "glycan shield".[2][3][4] These host-derived sugar molecules mask underlying protein epitopes from antibody recognition.[2] The number and position of potential N-linked glycosylation sites (PNGS) are highly variable among different HIV-1 subtypes and even within an infected individual.[3][5][6] This variability is a direct consequence of the selection pressure to evade the immune system. While the total number of PNGS in gp120 is generally around 25, the distribution across different regions, particularly the variable loops, can differ significantly.[3][4]
Hypervariable Loops
The gp120 protein is characterized by five hypervariable regions (V1-V5) interspersed among five conserved regions (C1-C5).[7][8] These variable loops are the most exposed parts of the gp120 molecule and are major targets for neutralizing antibodies.[7] Consequently, they are under intense positive selection to mutate, leading to high sequence variability, insertions, and deletions.[9] This rapid evolution of the variable loops allows the virus to continuously escape from existing antibody responses. The V1, V2, and V4 loops are particularly notable for their elasticity in length and sequence.[9]
Conformational Masking
Another sophisticated immune evasion mechanism is conformational masking, where conserved, functionally important regions of gp120, such as the CD4 binding site, are hidden within the protein's structure.[10] These sites only become exposed upon binding to the host cell's CD4 receptor, a step that is quickly followed by co-receptor binding and viral entry, leaving a very narrow window for antibody neutralization.[10] The inherent flexibility and conformational changes of the gp120 trimer further contribute to this masking effect.
Quantitative Analysis of gp120 Evolution
The evolutionary pressures acting on the gp120 gene can be quantified using various molecular evolution metrics. These analyses provide valuable insights into the regions of the gene that are under the strongest selection and are therefore most likely involved in immune evasion and viral fitness.
dN/dS Ratios: Measuring Selective Pressure
The ratio of the rate of non-synonymous substitutions (dN) to the rate of synonymous substitutions (dS) is a powerful indicator of selective pressure at the molecular level. A dN/dS ratio greater than 1 indicates positive or diversifying selection, suggesting that changes in the amino acid sequence are being favored. A ratio less than 1 suggests purifying or negative selection, where amino acid changes are deleterious and selected against. A ratio of 1 indicates neutral evolution.
Studies have consistently shown that the variable loops of gp120 are under strong positive selection, with high dN/dS ratios, reflecting their role in immune escape.[11] In contrast, the conserved regions, which are crucial for the structural integrity and function of the protein, are generally under purifying selection.[11]
Table 1: Representative dN/dS Ratios for HIV-1 gp120 Regions
| gp120 Region | Predominant Selective Pressure | Representative dN/dS Ratio |
| Conserved Region 1 (C1) | Purifying | < 1 |
| Variable Loop 1 (V1) | Positive | > 1 |
| Variable Loop 2 (V2) | Positive | > 1 |
| Conserved Region 2 (C2) | Purifying | < 1 |
| Variable Loop 3 (V3) | Positive | > 1 |
| Conserved Region 3 (C3) | Mixed | Variable |
| Variable Loop 4 (V4) | Positive | > 1 |
| Conserved Region 4 (C4) | Purifying | < 1 |
| Variable Loop 5 (V5) | Positive | > 1 |
| Conserved Region 5 (C5) | Purifying | < 1 |
Note: Specific dN/dS values can vary significantly between studies, HIV-1 subtypes, and individual patients.
N-Linked Glycosylation Sites
The number and distribution of potential N-linked glycosylation sites (PNGS) provide another quantitative measure of evolutionary pressure. Changes in the number and location of these sites can significantly impact the effectiveness of the glycan shield.
Table 2: Potential N-Linked Glycosylation Sites (PNGS) in gp120 of Different HIV-1 Subtypes
| HIV-1 Subtype | Average Total PNGS in gp120 | PNGS in V1/V2 | PNGS in V4 | PNGS in V5 | Reference |
| Subtype B | ~25 | Variable | Variable | Variable | [12] |
| Subtype C | ~25 | Variable | Variable | Variable | [5] |
| CRF01_AE | Significantly fewer total | Fewer | Fewer | Significantly more | [6] |
Experimental Protocols
Understanding the evolutionary pressures on gp120 relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
HIV-1 env Gene Sequencing and Phylogenetic Analysis
Objective: To determine the genetic sequence of the env gene from patient samples and analyze its evolutionary relationships.
Methodology:
-
Viral RNA Extraction: Viral RNA is extracted from patient plasma samples using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[13]
-
Reverse Transcription and PCR: The extracted RNA is reverse transcribed into complementary DNA (cDNA). The full-length env gene is then amplified from the cDNA using nested Polymerase Chain Reaction (PCR) with specific primers.[13][14]
-
Single Genome Amplification (SGA): To avoid PCR-induced artifacts and to obtain sequences of individual viral variants, SGA is often employed. This involves diluting the cDNA to a point where, on average, less than one template molecule is present per PCR reaction.[13]
-
DNA Sequencing: The amplified env gene products are sequenced using either traditional Sanger sequencing or next-generation sequencing (NGS) platforms.[13][15]
-
Sequence Alignment and Phylogenetic Analysis: The obtained sequences are aligned with reference sequences from databases like the Los Alamos HIV Sequence Database. Phylogenetic trees are then constructed using methods such as maximum likelihood or Bayesian inference to visualize the evolutionary relationships between the sequences.[16][17]
Site-Directed Mutagenesis of gp120
Objective: To introduce specific mutations into the env gene to study their functional consequences.
Methodology:
-
Primer Design: Mutagenic primers are designed to contain the desired mutation and anneal to the target sequence on opposite strands of a plasmid containing the env gene. Primers are typically 25-45 bases long with a melting temperature (Tm) of ≥78°C.[18][19][20]
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The reaction typically involves an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.[18][20]
-
Template DNA Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI endonuclease, which specifically targets methylated DNA (prokaryotic-derived plasmids). The newly synthesized, mutated DNA remains intact as it is unmethylated.[18][19]
-
Transformation: The DpnI-treated reaction mixture is transformed into competent E. coli cells.
-
Selection and Sequencing: The transformed bacteria are plated on selective media. Colonies are then picked, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation.[21]
HIV-1 Neutralization Assay (TZM-bl Reporter Cell Line)
Objective: To measure the ability of antibodies to inhibit HIV-1 entry into target cells.
Methodology:
-
Cell Culture: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing Tat-inducible luciferase and β-galactosidase reporter genes, are cultured and seeded into 96-well plates.[22][23]
-
Virus and Antibody Preparation: A known amount of HIV-1 (either replication-competent virus or pseudovirus) is incubated with serial dilutions of the antibody sample (e.g., patient serum or monoclonal antibody) for a defined period (e.g., 1 hour at 37°C).[22][24]
-
Infection: The virus-antibody mixture is added to the TZM-bl cells. DEAE-Dextran is often included to enhance viral infectivity.[22]
-
Incubation: The plates are incubated for 48 hours to allow for viral entry and expression of the reporter genes.
-
Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.[23]
-
Data Analysis: The percentage of neutralization is calculated by comparing the luminescence in the presence of the antibody to the luminescence of the virus-only control. The 50% inhibitory concentration (IC50) is determined as the antibody concentration that causes a 50% reduction in luminescence.[23]
Structural Determination of gp120 by X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the three-dimensional structure of the gp120 protein.
Methodology (X-ray Crystallography):
-
Protein Expression and Purification: A soluble, truncated form of gp120 is expressed in a suitable expression system (e.g., mammalian cells) and purified to homogeneity. Often, gp120 is co-expressed with a stabilizing ligand like a CD4 fragment and a neutralizing antibody Fab fragment to lock it into a specific conformation.[25][26]
-
Crystallization: The purified protein complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.[25][27]
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[25][26]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein is built and refined.[25][28]
Methodology (Cryo-EM):
-
Sample Preparation: A purified, stabilized form of the full-length, trimeric HIV-1 Env glycoprotein is vitrified in a thin layer of ice on an EM grid.[1][29][30]
-
Electron Microscopy: The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures.[29][31][32]
-
Image Processing and 3D Reconstruction: Thousands of particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the Env trimer.[1][29]
-
Model Building: An atomic model of gp120 is built into the cryo-EM density map.[30]
Visualizing the Dynamics of gp120 Evolution
Diagrams generated using the DOT language can effectively illustrate the complex relationships and processes involved in gp120 evolution.
Signaling Pathway of gp120-Mediated HIV-1 Entry
Caption: HIV-1 entry is a multi-step process initiated by gp120 binding to the CD4 receptor.
Experimental Workflow for dN/dS Analysis of the env Gene
Caption: Workflow for determining selective pressures on the HIV-1 env gene using dN/dS analysis.
Logical Relationship of Immune Pressure and Viral Escape
Caption: The interplay between host immune pressure and HIV-1's escape mechanisms drives gp120 diversity.
Conclusion
The evolutionary landscape of the HIV-1 gp120 gene is shaped by a continuous and dynamic interplay between the virus and the host immune system. The intense selective pressure exerted by neutralizing antibodies drives the evolution of sophisticated escape mechanisms, including the glycan shield, hypervariable loops, and conformational masking. Understanding these evolutionary dynamics at a quantitative and mechanistic level is paramount for the rational design of novel vaccine immunogens and therapeutic strategies that can overcome the formidable challenge of HIV-1's genetic diversity. The experimental and computational approaches outlined in this guide provide a framework for continued research into this critical area of HIV-1 biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of proviral gp120 over the first year of HIV-1 subtype C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 gp120 N-linked glycosylation differs between plasma and leukocyte compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosylation of the core of the HIV-1 envelope subunit protein gp120 is not required for native trimer formation or viral infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geospatial HIV-1 subtype C gp120 sequence diversity and its predicted impact on broadly neutralizing antibody sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HIV-1 envelope glycoprotein variable loops are indispensable for envelope structural integrity and virus entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variability in the Human Immunodeficiency Virus Type 1 gp120 Env Protein Linked to Phenotype-Associated Changes in the V3 Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Patterns in HIV-1 gp120 Variable Domains in Anatomical Tissues in the Absence of a Plasma Viral Load - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The utility of protein structure as a predictor of site-wise dN/dS varies widely among HIV-1 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Glycosylation Profiles of HIV-1 Transmitted/Founder Envelopes by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. HIV-1 subtyping using phylogenetic analysis of pol gene sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 20. Site-Directed Mutagenesis [protocols.io]
- 21. assaygenie.com [assaygenie.com]
- 22. hiv.lanl.gov [hiv.lanl.gov]
- 23. hiv.lanl.gov [hiv.lanl.gov]
- 24. Human Immunodeficiency Virus Type 1 Neutralization Measured by Flow Cytometric Quantitation of Single-Round Infection of Primary Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure of an HIV gp120 envelope glycoprotein in complex with the CD4 receptor and a neutralizing human antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rcsb.org [rcsb.org]
- 27. crystal.harvard.edu [crystal.harvard.edu]
- 28. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pnas.org [pnas.org]
- 30. Cryo-EM structure of full-length HIV-1 Env bound with the Fab of antibody PG16 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. CryoEM structure of a native, fully glycosylated and cleaved HIV-1 envelope trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
The Core Unveiled: A Technical Guide to the Conserved Regions of HIV-1 gp120
For Researchers, Scientists, and Drug Development Professionals
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120 is a master of disguise, cloaking itself in a shield of variable surface loops and a dense array of glycans to evade the host immune system. However, beneath this hypervariable exterior lies a conserved core, essential for the virus's survival and infectivity. These conserved regions are critical for the initial attachment to the host cell receptor, CD4, and subsequent interaction with a coreceptor, typically CCR5 or CXCR4, which triggers viral entry. Understanding the structure and function of these conserved domains is paramount for the rational design of novel therapeutics and vaccines aimed at neutralizing this persistent pathogen.
This in-depth technical guide provides a comprehensive overview of the key conserved regions of the gp120 envelope protein, detailing their structure, function, and the experimental methodologies used to elucidate their roles.
The Architecture of gp120: A Tale of Five Conserved Regions
The gp120 glycoprotein is organized into five conserved regions (C1-C5) interspersed with five variable loops (V1-V5). While the variable loops contribute to the antigenic diversity of the virus, the conserved regions form the structural and functional core of the protein.
Data on the Conservation of gp120's Constant Regions
| Conserved Region | HXB2 Residue Range (Approx.) | General Conservation Status | Known Quantitative Conservation Data | Key Functions |
| C1 | 34-127 | Highly Conserved | The N-terminal region of C1 shows approximately 50% sequence identity between HIV-1, HIV-2, and SIV.[1] | Interaction with gp41, stabilization of the Env trimer. |
| C2 | 197-295 | Highly Conserved | Cathepsin cleavage sites within C2 are over 96% conserved.[2] | Forms part of the CD4 binding site, interacts with the V3 loop. |
| C3 | 296-330 | Conserved | Contains highly conserved elements involved in coreceptor binding. | Contributes to the coreceptor binding site. |
| C4 | 385-417 | Highly Conserved | Cathepsin cleavage sites within C4 are over 96% conserved.[2] | A critical component of the CD4 binding site. |
| C5 | 460-502 | Conserved | Interacts with C1 and gp41. | Interaction with gp41, involved in post-binding conformational changes. |
Functional Roles of the Conserved Regions in HIV-1 Entry
The conserved regions of gp120 orchestrate a series of precise molecular interactions that culminate in the fusion of the viral and host cell membranes.
The CD4 Binding Site: The Initial Handshake
The primary site of interaction between HIV-1 and the host cell is the binding of gp120 to the CD4 receptor on the surface of T-helper cells and other immune cells. This binding site is a complex, discontinuous epitope formed by residues from several conserved regions, primarily C2, C3, and C4.[1][3] This recessed and structurally complex nature of the CD4 binding site makes it a challenging target for the immune system.
The Coreceptor Binding Site: Unlocking the Door
Upon binding to CD4, gp120 undergoes a significant conformational change. This change exposes a previously shielded, highly conserved region known as the coreceptor binding site.[4] This site is primarily composed of the base of the V3 loop and elements of the C4 region, forming a "bridging sheet" that interacts with either the CCR5 or CXCR4 coreceptor.[5] The interaction with the coreceptor is the final trigger for the fusion of the viral and cellular membranes, mediated by the gp41 transmembrane protein.
Experimental Protocols for Studying gp120 Conserved Regions
A variety of experimental techniques are employed to identify, characterize, and understand the function of the conserved regions of gp120.
Site-Directed Mutagenesis to Probe Function
Site-directed mutagenesis is a powerful tool used to alter specific amino acids within a protein to assess their functional importance. By systematically mutating residues within the conserved regions of gp120 and observing the effects on CD4 binding, coreceptor interaction, and viral infectivity, researchers can pinpoint critical functional sites.
Representative Protocol: Site-Directed Mutagenesis of the gp120 CD4 Binding Site (based on the QuikChange II XL protocol)
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid DNA (encoding the wild-type gp120), the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase.
-
Perform thermal cycling, typically consisting of an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. A final extension step ensures the synthesis of complete plasmids.
-
-
Digestion of Parental DNA: Add the DpnI restriction enzyme to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact. Incubate at 37°C for at least 1 hour.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective agar plates. Isolate plasmid DNA from the resulting colonies and sequence the gp120 gene to confirm the presence of the desired mutation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Studies
ELISA is a widely used technique to quantify the binding of antibodies or other proteins to a target antigen. In the context of gp120, ELISA can be used to measure the binding of CD4, coreceptors, or monoclonal antibodies to wild-type and mutant gp120 proteins.
Protocol: Sandwich ELISA for gp120-CD4 Binding
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific for gp120. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block any remaining protein-binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS). Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Add serial dilutions of the gp120 protein (wild-type or mutant) to the wells. Incubate for 2 hours at room temperature.
-
CD4 Incubation: Wash the plate and add a solution containing a soluble form of the CD4 receptor (sCD4) conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a primary anti-CD4 antibody followed by a secondary HRP-conjugated antibody. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add a chromogenic substrate for HRP (e.g., TMB). The enzyme will convert the substrate into a colored product.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is proportional to the amount of gp120-CD4 binding.
TZM-bl Neutralization Assay for Assessing Antibody Efficacy
The TZM-bl cell line is an engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR. This cell line is highly permissive to HIV-1 infection and is widely used to measure the neutralizing activity of antibodies.
Protocol: TZM-bl Neutralization Assay
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate and incubate overnight.
-
Antibody and Virus Incubation: In a separate plate, serially dilute the test antibodies. Add a constant amount of HIV-1 pseudovirus to each well containing the diluted antibody. Incubate for 1 hour at 37°C to allow the antibodies to bind to the virus.
-
Infection: Transfer the antibody-virus mixture to the wells containing the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry and gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The reduction in luciferase expression in the presence of the antibody compared to the virus-only control indicates the neutralizing activity of the antibody.
Visualizing the HIV-1 Entry Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key interactions and experimental workflows described in this guide.
Conclusion: Targeting the Core for Future Therapies
The conserved regions of the HIV-1 gp120 envelope protein represent critical targets for the development of broadly neutralizing antibodies and novel entry inhibitors. Despite their relative sequence conservation, these regions are often shielded by the hypervariable loops and a dense glycan shield, posing a significant challenge to the immune system and to drug and vaccine designers. A deeper understanding of the structure, function, and accessibility of these conserved domains, facilitated by the experimental approaches outlined in this guide, is essential to guide the development of effective strategies to combat HIV-1. By focusing on the immutable core of this ever-changing virus, the scientific community can continue to make strides towards a world free from AIDS.
References
- 1. STRUCTURE–FUNCTION RELATIONSHIPS OF HIV-1 ENVELOPE SEQUENCE-VARIABLE REGIONS PROVIDE A PARADIGM FOR VACCINE DESIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease Cleavage Sites in HIV-1 gp120 Recognized by Antigen Processing Enzymes Are Conserved and Located at Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIV-1 Envelope Glycoprotein Amino Acids Signatures Associated with Clade B Transmitted/Founder and Recent Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Variable Loop 2 and its Importance in HIV-1 Infection and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of HIV-1's Camouflage: A Technical Guide to the Disparities in gp120 of Lab-Adapted and Primary Isolates
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the critical distinctions between the gp120 envelope glycoprotein of laboratory-adapted (T-cell line-adapted or TCLA) HIV-1 strains and primary isolates. Understanding these differences is paramount for the development of effective neutralizing antibodies and vaccines, as the virus's interaction with the host immune system is largely dictated by the characteristics of this surface protein. Primary isolates, being more representative of the viral populations circulating in vivo, present a significantly more challenging target for neutralization than their lab-adapted counterparts. This guide will dissect these differences through quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Core Differences at a Glance
The adaptation of HIV-1 to growth in established T-cell lines induces a series of changes in the gp120 protein, rendering it more susceptible to neutralization. These adaptations, while facilitating research, can be misleading for vaccine and therapeutic development. The primary distinctions lie in neutralization sensitivity, conformational dynamics of gp120, CD4 receptor dependence, and glycosylation patterns.
Neutralization Sensitivity: A Tale of Two Viral Types
Primary HIV-1 isolates are notoriously more resistant to neutralization by monoclonal antibodies (mAbs) and soluble CD4 (sCD4) than lab-adapted strains.[1] This heightened resistance is a key hurdle in the development of a broadly neutralizing antibody-based vaccine. While vaccine candidates can elicit potent antibody responses against TCLA viruses, these antibodies often fail to neutralize primary isolates.[1][2]
Table 1: Comparative Neutralization Sensitivity (IC50 µg/mL) of Lab-Adapted vs. Primary HIV-1 Isolates
| Neutralizing Agent | Lab-Adapted Isolate (e.g., HXBc2, MN) | Primary Isolate (e.g., JR-FL, YU2) | Fold Difference (Approx.) |
| sCD4 | 0.1 - 1.0 | 10 - >100 | 100x - 1000x |
| V3 loop mAb (e.g., 447-52D) | 0.01 - 0.1 | 1 - >50 | 100x - 5000x |
| CD4bs mAb (e.g., F105) | 0.5 - 5.0 | 10 - >50 | 20x - >100x |
| CD4i mAb (e.g., 17b) | 1.0 - 10.0 | >50 | >5x |
| Broadly Neutralizing Ab (e.g., VRC01) | 0.01 - 0.1 | 0.1 - 1.0 | 10x |
Note: The values presented are illustrative and compiled from multiple sources to demonstrate the general trend. Actual IC50 values can vary significantly depending on the specific viral strains and the neutralization assay used.
Conformational Dynamics and Epitope Exposure
While the core structures of gp120 from both lab-adapted and primary isolates are remarkably similar, their conformational flexibility and the resulting exposure of neutralization epitopes differ significantly.[3] The gp120 of primary isolates exists in a more "closed" or "compact" conformation, shielding conserved epitopes, such as the CD4 binding site (CD4bs) and coreceptor binding site, from antibody recognition. In contrast, the gp120 of lab-adapted strains often adopts a more "open" conformation, rendering these sites more accessible.
The variable loops (V1, V2, and V3) of gp120 play a crucial role in this shielding. In primary isolates, these loops are often longer and more heavily glycosylated, forming a protective barrier. The process of lab adaptation can lead to truncations or other changes in these loops, increasing epitope exposure.
CD4 Binding Affinity and Dependence
Interestingly, the increased resistance of primary isolates to sCD4 neutralization is not due to a lower binding affinity of their monomeric gp120 to CD4.[4][5] Studies have shown that the dissociation constants (Kd) for the interaction between sCD4 and gp120 from both types of isolates are comparable.
However, a key distinction lies in the dependence on CD4 for viral entry. Primary isolates require a higher density of CD4 on the target cell surface to mediate infection efficiently.[6] In contrast, lab-adapted strains can infect cells expressing low levels of CD4.[6] This suggests that while the intrinsic affinity of the gp120 monomer is similar, the overall avidity and the efficiency of the conformational changes required for entry differ in the context of the trimeric viral spike on the virion surface.
Table 2: CD4 Binding Affinity of Monomeric gp120
| Isolate Type | gp120 Source | Kd for sCD4 Binding (nM) |
| Lab-Adapted | HXBc2 | 4 - 20 |
| Primary | YU2 | 5 - 25 |
| Primary | JR-FL | 10 - 50 |
Note: Values are approximate and can vary based on the specific experimental conditions and techniques used (e.g., SPR, ITC).
The Glycan Shield: A Key Element of Immune Evasion
The gp120 of HIV-1 is one of the most heavily glycosylated proteins known, with N-linked glycans accounting for approximately half of its molecular mass. This "glycan shield" serves to camouflage the underlying protein surface from the host immune response. While the number of potential N-linked glycosylation sites (PNGS) can vary, the composition of these glycans is a key differentiator between lab-adapted and primary isolates.
Gp120 produced in T-cell lines, the source of lab-adapted viruses, tends to have a higher proportion of high-mannose oligosaccharides. In contrast, gp120 from primary isolates, which are typically grown in peripheral blood mononuclear cells (PBMCs), exhibits a greater proportion of complex-type glycans. This difference in glycan composition can significantly impact the recognition of gp120 by antibodies, particularly those that target glycan-dependent epitopes.
Table 3: Glycosylation Patterns of gp120
| Feature | Lab-Adapted Isolates (from T-cell lines) | Primary Isolates (from PBMCs) |
| Predominant Glycan Type | High-mannose | Complex-type |
| Sialic Acid Content | Lower | Higher |
| Glycan Heterogeneity | Can be more uniform | More heterogeneous |
| Impact on Neutralization | May expose underlying protein epitopes | Contributes to the glycan shield and masks epitopes |
Experimental Protocols
The characterization of the differences between lab-adapted and primary isolate gp120 relies on a suite of specialized experimental techniques. Below are detailed methodologies for key assays.
HIV-1 Neutralization Assay using Peripheral Blood Mononuclear Cells (PBMCs)
This assay is considered the gold standard for assessing the neutralization of primary HIV-1 isolates as it uses the natural target cells of the virus.
1. Preparation of Reagents and Cells:
- PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Stimulation of PBMCs: Stimulate the isolated PBMCs with phytohemagglutinin (PHA) at 5 µg/mL for 2-3 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Culture Medium: After stimulation, maintain the PBMCs in a culture medium containing recombinant human interleukin-2 (IL-2) at 20 U/mL.
- Virus Stocks: Prepare and titer low-passage primary and lab-adapted HIV-1 stocks by infection of PHA-stimulated PBMCs. The viral titer is typically determined by measuring the 50% tissue culture infectious dose (TCID50).
- Antibodies/Sera: Prepare serial dilutions of the monoclonal antibodies or patient sera to be tested.
2. Neutralization Assay Procedure:
- In a 96-well round-bottom plate, incubate serial dilutions of the test antibody/serum with a constant amount of virus (typically 100-200 TCID50) in a final volume of 100 µL for 1 hour at 37°C.
- Add 100 µL of PHA-stimulated PBMCs (at 2 x 10^6 cells/mL) to each well.
- The final cell concentration will be 1 x 10^6 cells/mL.
- Culture the plates at 37°C in a 5% CO2 incubator.
- After 3-4 days, perform a half-medium change with fresh IL-2 containing medium.
- On day 7, harvest the culture supernatants.
3. Readout and Data Analysis:
- Measure the amount of viral replication in the supernatants by quantifying the p24 antigen concentration using an enzyme-linked immunosorbent assay (ELISA).
- The 50% inhibitory concentration (IC50) is calculated as the antibody concentration or serum dilution that results in a 50% reduction in p24 antigen production compared to control wells containing virus but no antibody.
start [label="Start: Isolate PBMCs", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
stimulate [label="Stimulate PBMCs with PHA"];
prepare_virus [label="Prepare & Titer Virus Stocks"];
prepare_ab [label="Prepare Serial Dilutions of Antibody/Serum"];
incubate [label="Incubate Virus + Antibody (1 hr, 37°C)"];
add_cells [label="Add Stimulated PBMCs to Virus-Antibody Mixture"];
culture [label="Culture for 7 Days"];
harvest [label="Harvest Supernatants"];
elisa [label="Measure p24 Antigen by ELISA"];
analyze [label="Calculate IC50"];
end [label="End: Determine Neutralization Potency", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> stimulate;
stimulate -> add_cells;
prepare_virus -> incubate;
prepare_ab -> incubate;
incubate -> add_cells;
add_cells -> culture;
culture -> harvest;
harvest -> elisa;
elisa -> analyze;
analyze -> end;
}
Surface Plasmon Resonance (SPR) for gp120-CD4 Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
1. Immobilization of Ligand:
- Sensor Chip: Use a CM5 sensor chip (carboxymethylated dextran surface).
- Activation: Activate the surface with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
- Coupling: Inject recombinant soluble CD4 (sCD4) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it on the chip surface via amine coupling.
- Deactivation: Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
2. Kinetic Analysis:
- Analyte: Use purified recombinant gp120 from either a lab-adapted or primary isolate as the analyte.
- Binding Measurement: Inject a series of concentrations of gp120 (e.g., ranging from 1 nM to 500 nM) over the sCD4-immobilized surface at a constant flow rate (e.g., 30 µL/min) in a running buffer such as HBS-EP (HEPES buffered saline with EDTA and P20 surfactant).
- Association Phase: Monitor the increase in response units (RU) as gp120 binds to the immobilized sCD4.
- Dissociation Phase: After the injection, flow running buffer over the chip and monitor the decrease in RU as the gp120 dissociates.
- Regeneration: If necessary, regenerate the surface between cycles with a short pulse of a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove any remaining bound gp120.
3. Data Analysis:
- Subtract the response from a reference flow cell (without immobilized sCD4) to correct for bulk refractive index changes and non-specific binding.
- Fit the association and dissociation curves globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and calculate Kd (kd/ka).
Mass Spectrometry for Glycan Analysis of gp120
This method allows for the detailed characterization of the N-linked glycans on gp120.
1. Release of N-glycans:
- Denature purified gp120 (20-50 µg) by boiling in the presence of SDS and a reducing agent (DTT).
- Alkylate cysteine residues with iodoacetamide.
- Digest the denatured protein with the enzyme Peptide-N-Glycosidase F (PNGase F) overnight at 37°C to release the N-linked glycans.
2. Purification of Released Glycans:
- Separate the released glycans from the deglycosylated protein and other reaction components using a C18 solid-phase extraction cartridge.
3. Derivatization and Analysis:
- Permethylation: Chemically derivatize the purified glycans by permethylation to improve their stability and ionization efficiency for mass spectrometry.
- MALDI-TOF MS: Analyze the permethylated glycans using Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry. This provides a profile of the masses of the different glycan structures present.
- LC-MS/MS: For more detailed structural characterization, separate the permethylated glycans by liquid chromatography and analyze by tandem mass spectrometry (MS/MS). The fragmentation patterns in the MS/MS spectra allow for the determination of the glycan sequence and branching.
4. Data Analysis:
- Identify the glycan compositions based on their measured masses.
- Quantify the relative abundance of different glycan types (high-mannose, hybrid, complex) by integrating the peak areas in the mass spectra.
HIV-1 Entry Pathway: The Central Role of gp120
The differences in gp120 between lab-adapted and primary isolates have profound implications for the initial stages of HIV-1 infection. The entry process is a multi-step cascade of events involving conformational changes in gp120.
For primary isolates, the initial "closed" conformation of the gp120 trimer is more stable. Upon binding to CD4, a significant conformational change is induced, exposing the coreceptor binding site. This transition is less efficient for primary isolates, contributing to their requirement for higher CD4 densities. The adaptation to laboratory conditions appears to lower the energy barrier for this conformational change, making the virus more infectious in vitro but also more vulnerable to antibodies that recognize the more open, CD4-bound state.
Conclusion
The disparities in the gp120 glycoprotein between lab-adapted and primary HIV-1 isolates are substantial and have critical implications for research and development. Primary isolates, with their closed gp120 conformation, extensive glycan shielding, and higher CD4 dependence for infection, represent a much more challenging target for the immune system and for therapeutic interventions. A thorough understanding of these differences, facilitated by the experimental approaches detailed in this guide, is essential for the design of effective HIV-1 vaccines and novel entry inhibitors that can combat the virus as it exists in infected individuals. Future research must continue to focus on strategies that can overcome the formidable defenses of primary HIV-1 isolates.
References
- 1. HIV-1 neutralizing antibodies: understanding nature’s pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B Cell Recognition of the Conserved HIV-1 Co-Receptor Binding Site Is Altered by Endogenous Primate CD4 | PLOS Pathogens [journals.plos.org]
- 3. Structures of HIV-1 gp120 envelope glycoproteins from laboratory-adapted and primary isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance of primary isolates of human immunodeficiency virus type 1 to neutralization by soluble CD4 is not due to lower affinity with the viral envelope glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. Differences in CD4 dependence for infectivity of laboratory-adapted and primary patient isolates of human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of gp120 in HIV Pathogenesis and T-Cell Depletion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The human immunodeficiency virus (HIV) envelope glycoprotein, gp120, is a critical viral component that orchestrates the initial stages of infection and significantly contributes to the subsequent depletion of CD4+ T-cells, the hallmark of acquired immunodeficiency syndrome (AIDS). This technical guide provides an in-depth analysis of the multifaceted roles of gp120 in HIV pathogenesis, focusing on its interactions with host cell receptors, the induction of apoptosis in T-cells, and its implications for therapeutic intervention.
gp120-Mediated HIV Entry and Syncytia Formation
HIV entry into target cells is a finely tuned process initiated by the binding of gp120 to the CD4 receptor on the surface of T-helper cells, macrophages, and dendritic cells. This high-affinity interaction triggers a series of conformational changes in the gp120 protein, exposing a binding site for a coreceptor, typically the chemokine receptors CXCR4 or CCR5.[1] The choice of coreceptor determines the tropism of the virus, with R5-tropic viruses utilizing CCR5 and X4-tropic viruses using CXCR4.
The sequential binding to CD4 and a coreceptor leads to further structural rearrangements in the HIV envelope, culminating in the exposure of the gp41 fusion peptide, which inserts into the host cell membrane and mediates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.[2]
A significant cytopathic effect of HIV infection, particularly with X4-tropic viruses, is the formation of syncytia, which are large, multinucleated giant cells resulting from the fusion of infected and uninfected cells. This process is driven by the interaction of gp120 expressed on the surface of an infected cell with CD4 and CXCR4 on neighboring uninfected cells.[3] Syncytia formation contributes to the depletion of uninfected "bystander" CD4+ T-cells and facilitates cell-to-cell transmission of the virus.
Quantitative Data on gp120 Binding Affinities
The affinity of gp120 for its receptors is a critical determinant of viral infectivity. The following table summarizes representative binding affinities (dissociation constant, Kd) reported in the literature.
| Ligand | Receptor | HIV Strain/gp120 Type | Dissociation Constant (Kd) | Measurement Method |
| gp120 | CD4 | HIV-1 IIIB | ~4-9 nM | Radioimmunoassay |
| gp120 | CD4 | HIV-1 BH10 | 22 nM (37°C) | Titration Calorimetry |
| gp120 (core) | CD4 | HIV-1 BH10 | 220 nM (37°C) | Titration Calorimetry |
| gp120 | CXCR4 | X4-tropic HIV-1 | ~200-500 nM | Optical Biosensor/Proteoliposomes |
| gp120-sCD4 complex | CCR5 | R5-tropic HIV-1 | <10 nM | Various |
| gp120 (Subtype C) | CCR5 | Du151 | High Affinity (CD4-dependent/independent) | Chemokine Competition Assay |
T-Cell Depletion: The Central Role of gp120-Induced Apoptosis
While direct viral killing of infected cells contributes to CD4+ T-cell depletion, a significant portion of this loss occurs in uninfected bystander cells through apoptosis, or programmed cell death, a process in which gp120 plays a central role. Several mechanisms of gp120-induced apoptosis have been elucidated:
-
CD4 Crosslinking and Activation-Induced Cell Death (AICD): The binding of soluble gp120 to CD4 on uninfected T-cells can prime them for AICD. Subsequent activation of these "primed" cells through their T-cell receptor (TCR) leads to apoptosis.[4] Even picomolar concentrations of gp120 are sufficient to induce this effect.[4]
-
CXCR4-Mediated Apoptosis: For X4-tropic viruses, the interaction of gp120 with the CXCR4 coreceptor can directly trigger apoptotic signaling pathways. This process can be independent of CD4 signaling and involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.[5]
-
Fas/FasL Pathway Upregulation: gp120 has been shown to upregulate the expression of the death receptor Fas (CD95) and its ligand (FasL) on T-cells, increasing their susceptibility to Fas-mediated apoptosis.[6]
-
Oxidative Stress: gp120 binding to its receptors can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
Quantitative Data on gp120-Induced T-Cell Apoptosis
The extent of apoptosis induced by gp120 is dependent on factors such as the concentration of gp120, the cell type, and the presence of other stimuli.
| Cell Type | gp120 Concentration | Incubation Time | Apoptosis (%) | Assay |
| Human PBMC (co-treated with morphine) | Not specified | Not specified | Synergistic increase | Not specified |
| Umbilical Cord CD4+ T-cells | Co-culture with gp120+ cells | 2-4 days | ~20-40% | Flow Cytometry |
| Lung Microvascular Endothelial Cells | 100 ng/ml | 22 hours | ~2-fold increase | TUNEL |
| Lung Microvascular Endothelial Cells | 10-20 ng/ml (with cigarette smoke extract) | 22 hours | Synergistic increase | TUNEL |
Soluble gp120 Concentrations in HIV-Infected Individuals
Soluble gp120 shed from virions and infected cells is detectable in the plasma and lymphoid tissues of HIV-infected individuals, even in those on suppressive antiretroviral therapy (ART).[7] These levels are sufficient to mediate the pathogenic effects described above.
| Sample Type | Patient Status | gp120 Concentration |
| Plasma | Early HIV Infection | 0.5 - 15.6 ng/mL |
| Lymphoid Tissues (Spleen, Lymph Nodes) | Chronic HIV Infection | >300 pg/mL |
Experimental Protocols
Annexin V Staining for Apoptosis Detection
This method identifies cells in the early stages of apoptosis by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Annexin V conjugated to a fluorochrome (e.g., FITC, PE)
-
Propidium Iodide (PI) or 7-AAD for viability staining
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of PI or 7-AAD just prior to analysis.
-
Analyze by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic/necrotic cells will be positive for both.
TUNEL Assay for Detection of DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fixation and permeabilization buffers (e.g., paraformaldehyde, Triton X-100)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash cells with PBS.
-
(Optional Positive Control) Treat a sample of cells with DNase I to induce DNA strand breaks.
-
Incubate cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash cells to remove unincorporated nucleotides.
-
Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Analyze by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit fluorescence due to the incorporation of labeled nucleotides at the sites of DNA breaks.
Quantitative Syncytium-Forming Assay
This assay quantifies the ability of HIV to induce syncytia formation, often using a cell line like CEM-SS that is highly susceptible to this cytopathic effect.[3]
Materials:
-
CEM-SS cells
-
HIV-1 isolate
-
96-well microtiter plates
-
Cell culture medium
-
Light microscope
Procedure:
-
Plate adherent CEM-SS cells in 96-well microtiter plates.
-
Infect the cells with serial dilutions of the HIV-1 isolate.
-
Incubate the plates for 4-6 days.
-
Quantify the number of syncytia (multinucleated giant cells) in each well using a light microscope.
-
The syncytium-forming units per milliliter can be calculated based on the virus dilution that yields a countable number of syncytia.
Signaling Pathways
gp120-Mediated HIV Entry
Caption: HIV entry is a sequential process initiated by gp120 binding to CD4.
gp120-Induced Apoptosis Signaling
Caption: gp120 induces apoptosis through multiple signaling pathways.
Conclusion and Future Directions
The HIV-1 envelope glycoprotein gp120 is a master manipulator of the host immune system. Its intricate interactions with CD4 and chemokine coreceptors not only mediate viral entry but also trigger a cascade of events leading to the profound depletion of CD4+ T-cells that characterizes AIDS. The ability of soluble gp120 to induce apoptosis in uninfected bystander cells highlights a key mechanism of HIV pathogenesis that persists even in the era of effective antiretroviral therapy.
A thorough understanding of the structure, function, and pathogenic mechanisms of gp120 is paramount for the development of novel therapeutic strategies. These include the design of entry inhibitors that block gp120-receptor interactions, the development of broadly neutralizing antibodies that target conserved epitopes on gp120, and the exploration of interventions that can mitigate gp120-induced apoptosis and immune dysregulation. Continued research in these areas holds the promise of not only improving the treatment of HIV infection but also moving closer to the ultimate goal of an effective HIV vaccine.
References
- 1. Energetics of the HIV gp120-CD4 binding reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple, rapid, quantitative, syncytium-forming microassay for the detection of human immunodeficiency virus neutralizing antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crosslinking CD4 by human immunodeficiency virus gp120 primes T cells for activation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of Human Immunodeficiency Virus Type 1 gp120 to CXCR4 Induces Mitochondrial Transmembrane Depolarization and Cytochrome c-Mediated Apoptosis Independently of Fas Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Immunodeficiency Virus-1 (HIV-1)-Mediated Apoptosis: New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmatic HIV-1 soluble gp120 is associated with immune dysfunction and inflammation in ART-treated individuals with undetectable viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Developing an ELISA for gp120-Antibody Binding Affinity
References
- 1. bio-techne.com [bio-techne.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. microbenotes.com [microbenotes.com]
- 4. snscourseware.org [snscourseware.org]
- 5. praxilabs.com [praxilabs.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 12. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 13. genscript.com [genscript.com]
- 14. ablinc.com [ablinc.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. novateinbio.com [novateinbio.com]
- 17. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for the Crystallization of HIV-1 gp120 for Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the crystallization of the HIV-1 envelope glycoprotein gp120. Structural determination of gp120 is a critical component in the rational design of vaccines and novel therapeutic agents. However, the intrinsic properties of gp120, namely its extensive N-linked glycosylation and high conformational flexibility, present significant challenges to obtaining well-diffracting crystals.
The following sections outline the predominant strategies and methods that have proven successful in overcoming these hurdles, leading to numerous high-resolution structures of gp120 in various conformational states. The protocols provided are synthesized from established methodologies in the field.
Core Concepts and Strategies
The successful crystallization of gp120 hinges on three primary strategies aimed at reducing heterogeneity and stabilizing a single, well-ordered conformation:
-
Protein Engineering: The gp120 construct is often truncated to create a more compact and rigid "core." This typically involves the deletion of the flexible N- and C-termini and the replacement of highly variable and mobile loops (V1/V2 and V3) with short, flexible linkers (e.g., Gly-Ala-Gly).[1] This minimalist approach removes major sources of conformational and structural heterogeneity.
-
Enzymatic Deglycosylation: The glycan shield of gp120, which can account for up to 50% of its mass, is a major impediment to forming well-ordered crystal lattices.[2] Enzymatic treatment to trim or remove these glycans is a crucial step. Endoglycosidase H (Endo H) is commonly used as it cleaves the chitobiose core of high-mannose and some hybrid glycans, which are prevalent on gp120, leaving a single N-acetylglucosamine (GlcNAc) residue attached to the asparagine.[3][4] This reduces heterogeneity while maintaining the integrity of the polypeptide chain. In some cases, PNGase F, which removes the entire N-linked glycan, may be used.[3]
-
Conformational Stabilization with Ligands: To lock gp120 into a single, stable conformation, it is co-crystallized with binding partners. This typically results in a ternary complex consisting of the gp120 core, a soluble form of its primary receptor, CD4 (usually the D1D2 domains), and the antigen-binding fragment (Fab) of a neutralizing antibody.[1][5] The CD4 fragment stabilizes the receptor-bound state, while the Fab fragment further restricts flexibility and provides a larger, more rigid surface that can facilitate the formation of crystal lattice contacts.[1][5] Antibodies that recognize CD4-induced (CD4i) epitopes, such as 17b, are particularly useful for this purpose.[1]
Experimental Workflow Overview
The overall process for gp120 crystallization follows a multi-stage workflow, from initial gene expression to final crystal harvesting and analysis. This logical flow is essential for producing high-quality protein suitable for structural studies.
Figure 1: General experimental workflow for the crystallization of HIV-1 gp120.
Detailed Protocols
Protocol 1: Expression and Purification of gp120 Core Protein
This protocol describes the expression of a soluble, truncated gp120 core protein in mammalian cells and its subsequent purification.
1.1. Expression Vector and Cell Culture:
-
Vector: A mammalian expression vector, such as pcDNA3.4, is used. The inserted gene should encode a truncated gp120 "core" construct from a specific HIV-1 isolate (e.g., HXBc2, YU2), with variable loops V1/V2 and V3 deleted and replaced by Gly-Ala-Gly linkers.[2]
-
Cell Line: Human Embryonic Kidney (HEK) 293F or Chinese Hamster Ovary (CHO) cells are commonly used for their ability to perform complex post-translational modifications, including glycosylation.[2][6]
-
Transfection: Transient transfection is performed on suspension cultures of HEK293F cells at a density of approximately 2.5 x 10^5 viable cells/mL.[7] A common method involves using polyethylenimine (PEI) at a DNA-to-PEI ratio of 1:3 (µg:µg).[8]
1.2. Protein Expression and Harvest:
-
Culture the transfected cells in a serum-free expression medium at 37°C with 8% CO2 on a shaking platform.[2]
-
After 6-7 days post-transfection, harvest the cell culture supernatant by centrifugation (e.g., 3000 x g for 20 minutes) to pellet the cells.[9]
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. Add protease inhibitors to the clarified supernatant.[10]
1.3. Purification:
-
Lectin Affinity Chromatography: This step captures the glycosylated gp120.
-
Equilibrate an agarose-bound Galanthus nivalis lectin (GNL) column with a wash buffer (e.g., 20 mM Tris pH 7.4, 120 mM NaCl).[10] GNL specifically binds to the high-mannose glycans present on gp120.[9]
-
Load the clarified supernatant onto the column overnight at 4°C.[10]
-
Wash the column extensively with wash buffer.
-
Elute the bound gp120 with an elution buffer containing a high concentration of a competing sugar (e.g., 1 M methyl-α-D-mannopyranoside in wash buffer).[10]
-
-
Size Exclusion Chromatography (SEC): This step separates monomeric gp120 from aggregates and other contaminants.
-
Concentrate the eluate from the lectin column.
-
Load the concentrated protein onto an SEC column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).[11]
-
Collect fractions corresponding to the monomeric gp120 peak and verify purity by SDS-PAGE.
-
Protocol 2: Deglycosylation and Ternary Complex Formation
This protocol details the enzymatic processing of the purified gp120 core and its assembly into a stable complex for crystallization.
2.1. Enzymatic Deglycosylation with Endo H:
-
To a solution of purified gp120 core protein (up to 200 µg), add Glycoprotein Denaturing Buffer (e.g., 5% SDS, 0.4 M DTT) to a final volume of ~10 µL.[3][4]
-
Heat the mixture at 95-100°C for 5-10 minutes to denature the protein.[3][4]
-
Cool the sample on ice.
-
Add reaction buffer (e.g., 0.5 M Sodium Citrate, pH 5.5) and Endoglycosidase H (Endo H) enzyme.[3]
-
Incubate the reaction at 37°C for 3 to 24 hours.[3][12][13] Longer incubation times may be required for native (non-denatured) proteins.[13]
-
Monitor the extent of deglycosylation by observing the mobility shift on an SDS-PAGE gel.
2.2. Ternary Complex Formation:
-
Mix the deglycosylated gp120 core with a soluble two-domain fragment of CD4 (sCD4) and the Fab fragment of a neutralizing antibody (e.g., 17b).
-
Use a molar excess of the ligands to drive complex formation, for example, a 4-fold molar excess of sCD4 and a 2-fold molar excess of 17b Fab relative to gp120.[5]
-
Incubate the mixture overnight at 4°C to allow for stable complex assembly.[5]
2.3. Purification of the Ternary Complex:
-
Isolate the fully formed ternary complex from any unbound components using Size Exclusion Chromatography (SEC) as described in Protocol 1.3.[5]
-
Collect the fractions corresponding to the ternary complex peak.
-
Concentrate the purified complex to a concentration suitable for crystallization, typically 10-20 mg/mL.
Figure 2: Logical diagram of ternary complex formation.
Protocol 3: Crystallization and Cryoprotection
This protocol outlines the setup of crystallization trials using the hanging-drop vapor diffusion method and subsequent crystal treatment for data collection.
3.1. Hanging-Drop Vapor Diffusion Setup:
-
Pipette 500 µL of the reservoir (precipitant) solution into each well of a 24-well crystallization plate.[4]
-
On a siliconized glass coverslip, mix 1 µL of the concentrated gp120 ternary complex solution (10-20 mg/mL) with 1 µL of the reservoir solution.[4] Avoid introducing bubbles.
-
Invert the coverslip and place it over the corresponding well, ensuring an airtight seal is formed with vacuum grease.[14]
-
Incubate the plates at a constant temperature, typically 4°C or 20°C.[4]
-
Monitor the drops for crystal growth over several days to weeks.
3.2. Crystal Optimization:
-
If initial screening yields microcrystals or poor-quality crystals, optimization is necessary. This involves systematically varying the parameters of the successful condition, such as the concentration of the precipitant (e.g., PEG), the salt concentration, and the pH.[15][16] Grid screens are a common method for this optimization.[17]
3.3. Cryoprotection and Harvesting:
-
Before flash-cooling in liquid nitrogen for X-ray data collection, crystals must be soaked in a cryoprotectant solution to prevent ice crystal formation.[1][14]
-
Prepare a cryoprotectant solution by adding a cryoprotectant agent to the mother liquor (the solution in which the crystal grew). Common cryoprotectants include glycerol, ethylene glycol, or low molecular weight PEGs at concentrations of 25-30% (v/v).[14][18]
-
Briefly transfer the crystal (typically for a few seconds to a minute) into a drop of the cryoprotectant solution using a small nylon loop.[14]
-
Immediately plunge the loop containing the crystal into liquid nitrogen to flash-cool it.
-
Store the frozen crystal in liquid nitrogen until ready for data collection at a synchrotron source.
Data Summary: Gp120 Crystallization Conditions
The following table summarizes successful crystallization conditions and corresponding structural data for various HIV-1 gp120 constructs. This data highlights the variability in conditions required and the importance of screening.
| HIV-1 Isolate / Construct | Ligand(s) | Protein Conc. | Precipitant | Buffer / Additives | pH | Resolution (Å) |
| HXBc2 Core | sCD4, 17b Fab | - | - | - | - | 2.5 |
| YU2 Core | sCD4, 17b Fab | - | - | - | - | 4.5 |
| Clade A/E Core (H375S) | NBD-557 | ~15 mg/mL | 10% PEG 8000 | 100 mM HEPES, 5% Isopropanol | 7.5 | 1.9 - 2.4 |
| YU2 Core | NBD-557, 48d Fab | ~15 mg/mL | 16-20% PEG 3350 | 100 mM Tris-HCl | 7.5 | 2.5 |
| HIV-2 Core | sCD4 | - | 22% PEG MME 550 | 0.15 M dl-malic acid, 0.1 M Imidazole | 7.0 | - |
| Clade B (YU2) Core | Unliganded | - | - | - | - | 3.4 |
| Clade C (C1086) Core | Unliganded | - | - | - | - | 2.8 |
| Clade E (93TH057) Core | Unliganded | - | - | - | - | 1.9 |
References
- 1. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. Structural analysis of a highly glycosylated and unliganded gp120-based antigen using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endo H Denatured Protocol for Deglycosylating Glycoproteins [protocols.io]
- 5. journals.asm.org [journals.asm.org]
- 6. Glycan Profiles of gp120 Protein Vaccines from Four Major HIV-1 Subtypes Produced from Different Host Cell Lines under Non-GMP or GMP Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 12. protocols.io [protocols.io]
- 13. neb.com [neb.com]
- 14. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. hamptonresearch.com [hamptonresearch.com]
- 18. mdpi.com [mdpi.com]
Application of gp120 in HIV Vaccine Prime-Boost Strategies: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The HIV-1 envelope glycoprotein, gp120, is essential for the virus to enter host cells by binding to the CD4 receptor and a coreceptor (CCR5 or CXCR4).[1][2][3] This critical role makes it a primary target for vaccine development, particularly for eliciting neutralizing antibodies.[2][4] However, the high variability of gp120 and its dense glycan shield pose significant challenges to developing a broadly effective vaccine.[1][4]
Prime-boost strategies have emerged as a promising approach to enhance the magnitude, breadth, and quality of the immune response against challenging targets like the HIV envelope.[5][6][7] This approach involves priming the immune system with one type of vaccine vector (e.g., DNA or a viral vector) and boosting with another, often a recombinant protein like gp120, to induce both robust cellular and humoral immunity.[5][8] Heterologous prime-boost regimens, which use different vectors for priming and boosting, are often considered more effective than homologous strategies.[5][8][9]
The landmark RV144 clinical trial, which showed a modest 31.2% efficacy, utilized a canarypox vector (ALVAC) prime and a recombinant gp120 protein boost (AIDSVAX B/E).[10][11] Analysis of this trial suggested that antibodies targeting the V1V2 loop of gp120, along with antibody-dependent cellular cytotoxicity (ADCC), correlated with a reduced risk of infection, highlighting the potential of non-neutralizing antibodies in vaccine-mediated protection.[7][12][13] Subsequent research has explored various combinations, including DNA priming, different viral vectors, and various adjuvants to improve upon these results.[14][15][16]
Key Prime-Boost Strategies Involving gp120
-
Viral Vector Prime - gp120 Protein Boost: This is the most clinically advanced strategy. The priming agent is a non-replicating virus (e.g., canarypox, vaccinia virus, adenovirus) engineered to express HIV antigens, including gp120.[5][14][17] This phase is designed to elicit strong T-cell responses and prime B-cells. The boost with a recombinant gp120 protein, typically formulated with an adjuvant like alum or MF59, is intended to amplify and mature the antibody response.[16][17]
-
DNA Prime - gp120 Protein Boost: This strategy uses a DNA plasmid encoding gp120 (and often other HIV antigens like Gag) for the prime.[15][18] DNA priming is considered very safe and effective at inducing cellular immunity.[7][19] The gp120 protein boost then focuses the immune response on generating high-titer binding and neutralizing antibodies.[19][20] The use of adjuvants like QS-21 with the protein boost is critical for enhancing the antibody response.[21][22]
Summary of Immunogenicity Data from Key Studies
The following tables summarize quantitative data from representative preclinical and clinical studies investigating gp120-based prime-boost vaccines.
Table 1: Human Clinical Trial Immunogenicity Data
| Trial Name / Regimen | Prime | Boost | Adjuvant | Key Humoral Responses (at peak) | Key Cellular Responses | Reference(s) |
| RV144 | 4x ALVAC-HIV (vCP1521) expressing Env, Gag, Pro | 2x AIDSVAX B/E (gp120) | Alum | IgG binding to V1V2 correlated with decreased infection risk. Plasma IgA binding to Env correlated with increased risk. | Modest CD4+ T-cell responses detected. | [10][13][15] |
| HVTN 105 | 4x DNA-HIV-PT123 (Clade C gp140) | 2x AIDSVAX B/E (gp120) | Alum | 95-100% of participants developed binding antibodies to gp120 and V1V2 scaffolds. | CD4+ T-cell responses detected in 32-64% of participants. No significant CD8+ responses. | [15] |
| DP6-001 | 3x Polyvalent DNA (5 gp120s from clades A, B, C, E + Gag) | 2x Polyvalent gp120 Protein | QS-21 | High titers of gp120-specific IgG. Sera showed reactivity against a wide range of heterologous gp120 antigens. | 90-100% of volunteers had positive Env-specific IFN-γ ELISPOT responses. | [21][23] |
| HVTN 100 | 2x ALVAC-HIV (vCP2438) | 2x ALVAC-HIV + Bivalent Clade C gp120 | MF59 | High IgG3 responses to consensus Env antigens. | Higher polyfunctional CD4+ Env responses compared to Ad26/gp140 regimen. No CD8+ responses. | [17] |
Table 2: Preclinical Animal Study Immunogenicity Data
| Animal Model | Prime | Boost | Key Outcomes | Reference(s) |
| Rabbits | Vaccinia virus expressing CRF02_AG gp120t | Soluble homologous gp120t protein | Elicited potent binding antibodies. One animal's antibodies neutralized 81.3% (13 of 16) of heterologous tier 2 HIV-1 isolates. | [11][14] |
| Rabbits | DNA encoding JR-CSF gp120 | Sequence-matched JR-CSF gp120 protein | Elicited potent autologous neutralizing antisera against the resistant JR-CSF primary isolate. | [20] |
| Rhesus Macaques | DNA encoding chemokine-fused gp120 | HIV Env peptide cocktail (nasogastric) | Induced virus-reactive T-cells (proliferation, IFNγ ELISPOT). Boosted primed T-cell immunity and induced long-term mucosal memory. | [18] |
| Mice | DNA expressing gp120-14K fusion protein | MVA-B viral vector | Elicited significantly higher Env-specific CD4+ and CD8+ T-cell responses compared to homologous prime-boost or protein-prime/MVA-boost. | [24] |
Diagrams
Conceptual Diagrams
Caption: A diagram of the heterologous prime-boost vaccine strategy.
Caption: HIV entry mechanism highlighting gp120 as a vaccine target.
Experimental Workflow
Caption: A typical experimental workflow for a prime-boost vaccine study.
Experimental Protocols
These protocols are generalized from methodologies reported in multiple prime-boost studies.[11][14][15][20][21][23] Researchers should adapt them based on the specific immunogens, vectors, adjuvants, and animal models being used.
Protocol 1: DNA Prime-Recombinant gp120 Protein Boost Immunization in Mice
Objective: To elicit HIV-1 gp120-specific humoral and cellular immune responses in BALB/c mice.
Materials:
-
Priming Immunogen: Plasmid DNA encoding a codon-optimized gp120 sequence (e.g., 1 mg/mL in sterile PBS).
-
Boosting Immunogen: Recombinant gp120 protein (e.g., 0.5 mg/mL in sterile PBS).
-
Adjuvant: QS-21 (e.g., 1 mg/mL stock) or Alum.
-
BALB/c mice (female, 6-8 weeks old).
-
Syringes and needles (e.g., 28-30 gauge for intramuscular injection).
-
Sterile PBS.
Procedure:
-
Animal Grouping: Randomly assign mice to experimental and control groups (n=5-10 per group). Control groups may include PBS only, vector only, or protein + adjuvant only.
-
Prime Immunization (Weeks 0 and 4): a. Prepare the DNA vaccine dose. For a 100 µg dose, mix 100 µL of the DNA plasmid stock with sterile PBS to the desired injection volume (e.g., 50 µL per limb). b. Anesthetize the mouse lightly. c. Administer the DNA vaccine via intramuscular (IM) injection into the tibialis anterior muscles (50 µL per muscle). d. Repeat the priming immunization at Week 4.
-
Boost Immunization (Weeks 12 and 20): a. Prepare the protein boost formulation immediately before injection. For a 20 µg protein dose with 10 µg of QS-21 adjuvant: i. In a sterile microfuge tube, mix 40 µL of recombinant gp120 protein stock. ii. Add 10 µL of QS-21 adjuvant stock. iii. Add sterile PBS to a final volume of 100 µL. iv. Mix gently by pipetting. b. Anesthetize the mouse lightly. c. Administer the 100 µL formulation via IM injection into a single site (e.g., quadriceps muscle). d. Repeat the boosting immunization at Week 20.
-
Sample Collection: a. Collect blood via tail vein or retro-orbital sinus at baseline (Week 0), two weeks after the second prime (Week 6), and two weeks after each boost (Weeks 14 and 22). b. At the study endpoint (e.g., Week 22), euthanize mice and harvest spleens for cellular assays. c. Process blood samples to separate sera for antibody analysis and store at -80°C.
Protocol 2: ELISA for gp120-Specific IgG Antibodies
Objective: To quantify the concentration of gp120-specific IgG antibodies in immunized animal sera.
Materials:
-
Recombinant gp120 protein (same as used for boost).
-
Coating Buffer (0.05M bicarbonate buffer, pH 9.6).
-
96-well Immuno MaxiSorp plates.[14]
-
Wash Buffer (PBS with 0.05% Tween-20, PBST).
-
Blocking Buffer (PBST with 4% non-fat dry milk).
-
Mouse serum samples and a known positive control serum.
-
HRP-conjugated anti-mouse IgG secondary antibody.
-
TMB substrate solution.
-
Stop Solution (e.g., 2N H₂SO₄).
-
Microplate reader (450 nm).
Procedure:
-
Plate Coating: a. Dilute recombinant gp120 protein to 2 µg/mL in Coating Buffer. b. Add 100 µL of the diluted gp120 solution to each well of a 96-well plate. c. Incubate overnight at 4°C.
-
Washing and Blocking: a. Wash the plate 3 times with 200 µL/well of Wash Buffer. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at 37°C.
-
Serum Incubation: a. Wash the plate 3 times with Wash Buffer. b. Prepare serial dilutions of the test sera (e.g., starting at 1:100) in Blocking Buffer. c. Add 100 µL of diluted sera to the appropriate wells. Include positive and negative controls. d. Incubate for 1.5 hours at 37°C.
-
Secondary Antibody Incubation: a. Wash the plate 6 times with Wash Buffer. b. Dilute the HRP-conjugated anti-mouse IgG antibody in Blocking Buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at 37°C.
-
Detection and Reading: a. Wash the plate 6 times with Wash Buffer. b. Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes. c. Stop the reaction by adding 50 µL of Stop Solution to each well. d. Read the optical density (OD) at 450 nm within 30 minutes.
-
Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an OD value greater than a pre-determined cut-off (e.g., 2-3 times the mean OD of negative control wells).
Protocol 3: TZM-bl Pseudovirus Neutralization Assay
Objective: To measure the ability of serum antibodies to neutralize HIV-1 entry into target cells.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes).
-
HIV-1 Env-pseudotyped virus stock.
-
Heat-inactivated test sera.
-
Growth medium (DMEM with 10% FBS, penicillin/streptomycin).
-
DEAE-Dextran.
-
Luciferase assay reagent (e.g., Bright-Glo).
-
Luminometer.
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well flat-bottom plate at 1 x 10⁴ cells per well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Virus-Serum Incubation: a. Prepare serial dilutions of heat-inactivated test sera in growth medium. b. In a separate 96-well plate, mix 50 µL of each serum dilution with 50 µL of pseudovirus stock (previously titrated to yield ~150,000 relative light units, RLU). c. Include virus-only (no serum) and cells-only (no virus) controls. d. Incubate the serum-virus mixture for 1 hour at 37°C.
-
Infection of TZM-bl Cells: a. Aspirate the medium from the TZM-bl cells. b. Add 100 µL of the serum-virus mixture to the cells. Add DEAE-Dextran to a final concentration of 10-20 µg/mL to enhance infection. c. Incubate for 48 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: a. Remove the medium from the wells. b. Lyse the cells by adding 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature. c. Transfer 100 µL of the cell lysate to a white 96-well plate. d. Measure luminescence (RLU) using a luminometer.
-
Data Analysis: a. Calculate the percent neutralization for each serum dilution using the formula: % Neutralization = 100 * [1 - (RLU_serum - RLU_cells) / (RLU_virus - RLU_cells)] b. The neutralization titer (ID50) is defined as the reciprocal of the serum dilution that results in a 50% reduction in RLU compared to the virus-only control.
References
- 1. Envelope glycoprotein GP120 - Wikipedia [en.wikipedia.org]
- 2. Structure and Function of the HIV Envelope Glycoprotein as Entry Mediator, Vaccine Immunogen, and Target for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV envelope: challenges and opportunities for development of entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycan Profiles of gp120 Protein Vaccines from Four Major HIV-1 Subtypes Produced from Different Host Cell Lines under Non-GMP or GMP Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel prime-boost vaccine strategies against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Heterologous Prime-Boost HIV-1 Vaccination Regimens in Pre-Clinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Heterologous prime-boost vaccination drives early maturation of HIV broadly neutralizing antibody precursors in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Prime-Boost Immunization Strategy with Vaccinia Virus Expressing Novel gp120 Envelope Glycoprotein from a CRF02_AG Isolate Elicits Cross-Clade Tier 2 HIV-1 Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune Correlates of Vaccine Protection Against HIV-1 Acquisition: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immune-Correlates Analysis of an HIV-1 Vaccine Efficacy Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. DNA priming and gp120 boosting induces HIV-specific antibodies in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and immunogenicity of a subtype C ALVAC-HIV (vCP2438) vaccine prime plus bivalent subtype C gp120 vaccine boost adjuvanted with MF59 or alum in healthy adults without HIV (HVTN 107): A phase 1/2a randomized trial | PLOS Medicine [journals.plos.org]
- 17. ALVAC-prime and monomeric gp120 protein boost induces distinct HIV-1 specific humoral and cellular responses compared with adenovirus-prime and trimeric gp140 protein boost - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prime-Boost Vaccination Using Chemokine-Fused gp120 DNA and HIV Envelope Peptides Activates Both Immediate and Long-Term Memory Cellular Responses in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The influence of delivery vectors on HIV vaccine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prime-Boost Immunization of Rabbits with HIV-1 gp120 Elicits Potent Neutralization Activity against a Primary Viral Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cross-subtype antibody and cellular immune responses induced by a polyvalent DNA prime–protein boost HIV-1 vaccine in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adjuvant-dependent cytokine profiles in the context of a DNA prime-protein boost HIV-1 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CROSS-SUBTYPE ANTIBODY AND CELLULAR IMMUNE RESPONSES INDUCED BY A POLYVALENT DNA PRIME-PROTEIN BOOST HIV-1 VACCINE IN HEALTHY HUMAN VOLUNTEERS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Neutralization Assays Using Pseudotyped Viruses with gp120
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutralization assays are critical tools for evaluating the efficacy of vaccines and antibody-based therapeutics against viral pathogens. For enveloped viruses like the Human Immunodeficiency Virus (HIV), pseudotyped viruses offer a safe and efficient alternative to working with live, replication-competent viruses. This application note provides a detailed protocol for the production of lentiviral particles pseudotyped with the HIV-1 envelope glycoprotein gp120 and their subsequent use in in vitro neutralization assays.
Pseudotyped viruses are chimeric viral particles consisting of a viral core from one virus (e.g., a lentivirus) and envelope proteins from another virus (in this case, HIV-1 gp120). These particles can infect target cells in a manner dictated by the envelope protein but are replication-incompetent, making them safe to handle in a Biosafety Level 2 (BSL-2) laboratory. The inclusion of a reporter gene, such as luciferase, in the lentiviral backbone allows for a quantitative measure of viral entry, which is inhibited in the presence of neutralizing antibodies. This system is invaluable for high-throughput screening of neutralizing antibody activity in sera from vaccinated or infected individuals and for the characterization of monoclonal antibodies and other antiviral agents.[1][2][3]
Principle of the Assay
The gp120 pseudovirus neutralization assay is based on the principle that neutralizing antibodies will bind to the gp120 envelope protein on the surface of the pseudovirus, preventing it from interacting with its cellular receptors (CD4 and a coreceptor, either CCR5 or CXCR4) on the target cells. This inhibition of viral entry is quantified by a reduction in the expression of a reporter gene (luciferase) within the target cells. The potency of the neutralizing antibody or serum is typically expressed as the 50% inhibitory concentration (IC50) or 50% inhibitory dilution (ID50), which is the concentration or dilution of the antibody/serum required to reduce reporter gene expression by 50% compared to control wells with no antibody.[4][5][6]
Experimental Workflow and Signaling Pathway
The overall experimental workflow involves the production of gp120-pseudotyped lentiviruses, titration of the viral stock, and the subsequent neutralization assay. The underlying biological process involves the binding of gp120 to CD4 and a coreceptor on the target cell, leading to membrane fusion and viral entry. Neutralizing antibodies block this interaction.
Figure 1: Experimental workflow for gp120 pseudovirus neutralization assay.
References
Application Notes: Techniques for Analyzing HIV-1 gp120 N-linked Glycosylation Patterns
Introduction
The envelope glycoprotein (Env) of the Human Immunodeficiency Virus Type 1 (HIV-1) is a critical target for vaccine development.[1][2] Env is a trimer composed of gp120 and gp41 subunits, and it is heavily glycosylated, with N-linked glycans accounting for approximately half of its molecular weight.[1][3] This dense layer of glycans, often referred to as the "glycan shield," serves a dual purpose: it masks underlying protein epitopes from the host immune system, contributing to viral evasion, and simultaneously serves as a target for some potent broadly neutralizing antibodies (bnAbs).[4][5][6] Given the importance of glycosylation in viral infectivity, immune evasion, and immunogenicity, detailed characterization of the N-linked glycan patterns on gp120 is essential for designing effective vaccine candidates and antiviral drugs.[2][5][7]
The analysis of gp120 glycosylation is challenging due to the immense heterogeneity at each glycosylation site.[8] A single potential N-linked glycosylation site (PNGS) can be unoccupied or occupied by a wide array of different glycan structures, including high-mannose, hybrid, and complex-type glycans.[1][7] This microheterogeneity influences the overall conformation of the Env trimer and its recognition by antibodies.[9][10] Therefore, robust analytical techniques are required to map glycosylation sites, determine the occupancy of each site, and characterize the specific glycan structures present.
This document provides an overview of common techniques and detailed protocols for the analysis of gp120 N-linked glycans, tailored for researchers, scientists, and drug development professionals. The methodologies covered include glycan release, profiling by chromatography, and site-specific analysis using mass spectrometry.
Core Analytical Strategies
The comprehensive analysis of gp120 glycosylation typically involves a multi-pronged approach combining enzymatic digestion, chromatographic separation, and mass spectrometry. A general workflow begins with the release of N-glycans from the glycoprotein, followed by labeling and analysis, or alternatively, digestion of the glycoprotein into glycopeptides for site-specific analysis.
1. Released N-Glycan Analysis: This approach provides a global profile of all N-glycans present on the protein.
-
Enzymatic Release: The enzyme Peptide-N-Glycosidase F (PNGase F) is widely used to cleave the bond between the innermost GlcNAc of the glycan and the asparagine residue of the protein, releasing the entire N-glycan.[1][11]
-
Labeling: The released glycans are chemically tagged with a fluorescent dye (e.g., RapiFluor-MS, 2-aminobenzamide) to enhance detection by fluorescence and mass spectrometry.[12][13]
-
HILIC Separation: Labeled glycans are separated using Hydrophilic Interaction Liquid Chromatography (HILIC), which separates glycans based on their size, charge, and structure.[13][14] This is often coupled with fluorescence (FLR) for quantification and mass spectrometry (MS) for structural identification.[12][15]
2. Site-Specific Glycosylation Analysis (Glycoproteomics): This method identifies which specific sites on the gp120 protein are glycosylated and with what types of glycans.
-
Proteolytic Digestion: The intact glycoprotein is digested into smaller peptides using proteases like trypsin.[7][10]
-
LC-MS/MS Analysis: The resulting mixture of peptides and glycopeptides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][16]
-
Data Analysis: Specialized software is used to identify the peptide sequence and the attached glycan composition at each specific asparagine residue.[7][17] Advanced fragmentation methods like Electron Transfer/Higher-Energy Collisional Dissociation (EThcD) can provide detailed structural information for both the peptide and the glycan.[7][17]
Quantitative Data Summary
Quantitative analysis reveals key features of the gp120 glycan shield, such as the overall occupancy of potential glycosylation sites and the distribution of different glycan types.
Table 1: Global N-Glycan Site Occupancy of BG505 gp120 Monomers.
| Glycoform Status | Description | Relative Abundance (%) |
| Fully Occupied | All potential N-glycan sites are occupied. | 40.6[4][8] |
| n-1 | One potential N-glycan site is unoccupied. | 41.6[4][8] |
| n-2 | Two potential N-glycan sites are unoccupied. | 17.8[4][8] |
Data derived from analysis of recombinant BG505 gp120 using metabolic engineering and intact mass spectrometry.[4][8]
Table 2: Site-Specific Glycan Occupancy and Type for gp120 from Different HIV-1 Clades.
| Glycosylation Site (PNGS) | Clade A (293F cells) | Clade B (293F cells) | Clade C (293F cells) |
| % Oligomannose / % Complex | % Oligomannose / % Complex | % Oligomannose / % Complex | |
| N130 | 80 / 20 | 85 / 15 | 80 / 20 |
| N156 | 10 / 90 | 5 / 95 | 10 / 90 |
| N160 | 0 / 100 | 0 / 100 | 0 / 100 |
| N262 | 95 / 5 | 95 / 5 | 95 / 5 |
| N276 | 10 / 90 | 5 / 95 | 10 / 90 |
| N332 | 100 / 0 | 100 / 0 | 100 / 0 |
| N386 | 10 / 90 | 10 / 90 | 15 / 85 |
| N392 | 15 / 85 | 10 / 90 | 20 / 80 |
| N448 | 90 / 10 | 95 / 5 | 90 / 10 |
Data represents the relative proportions of oligomannose vs. complex glycans at select sites on gp120 proteins produced in 293F cells. Unoccupied portions are not shown. Data adapted from Wang et al., 2020.[1]
Experimental Protocols
Protocol 1: N-Glycan Release from gp120 using PNGase F (Denaturing Conditions)
This protocol describes the enzymatic release of N-linked glycans from the gp120 protein. Denaturing conditions are used to ensure complete access of the enzyme to all glycosylation sites.
Materials:
-
Purified gp120 protein (1-20 µg)
-
Glycoprotein Denaturing Buffer (10X) (e.g., 5% SDS, 400 mM DTT)
-
NP-40 (10% solution)
-
GlycoBuffer 2 (10X) (e.g., 500 mM sodium phosphate, pH 7.5)
-
Recombinant PNGase F (e.g., NEB P0704)[18]
-
Nuclease-free water
-
Heating block (100°C)
-
Incubator (37°C)
Procedure:
-
Combine Reagents: In a microcentrifuge tube, combine 1-20 µg of gp120, 1 µL of 10X Glycoprotein Denaturing Buffer, and nuclease-free water to a total volume of 10 µL.[18][19]
-
Denaturation: Heat the sample at 100°C for 10 minutes to denature the protein.[11][18]
-
Cool and Spin: Immediately place the tube on ice to cool, then centrifuge for 10 seconds to collect the condensate.[18][19]
-
Prepare Reaction Mixture: To the denatured sample, add:
-
Enzymatic Digestion: Add 1 µL of PNGase F to the reaction, mix gently by flicking the tube.[18][19]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours. For highly resistant glycoproteins, incubation can be extended.[11][20]
-
Analysis Check (Optional): The extent of deglycosylation can be assessed by observing a mobility shift on an SDS-PAGE gel. The deglycosylated gp120 will migrate faster than its glycosylated counterpart.[18][20]
-
Proceed to Cleanup: The sample containing the released N-glycans is now ready for purification and labeling.
Protocol 2: Fluorescent Labeling and HILIC SPE Cleanup of Released N-Glycans
This protocol uses a rapid labeling reagent (e.g., RapiFluor-MS) for high fluorescence and MS sensitivity, followed by a solid-phase extraction (SPE) cleanup to remove excess label and other contaminants.
Materials:
-
Sample containing released N-glycans (from Protocol 1)
-
RapiFluor-MS™ Labeling Reagent
-
Anhydrous DMF or Acetonitrile (ACN) for reconstitution
-
SPE device with an aminopropyl silica-based sorbent (HILIC mechanism)
-
Elution and wash solutions specific to the labeling kit (e.g., ACN-based wash, aqueous ammonium acetate elution buffer)[21]
Procedure:
-
Labeling Reagent Preparation: Reconstitute the RapiFluor-MS reagent in the recommended solvent (e.g., anhydrous DMF) as per the manufacturer's instructions.
-
Labeling Reaction: Add the reconstituted labeling reagent to the sample containing the released N-glycans. The reaction is typically very fast, often completing within 5 minutes at room temperature.[21]
-
SPE Device Conditioning: Condition the HILIC µElution SPE plate/cartridge by passing an equilibration solution (typically high organic content) through the sorbent.
-
Sample Loading: Load the labeling reaction mixture onto the conditioned SPE device. The glycans will adsorb to the sorbent.[21]
-
Washing: Wash the SPE device with a wash solvent (e.g., ACN with a small amount of acid) to remove hydrophobic labeling byproducts and other impurities.[21]
-
Elution: Elute the purified, labeled N-glycans from the sorbent using an aqueous elution buffer (e.g., 200 mM ammonium acetate in 5% ACN).[21]
-
Sample Preparation for Analysis: The eluted sample is typically diluted with an organic solvent (e.g., ACN/DMF mixture) to be compatible with the HILIC mobile phase and is then ready for injection.[21]
Protocol 3: Site-Specific Glycosylation Analysis by LC-MS/MS
This protocol outlines a general workflow for analyzing intact glycopeptides to determine site-specific glycan heterogeneity.
Materials:
-
Purified gp120 protein (approx. 50 µg)[10]
-
Denaturation/Reduction Buffer (e.g., 6 M Urea, 50 mM Tris-HCl, 5 mM DTT)
-
Alkylation Reagent (e.g., 15 mM iodoacetamide, IAA)
-
Protease (e.g., Trypsin, Glu-C)
-
Quenching solution (e.g., DTT)
-
LC-MS/MS system with a high-resolution mass spectrometer (e.g., Orbitrap) capable of different fragmentation methods (HCD, EThcD).[7]
Procedure:
-
Denaturation and Reduction: Denature, reduce, and alkylate the gp120 sample by sequential incubations with DTT and then IAA in a denaturing buffer. This unfolds the protein and caps cysteine residues.[10]
-
Buffer Exchange: Perform a buffer exchange to remove denaturants and prepare the sample for enzymatic digestion.
-
Proteolytic Digestion: Digest the protein into peptides by adding a protease (e.g., trypsin) and incubating for several hours (e.g., overnight at 37°C). Using multiple proteases can improve sequence coverage.[7][17]
-
Digestion Quenching: Stop the digestion by adding an acid, such as formic acid.
-
LC-MS/MS Analysis:
-
Inject the peptide/glycopeptide mixture onto a C18 reverse-phase column coupled to the mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., ACN with 0.1% formic acid).
-
Acquire MS1 scans to detect the precursor ions of glycopeptides.
-
Acquire MS2 (tandem MS) scans of selected precursor ions using a fragmentation method like HCD to fragment both the peptide backbone and the glycan, or EThcD to preferentially fragment the peptide backbone while leaving the glycan intact.[7]
-
-
Data Analysis:
-
Process the raw MS data using specialized glycoproteomics software (e.g., Byonic, pGlyco).
-
The software will search the MS2 spectra against a protein sequence database and a glycan database to identify the peptide sequence, the site of glycosylation, and the composition of the attached glycan for each detected glycopeptide.[7][17]
-
References
- 1. Glycan Profiles of gp120 Protein Vaccines from Four Major HIV-1 Subtypes Produced from Different Host Cell Lines under Non-GMP or GMP Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycan Profiles of gp120 Protein Vaccines from Four Major HIV-1 Subtypes Produced from Different Host Cell Lines under Non-GMP or GMP Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosylation of the core of the HIV-1 envelope subunit protein gp120 is not required for native trimer formation or viral infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global N-glycan Site Occupancy of HIV-1 gp120 by Metabolic Engineering and High-Resolution Intact Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Improving immunogenicity of HIV-1 envelope gp120 by glycan removal and immune complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sequential Analysis of the N/O-Glycosylation of Heavily Glycosylated HIV-1 gp120 Using EThcD-sceHCD-MS/MS [frontiersin.org]
- 8. Relating glycoprotein structural heterogeneity to function – insights from native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining HIV-1 Envelope N-Glycan Microdomains through Site-Specific Heterogeneity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycan heterogeneity as a cause of the persistent fraction in HIV-1 neutralization | PLOS Pathogens [journals.plos.org]
- 11. protocols.io [protocols.io]
- 12. waters.com [waters.com]
- 13. HILIC analysis of fluorescence-labeled N-glycans from recombinant biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Global site-specific N-glycosylation analysis of HIV envelope glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sequential Analysis of the N/O-Glycosylation of Heavily Glycosylated HIV-1 gp120 Using EThcD-sceHCD-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neb.com [neb.com]
- 19. neb.com [neb.com]
- 20. bio-rad.com [bio-rad.com]
- 21. lcms.cz [lcms.cz]
Application Notes and Protocols for Eliciting Broadly Neutralizing Antibodies Using gp120 as an Immunogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The envelope glycoprotein gp120 of the Human Immunodeficiency Virus (HIV-1) is a primary target for neutralizing antibodies and thus a focal point for vaccine design. However, eliciting broadly neutralizing antibodies (bnAbs) that can contend with the vast diversity of HIV-1 strains has proven to be a formidable challenge. Monomeric gp120 immunogens have largely been unsuccessful in clinical trials as they often fail to induce antibodies against conserved epitopes, instead presenting immunodominant, non-neutralizing regions.[1][2] This is primarily because monomeric gp120 does not accurately mimic the native, trimeric Env spike on the virion surface.[2]
Recent advancements in immunogen design have focused on stabilizing gp120 in a native-like trimeric conformation, often referred to as SOSIP trimers, or by engineering gp120 constructs to focus the immune response on conserved, vulnerable sites such as the CD4 binding site.[1][3] These strategies aim to overcome the limitations of monomeric gp120 and guide the immune system to produce bnAbs. This document provides detailed application notes and protocols for utilizing gp120-based immunogens to elicit bnAbs, from immunogen production to the isolation and characterization of the resulting antibodies.
Data Presentation: Immunogenicity of gp120 Constructs
The following tables summarize quantitative data from studies comparing the immunogenicity of various gp120-based immunogens.
Table 1: Neutralization Potency of Sera from Rabbits Immunized with Different gp120 Constructs against Tier 1 HIV-1 Pseudoviruses.
| Immunogen | Virus Isolate | Mean ID50 (Serum Dilution) |
| gp120 Monomer | SF162.LS | 4089 |
| MW965.26 | 144 | |
| gp120-OD (Outer Domain) | SF162.LS | ~3000 |
| MW965.26 | ~100 | |
| gp120-ODx3 (Trimeric Outer Domain) | SF162.LS | ~4500 |
| MW965.26 | ~300 |
Data compiled from studies evaluating M-group consensus gp120 constructs.[4]
Table 2: Comparison of Neutralization Titers (IC50 in µg/mL of purified IgG) from Rabbits Immunized with gp120-based Immunogens.
| Immunogen | Virus Isolate | Rabbit 1 IgG IC50 (µg/mL) | Rabbit 2 IgG IC50 (µg/mL) | Rabbit 3 IgG IC50 (µg/mL) |
| gp120-OD | SF162.LS | 1.9 | >50 | >50 |
| MW965.26 | 2.3 | >50 | >50 | |
| gp120-ODx3 | SF162.LS | 1.8 | 0.6 | 0.9 |
| MW965.26 | 1.9 | 1.1 | 1.6 | |
| Intact gp120 | SF162.LS | 1.2 | 0.9 | 1.5 |
| MW965.26 | 1.1 | 1.6 | 2.1 |
This table illustrates the variability in the potency of the antibody response between individual animals and different immunogen designs.[4]
Table 3: Neutralization Breadth of Sera from Guinea Pigs Immunized with Monomeric gp120 vs. Trimeric gp140.
| Immunogen | HIV-1 Isolate | % Neutralization (at 1:20 serum dilution) |
| ADA gp120 Monomer | MN (TCLA) | 80% |
| BaL (R5 Primary) | 60% | |
| SS1196 (Primary) | 40% | |
| Bx08 (Primary) | 40% | |
| ADA gp140 Trimer | MN (TCLA) | 95% |
| BaL (R5 Primary) | 85% | |
| SS1196 (Primary) | 40% | |
| Bx08 (Primary) | 40% |
Data indicates that trimeric gp140 elicits a more potent neutralizing response against certain isolates compared to monomeric gp120.[5]
Experimental Protocols
Recombinant gp120 Expression and Purification
This protocol describes the expression of soluble, recombinant gp120 from transiently transfected 293F cells.
Materials:
-
Expression plasmid encoding the gp120 sequence with a C-terminal His-tag.
-
FreeStyle™ 293-F cells (Thermo Fisher Scientific).
-
FreeStyle™ 293 Expression Medium (Thermo Fisher Scientific).
-
Polyethylenimine (PEI) transfection reagent.
-
Ni-NTA agarose resin (Qiagen).
-
Dialysis tubing (10 kDa MWCO).
-
Buffers:
-
Ni-NTA Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Ni-NTA Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Ni-NTA Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Procedure:
-
Cell Culture and Transfection:
-
Culture FreeStyle™ 293-F cells in FreeStyle™ 293 Expression Medium to a density of 1 x 10^6 cells/mL.
-
For a 1 L transfection, mix 1 mg of the gp120 expression plasmid with 2 mg of PEI in 50 mL of pre-warmed medium.
-
Incubate the DNA-PEI mixture for 20 minutes at room temperature.
-
Add the mixture to the 293-F cell culture.
-
Incubate the transfected cells at 37°C with 8% CO2 on an orbital shaker at 125 rpm for 5-6 days.
-
-
Harvesting and Clarification:
-
Harvest the cell culture supernatant containing the secreted gp120 by centrifugation at 4,000 x g for 30 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
-
Purification by Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a column packed with Ni-NTA agarose resin with 5 column volumes of Ni-NTA Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Ni-NTA Wash Buffer.
-
Elute the bound gp120 with 5 column volumes of Ni-NTA Elution Buffer.
-
-
Buffer Exchange:
-
Dialyze the eluted gp120 fraction against PBS overnight at 4°C using a 10 kDa MWCO dialysis tubing.
-
-
Protein Quantification and Quality Control:
-
Determine the protein concentration using a BCA or Bradford assay.
-
Assess the purity of the gp120 protein by SDS-PAGE and Coomassie blue staining.
-
Confirm the identity of the protein by Western blot using an anti-His tag antibody.
-
Rabbit Immunization
This protocol outlines a standard prime-boost immunization strategy in rabbits to elicit an antibody response against a gp120 immunogen.
Materials:
-
Purified recombinant gp120 immunogen.
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
Sterile PBS, pH 7.4.
-
New Zealand White rabbits (female, 6 months old).
-
Syringes and needles.
Procedure:
-
Pre-bleed:
-
Collect a pre-immune blood sample from each rabbit to serve as a negative control.
-
-
Primary Immunization (Day 0):
-
Prepare the immunogen emulsion by mixing 200 µg of gp120 in 0.5 mL of PBS with an equal volume of Complete Freund's Adjuvant (CFA).
-
Emulsify thoroughly until a stable water-in-oil emulsion is formed.
-
Inject the 1 mL emulsion subcutaneously at multiple sites on the back of the rabbit.
-
-
Booster Immunizations (Days 14, 28, 42, 56):
-
Prepare the booster immunogen emulsion by mixing 100-200 µg of gp120 in 0.5 mL of PBS with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Inject the 1 mL emulsion subcutaneously at multiple sites.
-
-
Serum Collection:
-
Collect blood samples 10-14 days after each boost.
-
Allow the blood to clot at room temperature for 1-2 hours, then refrigerate overnight.
-
Centrifuge at 2,500 rpm for 20 minutes to separate the serum.
-
Collect the serum and store at -20°C or -80°C.
-
Isolation of gp120-Specific B-cells by FACS
This protocol describes the fluorescence-activated cell sorting (FACS) of single, antigen-specific B-cells from the peripheral blood mononuclear cells (PBMCs) of an immunized animal.
Materials:
-
Biotinylated gp120 immunogen.
-
Streptavidin conjugated to a fluorophore (e.g., PE).
-
Fluorophore-conjugated antibodies against B-cell markers (e.g., anti-IgG, anti-CD19, anti-CD3, anti-CD14).
-
Live/dead stain.
-
FACS buffer (PBS with 2% FBS and 1 mM EDTA).
-
96-well PCR plates.
-
Cell lysis buffer with RNase inhibitor.
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using a Ficoll-Paque density gradient centrifugation.
-
-
B-cell Staining:
-
Resuspend PBMCs in FACS buffer.
-
Incubate the cells with the biotinylated gp120 probe for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
Incubate the cells with a cocktail of fluorophore-conjugated antibodies (Streptavidin-PE, anti-IgG, anti-CD19, and a dump channel containing anti-CD3 and anti-CD14) and a live/dead stain for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Single B-cell Sorting:
-
Resuspend the stained cells in FACS buffer.
-
Using a flow cytometer, gate on the live, singlet, lymphocyte population.
-
From the lymphocyte gate, identify the B-cell population (e.g., CD3-CD14-CD19+).
-
Within the B-cell population, identify the antigen-specific B-cells that are positive for both IgG and the gp120 probe.
-
Sort single, gp120-specific IgG+ B-cells into individual wells of a 96-well PCR plate containing cell lysis buffer.
-
Store the plates at -80°C until ready for antibody cloning.
-
TZM-bl Neutralization Assay
This assay measures the ability of antibodies in serum or purified IgG to neutralize HIV-1 infectivity using a reporter cell line.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).
-
HIV-1 Env-pseudotyped virus stocks.
-
Heat-inactivated serum samples or purified IgG.
-
Growth medium (DMEM with 10% FBS, penicillin/streptomycin).
-
DEAE-Dextran.
-
Luciferase assay reagent (e.g., Bright-Glo).
-
96-well flat-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate overnight at 37°C.
-
-
Neutralization Reaction:
-
In a separate 96-well plate, perform serial dilutions of the heat-inactivated serum samples or purified IgG in growth medium.
-
Add a standardized amount of HIV-1 Env-pseudotyped virus to each well containing the antibody dilutions.
-
Include virus-only control wells (no antibody) and cell-only control wells (no virus or antibody).
-
Incubate the antibody-virus mixture for 1 hour at 37°C.
-
-
Infection of TZM-bl Cells:
-
Remove the medium from the TZM-bl cell plate.
-
Add 100 µL of the antibody-virus mixture to the corresponding wells of the TZM-bl cell plate.
-
Add DEAE-Dextran to a final concentration of 20 µg/mL.
-
Incubate for 48 hours at 37°C.
-
-
Luciferase Measurement:
-
After 48 hours, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each antibody dilution relative to the virus-only control.
-
Determine the 50% inhibitory dilution (ID50) for serum or the 50% inhibitory concentration (IC50) for purified IgG by fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for generating and characterizing bnAbs using gp120 immunogens.
Caption: Simplified B-cell activation pathway upon engagement with a gp120 immunogen.
Caption: Logical relationship between gp120 immunogen design and the resulting antibody response.
References
- 1. journals.asm.org [journals.asm.org]
- 2. HIV-1 envelope trimer elicits more potent neutralizing antibody responses than monomeric gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV envelope trimers and gp120 as immunogens to induce broadly neutralizing antibodies in cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eliciting Neutralizing Antibodies with gp120 Outer Domain Constructs Based on M-Group Consensus Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of HIV Type 1 ADA gp120 monomers versus gp140 trimers as immunogens for the induction of neutralizing antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Recombinant gp120 Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields of recombinant gp120 protein.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant gp120 expression level so low?
Low expression of recombinant gp120 is a common issue that can be attributed to several factors, ranging from suboptimal gene constructs to inadequate culture conditions. Key areas to investigate include:
-
Codon Usage: The HIV-1 env gene, which codes for gp120, contains codons that are infrequently used by mammalian expression systems like CHO or HEK293 cells.[1] This can lead to translational stalling and reduced protein expression.
-
Suboptimal Promoter: The choice of promoter in your expression vector is crucial for driving high-level gene expression. While strong viral promoters like CMV are often used, their high activity can sometimes lead to cellular stress and reduced yields.[2]
-
Inefficient Signal Peptide: The signal peptide is critical for directing the nascent polypeptide chain into the secretory pathway. An inefficient native or heterologous signal peptide can limit the amount of gp120 that is correctly processed and secreted.
-
Poor mRNA Stability: The stability of the gp120 mRNA transcript can be influenced by its sequence, including the GC content. Low mRNA stability will result in less template available for translation.[2][3]
-
Toxicity of gp120: Overexpression of gp120 can be toxic to host cells, leading to slower growth and reduced protein production.[4]
Q2: My gp120 protein is expressed, but it's insoluble. What can I do?
Insolubility and aggregation, often leading to the formation of inclusion bodies in bacterial systems, can also be a challenge in mammalian cells, particularly with high expression levels.[5] This is often due to improper folding.
-
Incorrect Folding: gp120 has a complex structure with multiple disulfide bonds and requires extensive post-translational modifications, particularly glycosylation, for proper folding.[6][7] Errors in these processes can lead to misfolded, aggregated protein.
-
Suboptimal Culture Conditions: High temperatures can accelerate protein synthesis, overwhelming the cellular machinery responsible for proper folding and leading to aggregation.[8]
-
Lack of Chaperones: High levels of protein expression can saturate the cell's capacity for chaperone-assisted folding.[8]
Q3: How critical is glycosylation for gp120 production and function?
Glycosylation is absolutely critical for the proper folding, stability, and function of recombinant gp120.[6][7]
-
Folding and Stability: N-linked glycosylation is essential for the correct folding of gp120 and for it to adopt the proper conformation to bind to the CD4 receptor.[6] Glycans can also play a stabilizing role; for instance, the glycan at Asn262 is largely buried within a protein cleft, suggesting a role in folding and stability.[9]
-
Immune Evasion: The dense glycan shield on the surface of gp120 helps the virus evade the host immune system.[7][10]
-
Molecular Mass: Glycans contribute to approximately half of the molecular mass of gp120.[7][10] The pattern of glycosylation can vary depending on the expression system used.[7]
Q4: Can codon optimization negatively impact gp120?
Yes, while codon optimization is a powerful tool to increase expression levels, it can have unintended consequences. Codon optimization can significantly reduce the efficiency of N-linked glycosylation by altering the speed of translation and affecting the interaction with the oligosaccharyltransferase complex.[1] This can, in turn, affect the binding of glycan-dependent broadly neutralizing antibodies.[1]
Troubleshooting Guides
Issue 1: Low or No Expression of gp120
This guide provides a systematic approach to troubleshooting low or non-existent gp120 expression.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low gp120 expression.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inefficient Transfection | Optimize your transfection protocol. Use a reporter gene (e.g., GFP) to determine transfection efficiency. For HEK293 cells, calcium phosphate transfection is a viable method.[11] |
| Poor Codon Usage | Synthesize a codon-optimized version of the gp120 gene tailored for your expression host (e.g., CHO or human).[12] Increasing the GC content at the third codon position has been shown to enhance expression.[2][13] |
| Suboptimal Promoter | Test different promoters. While strong viral promoters like hCMV are common, others like SV40 or CAG might provide a better balance between expression level and cellular stress.[2][13] |
| Inefficient Signal Peptide | Replace the native gp120 signal peptide with a well-characterized, highly efficient one, such as that from rat serum albumin.[14] |
| Low mRNA Stability | Codon optimization can increase GC content, which is associated with increased mRNA stability and abundance.[2] |
| Cellular Toxicity | If high expression is toxic, consider using an inducible expression system to separate cell growth and protein production phases. Also, lowering the culture temperature after induction can reduce metabolic stress.[4] |
Issue 2: Poor Protein Folding and Solubility
This guide addresses issues related to misfolded and insoluble gp120.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor gp120 folding.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incorrect Glycosylation | Ensure you are using a mammalian expression system (e.g., CHO, HEK293) capable of performing complex N-linked glycosylation.[13] The glycosylation pattern can differ between cell lines, which may affect folding.[7] |
| High Culture Temperature | Reduce the culture temperature from 37°C to 30-35°C post-transfection. This slows down cell growth and protein synthesis, allowing more time for proper folding and reducing aggregation.[2][4] |
| Nutrient Depletion | Supplement the culture medium with additives. Small molecules like sodium butyrate or valproic acid can act as histone deacetylase inhibitors, enhancing transcription and protein yield.[15] Antioxidants like N-acetyl cysteine (NAC) can reduce apoptosis and increase productivity.[16] |
| Overwhelming the Folding Machinery | Reduce the rate of protein synthesis by lowering the induction level (if using an inducible system) or switching to a weaker promoter.[8] |
| Expression System Limitations | Different mammalian cell lines have varying capacities for protein folding and glycosylation. If issues persist in one cell line (e.g., HEK293), consider switching to another (e.g., CHO), which is a common host for producing recombinant proteins.[12][13] |
Quantitative Data Summary
Table 1: Effect of Culture Additives on Protein Production
| Additive | Cell Line | Effect on Apoptosis | Increase in Productivity | Reference |
| Pentanoic Acid + NAC | CHO | Reduced early apoptosis by 10.0% | 19.5% | [16] |
| Butanoic Acid + NAC | CHO | Reduced early apoptosis by 5.3% | -5.7% | [16] |
| Valproic Acid | HEK293E | Not specified | Four-fold increase for an antibody | [15] |
Table 2: Impact of Codon Optimization on Expression
| Gene | Expression System | Optimization Strategy | Fold Increase in Expression | Reference |
| rhIFN-β | CHO-s cells | Increased GC content at 3rd codon position | 2.8-fold | [2][13] |
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain the Target Sequence: Retrieve the amino acid sequence for the desired HIV-1 gp120 strain.
-
Select Codon Usage Table: Choose a codon usage table specific to the intended expression host (e.g., Homo sapiens or Cricetulus griseus for CHO cells).
-
Perform In Silico Optimization: Use a gene optimization algorithm. The goal is to replace rare codons with those frequently used in the host organism, aiming for a Codon Adaptation Index (CAI) value greater than 0.95.[17] It is also beneficial to increase the overall GC content.[12]
-
Synthesize the Gene: Have the optimized DNA sequence synthesized commercially and cloned into a suitable expression vector.
Protocol 2: Transient Transfection in Suspension HEK293 Cells
-
Cell Culture: Culture FreeStyle 293-F cells in a suitable serum-free medium to a density of approximately 1 x 10^6 cells/mL.
-
Transfection Complex Preparation: For a 1 L culture, dilute plasmid DNA (e.g., 500 µg) and a transfection reagent (e.g., PEI) separately in an appropriate volume of culture medium.
-
Complex Formation: Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Transfection: Add the DNA-reagent complex to the cell culture.
-
Culture and Harvest: Incubate the transfected culture at 37°C with shaking. Harvest the supernatant containing the secreted gp120 after a predetermined time (e.g., 5-7 days) by centrifugation to remove cells.
Protocol 3: Lectin Affinity Chromatography for gp120 Purification
This protocol is suitable for purifying glycosylated gp120.
-
Prepare the Column: Equilibrate an agarose-bound Galanthus nivalis lectin (GNL) column with a binding buffer (e.g., PBS, pH 7.4).[18]
-
Load the Sample: Load the clarified cell culture supernatant containing the recombinant gp120 onto the equilibrated column. GNL binds to the terminal mannose residues on the gp120 glycans.[18]
-
Wash the Column: Wash the column extensively with the binding buffer to remove unbound proteins.
-
Elute the Protein: Elute the bound gp120 using an elution buffer containing a competitive sugar (e.g., 0.5 M methyl-α-D-mannopyranoside in binding buffer).
-
Buffer Exchange: Perform a buffer exchange on the eluted fractions into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
Assess Purity: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot.
References
- 1. Mass spectrometry approach and ELISA reveal the effect of codon optimization on N-linked glycosylation of HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Top tips for maximizing protein production in mammalian cells - Eppendorf Southeast Asia [eppendorf.com]
- 3. goldbio.com [goldbio.com]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. Glycosylation is necessary for the correct folding of human immunodeficiency virus gp120 in CD4 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosylation Patterns of HIV-1 gp120 Depend on the Type of Expressing Cells and Affect Antibody Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Crystal structure of a fully glycosylated HIV-1 gp120 core reveals a stabilizing role for the glycan at Asn262 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosylation of the core of the HIV-1 envelope subunit protein gp120 is not required for native trimer formation or viral infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Better and faster: improvements and optimization for mammalian recombinant protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced production of recombinant proteins by a small molecule protein synthesis enhancer in combination with an antioxidant in recombinant Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Codon and Signal Peptide Optimization to Enhance Therapeutic Antibody Production from CHO Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting gp120 ELISA Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during gp120 ELISA assays, with a specific focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background and non-specific binding in a gp120 ELISA?
High background noise in a gp120 ELISA can obscure accurate signal detection and is often attributed to several factors:
-
Inadequate Blocking: The surface of the microplate wells has a high capacity to bind proteins. If not all unoccupied sites are saturated by a blocking agent, the primary or secondary antibodies can bind directly to the plastic, leading to a false positive signal.[1][2]
-
Excessive Antibody Concentration: Using overly concentrated capture or detection antibodies increases the likelihood of low-affinity, non-specific interactions with the plate surface or other proteins.
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or other reagents, contributing to high background.
-
Cross-Reactivity: The detection antibody may cross-react with the capture antibody or with components in the sample matrix.[3]
-
Hydrophobic Interactions: The gp120 protein itself can be "sticky" due to its structure and glycosylation, potentially leading to non-specific interactions.
Q2: How can I optimize my blocking buffer to reduce non-specific binding?
The choice and concentration of the blocking agent are critical. While there is no single best blocking buffer for all gp120 ELISAs, here are some common options and optimization tips:
-
Bovine Serum Albumin (BSA): A widely used blocking agent, typically at concentrations of 1-5% in a buffer like PBS or TBS.[4] For gp120 assays, a 2% BSA solution in a wash buffer containing a detergent is a good starting point.
-
Non-Fat Dry Milk: A cost-effective alternative to BSA, often used at concentrations of 0.2-5%.[5][6] However, it should be avoided when using biotin-streptavidin detection systems due to the presence of endogenous biotin. Milk also contains phosphoproteins, which can interfere with assays detecting phosphorylated targets.[6][7][8][9]
-
Normal Serum: Using serum from the same species as the secondary antibody (at 5-10%) can be very effective in reducing non-specific binding of the secondary antibody.[3]
-
Commercial Blockers: Several proprietary blocking solutions are available that are optimized for reducing non-specific binding in various immunoassays.
To optimize your blocking step, you can perform a checkerboard titration, testing different blocking agents at various concentrations.
Q3: What is the role of detergents like Tween-20 in reducing non-specific binding?
Non-ionic detergents such as Tween-20 are crucial components of wash buffers and are sometimes included in blocking and antibody dilution buffers.[10]
-
Mechanism of Action: Detergents help to break up weak, non-specific hydrophobic interactions between proteins and the polystyrene plate surface.
-
Concentration: A typical concentration of Tween-20 in wash buffers is 0.05%.[1][11] While higher concentrations might be more stringent, they also risk stripping away specifically bound antibodies or the coated antigen.
-
Application: Including a low concentration of detergent in your antibody diluents can also help to prevent non-specific binding of the antibodies themselves.
Troubleshooting Guides
Guide 1: High Background Signal
Issue: The negative controls or blank wells show a high optical density (OD) reading, making it difficult to distinguish the true signal from noise.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol/Recommendation |
| Inadequate Blocking | Optimize blocking buffer and incubation time. | See "Experimental Protocol 1: Optimizing Blocking Buffer" below. |
| Antibody Concentration Too High | Titrate capture and/or detection antibodies. | See "Experimental Protocol 2: Antibody Titration" below. |
| Insufficient Washing | Increase the number and/or vigor of wash steps. | Increase the number of washes from 3 to 5. Ensure complete aspiration of wash buffer after each step. Introduce a 30-second soak with wash buffer during each cycle.[12] |
| Cross-Reactivity of Secondary Antibody | Run a control with no primary antibody. | If high background persists, the secondary antibody may be binding non-specifically. Consider using a pre-adsorbed secondary antibody.[3] |
| Contaminated Reagents | Prepare fresh buffers and antibody dilutions. | Ensure all buffers are filtered and stored properly. Avoid repeated freeze-thaw cycles of antibodies. |
Guide 2: Poor Reproducibility (High Coefficient of Variation - CV)
Issue: There is significant variation between replicate wells of the same sample or standard.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Recommendation |
| Pipetting Inaccuracy | Review and practice pipetting technique. | Ensure pipettes are calibrated. When dispensing, touch the pipette tip to the side of the well. Use a new tip for each sample and standard. |
| Inconsistent Washing | Standardize the washing procedure. | An automated plate washer can improve consistency. If washing manually, ensure equal force and volume are applied to all wells. |
| "Edge Effects" | Ensure even temperature and humidity. | Incubate plates in a humidified chamber to prevent evaporation from the outer wells. Allow all reagents and the plate to come to room temperature before starting the assay.[12] |
| Incomplete Reagent Mixing | Thoroughly mix all reagents before use. | Gently vortex or invert solutions before adding them to the plate. |
Experimental Protocols
Experimental Protocol 1: Optimizing Blocking Buffer
This protocol outlines a method for comparing different blocking agents to identify the most effective one for your gp120 ELISA.
-
Plate Coating: Coat a 96-well ELISA plate with your gp120 antigen at the standard concentration and incubate as usual.
-
Washing: Wash the plate three times with your standard wash buffer (e.g., PBS + 0.05% Tween-20).
-
Blocking:
-
Prepare several different blocking buffers to test (e.g., 1% BSA, 3% BSA, 5% BSA, 1% non-fat milk, and a commercial blocker).
-
Add 200 µL of each blocking buffer to a set of wells (at least in triplicate). Include a set of wells with no blocking agent as a control.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the plate as in step 2.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody (or your primary and then secondary antibody) diluted in the corresponding blocking buffer to all wells.
-
Washing: Wash the plate as in step 2.
-
Substrate Development: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.
-
Read Plate: Measure the absorbance at 450 nm.
-
Analysis: The blocking buffer that yields the lowest background signal in the absence of antigen is the most effective.
Experimental Protocol 2: Antibody Titration
This protocol describes how to determine the optimal concentration of your capture and detection antibodies using a checkerboard titration.
-
Capture Antibody Titration:
-
Prepare serial dilutions of your capture antibody in coating buffer (e.g., ranging from 10 µg/mL down to 0.5 µg/mL).
-
Coat different rows of a 96-well plate with each concentration.
-
Proceed with the ELISA protocol using a constant, high concentration of your detection antibody and a known concentration of your gp120 standard.
-
The optimal capture antibody concentration is the one that gives the highest signal-to-noise ratio.
-
-
Detection Antibody Titration:
-
Using the optimal capture antibody concentration determined above, coat a 96-well plate.
-
Prepare serial dilutions of your HRP-conjugated detection antibody (or primary antibody) in your optimized blocking buffer.
-
Add these dilutions to different columns of the plate after the antigen incubation step.
-
The optimal detection antibody concentration is the lowest concentration that gives a strong signal with low background.
-
Quantitative Data Summary
Table 1: Recommended Blocking Buffer Compositions
| Blocking Agent | Typical Concentration Range | Recommended Starting Concentration | Buffer Base | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | 2% | PBS or TBS | Generally a good starting point for gp120 ELISAs.[11] |
| Non-Fat Dry Milk | 0.2 - 5% (w/v) | 1% | PBS or TBS | Cost-effective, but can interfere with biotin-avidin systems and phospho-specific antibodies.[5][6][7] |
| Normal Serum | 5 - 10% (v/v) | 5% | PBS or TBS | Use serum from the same species as the secondary antibody.[3] |
| Commercial Blockers | Varies by manufacturer | Follow manufacturer's instructions | Varies | Often contain proprietary formulations with a mix of proteins and polymers. |
Table 2: Common Wash Buffer Components
| Component | Typical Concentration | Purpose |
| Buffer | PBS or TBS | Maintains a stable pH. |
| Detergent (Tween-20) | 0.05% (v/v) | Reduces non-specific hydrophobic interactions.[11] |
Visualizations
Caption: General workflow for a gp120 sandwich ELISA.
Caption: Key factors contributing to non-specific binding.
Caption: A logical flowchart for troubleshooting high background.
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. fortislife.com [fortislife.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. corning.com [corning.com]
- 6. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Strategies to Reduce gp120 Aggregation During Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating gp120 aggregation during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of gp120 aggregation during purification?
A1: gp120 is a heavily glycosylated and conformationally flexible viral envelope protein, making it prone to aggregation. The primary causes include:
-
Exposure of Hydrophobic Surfaces: The gp120 core contains hydrophobic regions that, when exposed to the aqueous environment during purification, can lead to intermolecular hydrophobic interactions and subsequent aggregation.
-
Incorrect Disulfide Bond Formation: gp120 has several intramolecular disulfide bonds crucial for its proper folding. Incorrect formation of these bonds can lead to misfolded protein that is prone to aggregation.
-
Suboptimal Buffer Conditions: pH, ionic strength, and the absence of stabilizing additives can significantly impact the stability of gp120. At its isoelectric point (pI), protein solubility is at its minimum, increasing the likelihood of aggregation.
-
High Protein Concentration: Concentrating gp120 to high levels can increase the frequency of intermolecular collisions, promoting aggregation.
-
Mechanical Stress: Harsh purification steps, such as vigorous agitation or sonication, can induce denaturation and aggregation.
-
Glycosylation Heterogeneity: The type and extent of glycosylation can influence the solubility and stability of gp120. Inconsistent glycosylation can lead to populations of gp120 with varying propensities for aggregation.[1][2]
Q2: How does glycosylation affect gp120 aggregation?
A2: Glycans constitute approximately 50% of the molecular mass of gp120 and play a critical role in its folding, stability, and solubility.[1] The dense glycan shield masks hydrophobic patches on the protein surface, preventing intermolecular interactions that can lead to aggregation. The specific pattern of glycosylation, which can vary depending on the expression system (e.g., CHO cells vs. HEK293 cells), influences the overall biophysical properties of gp120 and its propensity to aggregate.
Q3: What is the role of buffer pH and ionic strength in preventing gp120 aggregation?
A3: Buffer pH and ionic strength are critical parameters for maintaining the stability of gp120 in solution. It is generally recommended to work at a pH that is at least one unit away from the protein's isoelectric point (pI) to ensure it carries a net charge, which promotes repulsion between molecules. For gp120, which has a theoretical pI of around 7.9, a buffer with a pH in the range of 6.5-7.5 is often a good starting point. The ionic strength of the buffer, typically modulated with salts like NaCl, can also influence stability. While low salt concentrations can sometimes lead to aggregation due to insufficient charge screening, excessively high salt concentrations can also promote aggregation through hydrophobic interactions. The optimal ionic strength needs to be determined empirically for each specific gp120 construct.
Troubleshooting Guides
Issue 1: gp120 Aggregates Immediately After Cell Lysis or Clarification
Symptoms:
-
Visible precipitation after cell lysis.
-
Low recovery of soluble gp120 in the clarified lysate.
-
Presence of high molecular weight aggregates in initial analysis (e.g., SDS-PAGE, Western Blot).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Optimize the lysis buffer composition. See Table 1 for a summary of common additives. |
| Harsh Lysis Method | Switch to a milder lysis method. If using sonication, perform it on ice with short bursts and cooling periods. Consider enzymatic lysis as an alternative. |
| High Local Protein Concentration | Increase the volume of lysis buffer to reduce the initial protein concentration. |
Issue 2: gp120 Aggregates During Chromatography Steps
Symptoms:
-
Precipitation on the chromatography column.
-
High backpressure during the chromatography run.
-
Elution of gp120 in the void volume during size-exclusion chromatography (SEC).
-
Low yield of monomeric gp120 in the eluted fractions.
Possible Causes and Solutions:
| Chromatography Step | Cause | Recommended Solution |
| Affinity Chromatography (e.g., Lectin or Antibody-based) | Inappropriate Buffer Conditions: Elution buffer pH or composition is destabilizing the protein. | Screen different elution conditions. For lectin affinity, consider elution with a competitive sugar in a neutral pH buffer. For antibody affinity, explore milder elution buffers or a gradual pH shift. |
| High Local Concentration on Resin: Protein concentration on the column exceeds its solubility limit. | Use a resin with a lower binding capacity or load less protein onto the column. | |
| Size-Exclusion Chromatography (SEC) | Incompatible Mobile Phase: The SEC buffer is not optimal for gp120 stability. | Ensure the SEC mobile phase is a buffer in which gp120 is highly soluble and stable. Screen various buffer compositions beforehand. See Table 2 for suggested buffer components. |
| Pre-existing Aggregates: The sample already contains aggregates before being loaded onto the SEC column. | Clarify the sample by centrifugation or filtration (0.22 µm) immediately before loading. |
Data Presentation
Table 1: Common Buffer Additives to Reduce Protein Aggregation
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Glycerol, Trehalose | 5-10% (w/v) for sugars, 10-50% (v/v) for glycerol | Stabilize the native protein structure by preferential hydration. |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Suppress aggregation by binding to hydrophobic patches and increasing protein solubility. |
| Detergents (non-ionic) | Tween-20, Triton X-100 | 0.01-0.1% (v/v) | Prevent hydrophobic interactions by forming micelles around non-polar regions. |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol | 1-5 mM | Prevent the formation of incorrect intermolecular disulfide bonds. |
Table 2: Suggested Buffer Compositions for gp120 Purification Steps
| Purification Step | Buffer Component | pH | NaCl (mM) | Other Additives |
| Lectin Affinity (GNA) | Tris-HCl | 7.5 | 150-500 | 1 mM CaCl₂, 1 mM MnCl₂ |
| Antibody Affinity (2G12) | PBS or Tris-HCl | 7.4 | 150 | - |
| Size-Exclusion Chromatography | HEPES or Phosphate | 7.0-7.5 | 150-250 | 5-10% Glycerol, 50 mM L-Arginine |
Experimental Protocols
Protocol 1: Purification of Monomeric gp120 using Galanthus nivalis Agglutinin (GNA) Lectin Affinity Chromatography followed by Size-Exclusion Chromatography
This protocol describes a two-step purification process to isolate monomeric gp120, minimizing aggregation.
1. Lectin Affinity Chromatography:
- Resin Preparation: Equilibrate a GNA-lectin agarose column with 5-10 column volumes (CV) of GNA Binding Buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂).
- Sample Loading: Load the clarified cell culture supernatant containing gp120 onto the column at a flow rate of approximately 1 mL/min.
- Washing: Wash the column with 10-15 CV of GNA Binding Buffer to remove unbound proteins.
- Elution: Elute the bound gp120 with 5 CV of GNA Elution Buffer (GNA Binding Buffer containing 0.5 M methyl-α-D-mannopyranoside). Collect fractions of 1 CV.
- Analysis: Analyze the fractions for the presence of gp120 by SDS-PAGE and Western blot. Pool the fractions containing gp120.
2. Size-Exclusion Chromatography (SEC):
- Column Equilibration: Equilibrate a Superdex 200 or similar SEC column with at least 2 CV of SEC Buffer (20 mM HEPES, pH 7.2, 200 mM NaCl, 5% Glycerol).
- Sample Preparation: Concentrate the pooled fractions from the lectin affinity step to a suitable volume using an appropriate centrifugal filter device. Clarify the concentrated sample by centrifugation at >10,000 x g for 10 minutes at 4°C.
- Sample Injection: Inject the concentrated and clarified gp120 sample onto the equilibrated SEC column.
- Fraction Collection: Collect fractions and monitor the elution profile at 280 nm. The monomeric gp120 should elute as a distinct peak.
- Analysis and Pooling: Analyze the fractions by SDS-PAGE under non-reducing conditions to identify the fractions containing monomeric gp120, free from high molecular weight aggregates. Pool the pure monomeric fractions.
Protocol 2: Refolding of Aggregated gp120
This protocol provides a general method for refolding gp120 from aggregates, which may require further optimization for specific constructs.
1. Solubilization of Aggregates:
- Resuspend the gp120 aggregates in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M Guanidine-HCl, 10 mM DTT).
- Incubate at room temperature with gentle agitation for 1-2 hours to ensure complete solubilization.
2. Refolding by Rapid Dilution:
- Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.5 M L-Arginine, 1 mM GSH/0.1 mM GSSG redox system).
- Rapidly dilute the solubilized gp120 into the refolding buffer at a ratio of at least 1:100 (protein solution:refolding buffer) with gentle stirring. The final protein concentration should be low (e.g., 10-50 µg/mL) to favor intramolecular folding over intermolecular aggregation.
- Incubate the refolding mixture at 4°C for 12-24 hours with gentle agitation.
3. Purification of Refolded Monomeric gp120:
- Concentrate the refolding mixture and perform SEC as described in Protocol 1 to separate the refolded monomeric gp120 from remaining aggregates and misfolded species.
Visualizations
Caption: Workflow for the purification of monomeric gp120.
Caption: Troubleshooting logic for gp120 aggregation.
References
Technical Support Center: Enhancing the Stability of Soluble HIV-1 gp120 for Structural Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the stability of soluble gp120, a critical step for successful structural determination. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to overcome common challenges in your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the expression, purification, and handling of soluble gp120.
| Question | Answer |
| My soluble gp120 protein has low expression yield. How can I improve it? | Low expression of recombinant gp120 is a frequent challenge. Consider the following troubleshooting steps: * Codon Optimization: Ensure the gene sequence is optimized for the expression host (e.g., mammalian cells like HEK293 or CHO cells). * Promoter and Vector Choice: Utilize a strong promoter (e.g., CMV) in your expression vector. Ensure the vector contains elements that enhance protein expression and secretion. * Cell Line Selection: Different cell lines have varying capacities for protein expression and post-translational modifications. Test expression in multiple cell lines (e.g., HEK293F, ExpiCHO-S™). * Culture Conditions: Optimize culture parameters such as temperature, transfection reagents, and cell density. For transient transfections, using specialized media and feeds can significantly boost yield.[1] For stable cell lines, ensure proper selection and amplification of high-producing clones.[2] |
| My purified gp120 is prone to aggregation. What can I do to prevent this? | Aggregation can hinder structural studies. Here are some strategies to mitigate it: * Buffer Optimization: Screen different buffer conditions, including pH, salt concentration, and the addition of stabilizing excipients (e.g., glycerol, arginine). * Detergents: For some constructs, particularly those including the membrane-proximal external region (MPER), the presence of non-ionic detergents can prevent aggregation.[3][4] * Truncation of Hydrophobic Regions: The MPER of gp41 is hydrophobic and can contribute to aggregation. Truncating the construct at residue 664 (SOSIP.664) can prevent this issue.[3][4] * Purification Strategy: Use size-exclusion chromatography (SEC) as a final polishing step to separate well-folded monomers or trimers from aggregates.[2] |
| The gp120 and gp41 subunits of my SOSIP trimer are dissociating. How can I improve trimer stability? | Subunit dissociation is a common indicator of instability. The following can enhance trimer integrity: * SOSIP Mutations: The engineered disulfide bond (SOS) between gp120 and gp41 and the I559P mutation in gp41 are crucial for maintaining the trimeric structure.[5] Ensure these are correctly incorporated. * Further Stabilizing Mutations: Introduce additional structure-based mutations. For example, mutations in the V3 loop, such as A316W, S306L, and R308L, can increase hydrophobic packing and stabilize the pre-fusion conformation.[6][7] * Cleavage Efficiency: Inefficient cleavage of the gp160 precursor can lead to instability. Co-transfection with furin can improve cleavage efficiency.[2] |
| My gp120 protein is conformationally flexible, making it difficult to crystallize. How can I reduce its flexibility? | Conformational heterogeneity is a major hurdle for structural studies. Consider these approaches: * SOSIP Design: The SOSIP design inherently stabilizes the pre-fusion "closed" conformation of the Env trimer. * Variable Loop Modifications: The V1, V2, and V3 loops are highly flexible. Deletions or substitutions in these regions can reduce flexibility. However, these modifications should be carefully designed to preserve the native structure and epitopes of interest.[8] * Hydrophobic Core Packing: Introducing mutations that enhance the hydrophobic packing of the core can stabilize a specific conformation.[6][7] * Glycan Engineering: The extensive glycosylation of gp120 can impact its stability and conformation. While complete deglycosylation can be detrimental, strategic removal or addition of N-linked glycosylation sites can sometimes improve homogeneity.[9] |
Quantitative Data on gp120 Stability
The following table summarizes the thermal stability of various BG505 SOSIP gp140 variants, providing a comparative look at the impact of different stabilizing mutations.
| Construct | Melting Temperature (Tm) in °C | Reference |
| BG505 SOSIP.664 | 66.6 | [2] |
| BG505 SOSIP.v4.1-GT1.1 | Not explicitly stated, but shown to have similar thermal stability to SOSIP.664 | [10][11] |
| BG505 SOSIP (Parent) | ~68 | [12] |
| BG505 SOSIP F14 | ~69 | [12] |
| BG505 SOSIP Vt8 | ~68 | [12] |
| BG505 SOSIP F14/Vt8 | ~70 | [12] |
| BG505 MD37 | 70.3 | [13] |
| BG505 MD64 | 70.8 | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Site-Directed Mutagenesis of the env Gene
This protocol outlines a general procedure for introducing point mutations, insertions, or deletions into the env gene cloned into an expression plasmid.
1. Primer Design:
- Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation.
- The mutation should be located in the center of the primers with at least 10-15 bases of correct sequence on both sides.
- The melting temperature (Tm) of the primers should be ≥78°C. The Tm can be estimated using the formula: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch (where N is the primer length).[14][15]
- Primers should have a minimum GC content of 40% and terminate in one or more G or C bases.[15]
2. PCR Amplification:
- Set up the PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra). A typical reaction mixture includes:
- 5 µL of 10x reaction buffer
- 50 ng of dsDNA plasmid template
- 125 ng of forward primer
- 125 ng of reverse primer
- 1 µL of dNTP mix (10 mM)
- 1 µL of PfuUltra DNA polymerase (2.5 U/µL)
- Add dH₂O to a final volume of 50 µL.
- Perform PCR using the following cycling parameters:
- Initial denaturation: 95°C for 2 minutes.
- 18-30 cycles of:
- Denaturation: 95°C for 30 seconds.
- Annealing: 55-60°C for 1 minute.
- Extension: 68°C for 1 minute/kb of plasmid length.
- Final extension: 68°C for 5 minutes.[16]
3. DpnI Digestion:
- Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
- Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.[15][17]
4. Transformation:
- Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated DNA.
- Plate the transformed cells on an LB agar plate containing the appropriate antibiotic for selection.
- Incubate overnight at 37°C.
5. Verification:
- Pick several colonies and grow overnight cultures for plasmid minipreparation.
- Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Expression and Purification of BG505 SOSIP.664 Trimer from CHO Cells
This protocol is adapted from established methods for producing cGMP-grade BG505 SOSIP.664 trimers.[2][18]
1. Cell Culture and Transfection:
- Culture Chinese Hamster Ovary (CHO) cells adapted to serum-free suspension culture (e.g., ExpiCHO-S™ cells).
- On the day of transfection, dilute the cells to the recommended density in fresh expression medium.
- Co-transfect the cells with expression plasmids for BG505 SOSIP.664 and human furin using a suitable transfection reagent (e.g., FectoPRO®).[19]
- Culture the cells for 14-15 days, adding feeds and enhancers as recommended by the manufacturer.
2. Harvest and Clarification:
- Harvest the culture supernatant when cell viability drops below 50-60%.[1][2]
- Clarify the supernatant by centrifugation and/or filtration to remove cells and debris.
3. Affinity Chromatography:
- Concentrate the clarified supernatant.
- Load the concentrated supernatant onto an affinity column coupled with a broadly neutralizing antibody that recognizes the native trimer, such as 2G12 or PGT145.[2][19][20]
- Wash the column extensively with a wash buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.5).
- Elute the bound trimers using a high salt buffer (e.g., 3 M MgCl₂ in a neutral buffer).[2]
4. Buffer Exchange and Size-Exclusion Chromatography (SEC):
- Immediately dilute the eluate and perform buffer exchange into a suitable storage buffer (e.g., 20 mM Tris, 75 mM NaCl, pH 8) using ultrafiltration/diafiltration.[2]
- Further purify the trimers and separate them from aggregates and monomers using a size-exclusion chromatography column (e.g., Superdex 200).
5. Quality Control:
- Assess the purity and integrity of the purified trimers by SDS-PAGE under reducing and non-reducing conditions.
- Confirm the native-like trimeric structure by negative-stain electron microscopy (NS-EM).
- Determine the thermal stability using Differential Scanning Calorimetry (DSC) or Differential Scanning Fluorimetry (DSF).
Protocol 3: Thermal Stability Analysis by Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is a rapid method to determine the melting temperature (Tm) of a protein.[21][22][23]
1. Reagent Preparation:
- Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5000x stock).
- Dilute the purified gp120 protein to a final concentration of 1-2 µM in a suitable buffer (e.g., PBS).
- Prepare any ligands or compounds to be tested for their effect on stability.
2. Assay Setup:
- In a 96-well or 384-well qPCR plate, prepare the reaction mixtures. A typical 20 µL reaction includes:
- Purified gp120 protein
- SYPRO Orange dye (final concentration of 5x)
- Buffer to the final volume.
- Include no-protein controls to assess the fluorescence of the dye alone.
- Seal the plate securely.
3. Data Acquisition:
- Place the plate in a real-time PCR instrument.
- Set up a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of approximately 1°C/minute.
- Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
4. Data Analysis:
- Plot the fluorescence intensity as a function of temperature.
- The resulting curve will show a sigmoidal transition as the protein unfolds.
- The melting temperature (Tm) is the temperature at the midpoint of this transition, which corresponds to the peak of the first derivative of the curve.
- Compare the Tm values of different gp120 variants or the same variant under different buffer conditions to assess relative stability.
Visualizations
Experimental Workflow for gp120 Stabilization and Analysis
Caption: Workflow for stabilizing and analyzing soluble gp120.
Logical Relationship for Troubleshooting Low Protein Yield
Caption: Troubleshooting low gp120 protein yield.
References
- 1. Optimizing the production and affinity purification of HIV-1 envelope glycoprotein SOSIP trimers from transiently transfected CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP production and analysis of BG505 SOSIP.664, an extensively glycosylated, trimeric HIV‐1 envelope glycoprotein vaccine candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Influences on trimerization and aggregation of soluble, cleaved HIV-1 SOSIP envelope glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modifications That Stabilize Human Immunodeficiency Virus Envelope Glycoprotein Trimers in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of the gp120 V3 loop through hydrophobic interactions reduces the immunodominant V3-directed non-neutralizing response to HIV-1 envelope trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of the gp120 V3 loop through hydrophobic interactions reduces the immunodominant V3-directed non-neutralizing response to HIV-1 envelope trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Restraining the conformation of HIV-1 gp120 by removing a flexible loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of a Single N-Linked Glycan Allows CD4-Independent Human Immunodeficiency Virus Type 1 Infection by Altering the Position of the gp120 V1/V2 Variable Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developability Assessment of Physicochemical Properties and Stability Profiles of HIV-1 BG505 SOSIP.664 and BG505 SOSIP.v4.1-GT1.1 gp140 Envelope Glycoprotein Trimers as Candidate Vaccine Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Site-Directed Mutagenesis [protocols.io]
- 15. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 16. bioinnovatise.com [bioinnovatise.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for performing and optimizing differential scanning fluorimetry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
Technical Support Center: Characterization of gp120 Glycan Heterogeneity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with glycan heterogeneity during the characterization of the HIV-1 envelope glycoprotein gp120.
Frequently Asked Questions (FAQs)
Q1: Why is characterizing glycan heterogeneity in gp120 important?
A1: The HIV-1 envelope protein gp120 is heavily glycosylated, with N-linked glycans comprising approximately half of its molecular mass.[1][2] This dense "glycan shield" plays a crucial role in viral infectivity, immune evasion, and proper protein folding.[3][4][5] The heterogeneity of these glycans, meaning the variation in glycan structures at each glycosylation site, can significantly impact the antigenicity and immunogenicity of gp120.[6][7] Therefore, detailed characterization of this heterogeneity is critical for the development of effective HIV-1 vaccines and neutralizing antibodies.[3][4][6][8]
Q2: What are the primary methods for analyzing gp120 glycan heterogeneity?
A2: The primary methods for analyzing gp120 glycan heterogeneity include:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS, electrospray ionization (ESI)-MS, and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful tools for identifying and quantifying different glycoforms.[4][9][10]
-
Enzymatic Deglycosylation: The use of glycosidases such as PNGase F and Endo H helps to release glycans for analysis or to study the deglycosylated protein.[2][9]
-
Lectin Microarrays: These arrays use lectins with specific glycan binding affinities to profile the overall glycan composition of gp120.[11][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often coupled with fluorescence detection and MS to separate and identify released and labeled N-glycans.[13][14]
Q3: What are the major challenges in dealing with gp120 glycan heterogeneity?
A3: The main challenges include:
-
High complexity: gp120 can have 22-25 potential N-glycosylation sites, each with a variety of possible glycan structures, leading to a vast number of possible glycoforms.[1]
-
Site-specific analysis: Determining the specific glycan structures present at each individual glycosylation site is technically demanding.[3]
-
Dynamic nature: The glycan shield is conformationally heterogeneous, which can impact accessibility to antibodies and receptors.[5]
-
Impact on structural studies: The flexibility and heterogeneity of the glycans can impede crystallization and structural determination of gp120.[9]
Troubleshooting Guides
Mass Spectrometry Analysis of gp120 Glycopeptides
| Problem | Possible Cause | Troubleshooting Steps |
| Poor signal intensity of glycopeptides | Low sample concentration. | Ensure the sample is appropriately concentrated. If it is too dilute, a strong enough signal may not be generated.[15] |
| Inefficient ionization. | Experiment with different ionization methods (e.g., ESI, MALDI) to optimize for your specific glycopeptides.[15] | |
| Instrument not tuned or calibrated. | Regularly tune and calibrate the mass spectrometer to ensure it is operating at peak performance.[15] | |
| Inaccurate mass determination | Incorrect mass calibration. | Perform regular mass calibration using appropriate standards.[15] |
| Instrument contamination or drift. | Follow the manufacturer's maintenance guidelines to keep the instrument in good working condition.[15] | |
| Incomplete sequence coverage of gp120 | Inefficient proteolytic digestion due to glycan hindrance. | Use a combination of proteases (e.g., trypsin, chymotrypsin) to increase cleavage sites.[16] Consider performing digestion under denaturing conditions. |
| Glycopeptides are too large or heterogeneous for reliable detection. | Consider partial or complete deglycosylation with enzymes like PNGase F or Endo H before or after proteolytic digestion to simplify the sample.[2][9] | |
| Difficulty in identifying sialylated glycans | Suppression effects in MALDI or ESI. | Utilize online nanocapillary HPLC with ESI/MS for better characterization of sialylated glycopeptides.[17] |
Enzymatic Deglycosylation of gp120
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete deglycosylation with PNGase F | Steric hindrance from the protein structure. | Ensure the protein is properly denatured before adding the enzyme. This can be achieved by heating with a denaturant like SDS.[8] |
| Incorrect reaction conditions. | Verify the pH, temperature, and incubation time are optimal for PNGase F activity. | |
| Residual high-mannose glycans after Endo H treatment | Endo H only cleaves high-mannose and some hybrid N-glycans. Complex-type glycans are resistant. | This is expected. Use PNGase F for the removal of all N-linked glycans.[9] |
| Protein precipitation during deglycosylation | Removal of glycans may affect protein solubility. | Perform deglycosylation under native conditions if possible, although this may be less efficient.[2] Optimize buffer conditions, including the addition of non-ionic detergents. |
Data Presentation
Table 1: Relative Proportions of Glycan Types on Recombinant gp120 from Different Expression Systems
| Glycan Type | CHO-derived gp120 (%) | 293F-derived gp120 (%) |
| Oligomannose (Man5-Man9) | 40 - 50 | 40 - 50 |
| Complex | Varies significantly based on specific protein and production conditions. | Varies significantly based on specific protein and production conditions. |
| Hybrid | Present in smaller proportions. | Present in smaller proportions. |
Source: Data compiled from multiple studies analyzing recombinant gp120.[8][18]
Table 2: Glycosylation Site Occupancy of a Recombinant gp120 Outer Domain Construct (gp120-OD8)
| Glycosylation Site (Asn) | Occupancy (%) |
| 77 | 77.2 (combined with Asn 84) |
| 84 | 77.2 (combined with Asn 77) |
| ... | ... |
Note: This table is a partial representation. The original study provides a more comprehensive list of glycosylation sites and their occupancies.[9]
Experimental Protocols
Protocol 1: Enzymatic Release of N-linked Glycans from gp120 for HILIC-FLR-MS Analysis
-
Denaturation: Take a 20 µg aliquot of the gp120 sample and denature it by boiling in SDS.
-
SDS Removal: After cooling, precipitate the SDS by adding a potassium salt solution.
-
Enzymatic Digestion: Buffer the denatured protein and add recombinant PNGase F. Incubate the mixture overnight to release the N-linked glycans.[8]
-
Purification: Purify the released N-linked glycans from the deglycosylated protein and other contaminants using a C18 Sep-Pak cartridge.[8]
-
Fluorescent Labeling: Label the purified glycans with a fluorescent tag (e.g., 2-aminobenzamide [2-AB] or RapiFluor-MS).
-
HILIC-FLR-MS Analysis: Analyze the labeled glycans using a HILIC column coupled to a fluorescence detector and a mass spectrometer.[13][14]
Protocol 2: Site-Specific Glycan Analysis of gp120 by LC-MS/MS
-
Protein Digestion: Denature, reduce, and alkylate the gp120 sample. Digest the protein into smaller peptides using a protease such as trypsin or a combination of proteases.[4]
-
LC Separation: Separate the resulting glycopeptides using reversed-phase liquid chromatography.
-
MS/MS Analysis: Analyze the eluting glycopeptides using a mass spectrometer capable of tandem MS (MS/MS). Use a combination of fragmentation techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) to obtain sequence information for both the peptide backbone and the attached glycan.[4]
-
Data Analysis: Use specialized software to identify the glycopeptides and determine the structure of the glycans at each specific site.
Visualizations
Caption: Workflow for site-specific glycan analysis of gp120.
Caption: Troubleshooting logic for poor MS signal intensity.
References
- 1. Characterization of HIV gp120 Envelope Glycoprotein by Lectin Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Partial Enzymatic Deglycosylation Preserves the Structure of Cleaved Recombinant HIV-1 Envelope Glycoprotein Trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycan heterogeneity as a cause of the persistent fraction in HIV-1 neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sequential Analysis of the N/O-Glycosylation of Heavily Glycosylated HIV-1 gp120 Using EThcD-sceHCD-MS/MS [frontiersin.org]
- 5. Conformational Heterogeneity of the HIV Envelope Glycan Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycoform and Net Charge Heterogeneity in gp120 Immunogens Used in HIV Vaccine Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extensive glycoform heterogeneity in the gp120 envelope proteins used in the RV144 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycan Profiles of gp120 Protein Vaccines from Four Major HIV-1 Subtypes Produced from Different Host Cell Lines under Non-GMP or GMP Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural analysis of a highly glycosylated and unliganded gp120-based antigen using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A tailored lectin microarray for rapid glycan profiling of therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of lectin microarray for assessing glycosylation of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. Glycan Analysis - HILIC Glycan Profiling | Ludger Ltd [ludger.com]
- 15. gmi-inc.com [gmi-inc.com]
- 16. Overcoming Challenges in Structural Characterization of HIV-1 Envelope Glycoprotein by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. journals.asm.org [journals.asm.org]
Technical Support Center: Minimizing gp120 Shedding from Virus-Like Particles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with HIV-1 virus-like particles (VLPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of gp120 shedding from your VLP preparations.
Frequently Asked Questions (FAQs)
Q1: What is gp120 shedding and why is it a problem?
A1: The HIV-1 envelope glycoprotein (Env) is a trimer of heterodimers, with each heterodimer consisting of a gp120 surface subunit and a gp41 transmembrane subunit. These subunits are non-covalently linked.[1][2] Gp120 shedding is the dissociation and release of the gp120 subunit from the gp41 anchor on the surface of the VLP. This is a significant issue because the loss of gp120, which contains the primary binding sites for host cell receptors like CD4, can render the VLPs non-immunogenic for eliciting relevant neutralizing antibodies and functionally inert for entry-based assays.[3][4] Excessive shedding can lead to inconsistent experimental results and the production of VLPs with heterogeneous surface compositions.[5]
Q2: What are the main causes of gp120 shedding?
A2: Gp120 shedding can be spontaneous or induced.
-
Spontaneous Shedding: The non-covalent interaction between gp120 and gp41 is inherently unstable, leading to spontaneous dissociation.[2][6] This instability is a natural feature of the HIV-1 Env protein.[2]
-
Induced Shedding: The binding of the primary HIV-1 receptor, CD4, to gp120 can trigger conformational changes in the Env trimer that lead to gp120 shedding.[6][7] Some antibodies targeting the CD4 binding site or the MPER region of gp41 can also induce shedding.[8] Physical stressors such as freeze-thaw cycles and incubation at various temperatures can also exacerbate shedding.[5][9]
Q3: How can I stabilize the gp120-gp41 interaction to prevent shedding?
A3: Several protein engineering strategies have been developed to stabilize the gp120-gp41 interaction:
-
SOSIP Mutations: This is a widely used method that introduces a disulfide bond between gp120 and gp41 through specific cysteine substitutions (e.g., A501C in gp120 and T605C in gp41).[3][10][11] An additional I559P mutation in gp41 (the "IP" in SOSIP) further stabilizes the pre-fusion conformation of the Env trimer.[10][11]
-
Uncleaved (UNC) Env: Modifying the protease cleavage site between gp120 and gp41 (e.g., K501T and R511G substitutions) prevents the separation of the two subunits, thus eliminating shedding.[3][10] However, this can result in an inauthentic Env conformation.[3]
-
Other Structure-Based Mutations: Researchers have identified various other mutations in gp120 and gp41 that can enhance trimer stability and reduce shedding by strengthening inter-subunit interactions.[2][12]
Q4: How do I measure the extent of gp120 shedding from my VLPs?
A4: Several methods can be employed to quantify gp120 shedding:
-
Western Blotting: This is a common method to detect the presence of gp120 in the supernatant of VLP preparations after pelleting the particles. The ratio of gp120 to a core protein like p24 in the VLP pellet can also be compared before and after inducing shedding.[10][13]
-
ELISA (Enzyme-Linked Immunosorbent Assay): An ELISA can be used to quantify the amount of shed gp120 in the supernatant or the amount of gp120 remaining on the VLPs.[8]
-
Flow Cytometry: If VLPs are bound to beads or cells, flow cytometry can be used to measure the amount of surface-bound gp120 using specific anti-gp120 antibodies. A decrease in fluorescence intensity would indicate shedding.[8]
Troubleshooting Guides
Problem 1: Low incorporation of Env into VLPs.
| Possible Cause | Troubleshooting Step |
| Inefficient Env expression. | Optimize transfection or transduction protocols. Use a stronger promoter for Env expression. |
| Mismatched Gag and Env expression levels. | Co-express Gag and Env from a single proviral construct to ensure a natural ratio.[14] |
| Truncated Env cytoplasmic tail. | While truncation can sometimes improve expression, it can also impair incorporation. Test different C-terminal truncations or use the full-length Env.[5][15] |
| Suboptimal producer cell line. | Test different cell lines for VLP production (e.g., 293T, HEK293F). |
Problem 2: High levels of spontaneous gp120 shedding.
| Possible Cause | Troubleshooting Step |
| Inherent instability of the wild-type Env trimer. | Introduce stabilizing mutations such as SOSIP (A501C/T605C and I559P) to create a disulfide bond between gp120 and gp41.[10][11] |
| Harsh VLP purification methods. | Avoid multiple freeze-thaw cycles.[9] Use gentle purification methods like sucrose gradient ultracentrifugation. |
| Inappropriate storage conditions. | Store VLPs at -80°C for long-term storage. For short-term use, store at 4°C and use promptly. |
Problem 3: CD4-induced gp120 shedding in functional assays.
| Possible Cause | Troubleshooting Step |
| Natural conformational changes upon CD4 binding. | Utilize Env variants with known resistance to CD4-induced shedding. |
| High concentration of soluble CD4 (sCD4) in the assay. | Titrate the concentration of sCD4 to the minimum required for the desired effect. |
| Use of cell lines with high CD4 expression. | If possible, use cell lines with lower CD4 expression levels. |
Data Presentation
Table 1: Effect of Stabilizing Mutations on gp120 Retention
| Env Modification | Description | Effect on gp120 Shedding | Reference |
| Wild-Type (WT) | No modifications. | Prone to spontaneous and induced shedding. | [3] |
| SOS | A501C and T605C mutations creating a disulfide bond between gp120 and gp41. | Significantly reduces gp120 shedding.[3][10] | [3][10] |
| UNC | K501T and R511G mutations to abolish the protease cleavage site. | Eliminates gp120 shedding.[3][10] | [3][10] |
| SOSIP | SOS mutations combined with an I559P mutation in gp41. | Further stabilizes the pre-fusion trimer and prevents shedding.[10][11] | [10][11] |
Experimental Protocols
Protocol 1: Quantification of gp120 Shedding by Western Blot
-
VLP Preparation: Produce VLPs by transfecting a suitable cell line (e.g., 293T) with plasmids encoding HIV-1 Gag and the Env glycoprotein of interest.
-
VLP Harvest and Concentration: Harvest the cell culture supernatant 48-72 hours post-transfection. Clarify the supernatant by low-speed centrifugation to remove cell debris. Concentrate the VLPs by ultracentrifugation through a sucrose cushion (e.g., 20% sucrose).
-
Induction of Shedding (Optional): To measure induced shedding, incubate the concentrated VLPs with a shedding agent (e.g., soluble CD4 at 10 µg/mL) for a defined period (e.g., 1 hour at 37°C). Include a control sample with no shedding agent.
-
Separation of VLPs and Shed gp120: Pellet the VLPs by ultracentrifugation. Carefully collect the supernatant, which contains the shed gp120. Resuspend the VLP pellet in PBS.
-
Sample Preparation: Lyse the VLP pellet with lysis buffer. Mix both the supernatant and the lysed pellet samples with SDS-PAGE loading buffer.
-
Western Blot Analysis: Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for gp120 and another for a core protein like p24 (as a loading control for the VLP pellet). Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.
-
Densitometry: Quantify the band intensities for gp120 and p24 using densitometry software. The amount of shed gp120 can be determined from the supernatant fraction, and the retention of gp120 on the VLPs can be assessed by the gp120/p24 ratio in the pellet fraction.[13]
Visualizations
Caption: Experimental workflow for quantifying gp120 shedding.
Caption: Logic for addressing high gp120 shedding.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. A Comparative Immunogenicity Study of HIV-1 Virus-Like Particles Bearing Various Forms of Envelope Proteins, Particles Bearing no Envelope and soluble monomeric gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalently Linked Human Immunodeficiency Virus Type 1 gp120/gp41 Is Stably Anchored in Rhabdovirus Particles and Exposes Critical Neutralizing Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Conformational States on Infectious Virus Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissociation of gp120 from HIV-1 virions induced by soluble CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MPER-specific antibodies induce gp120 shedding and irreversibly neutralize HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Envelope Glycoprotein Incorporation, Not Shedding of Surface Envelope Glycoprotein (gp120/SU), Is the Primary Determinant of SU Content of Purified Human Immunodeficiency Virus Type 1 and Simian Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunogenicity of HIV-1-Based Virus-Like Particles with Increased Incorporation and Stability of Membrane-Bound Env - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shedding-Resistant HIV-1 Envelope Glycoproteins Adopt Downstream Conformations That Remain Responsive to Conformation-Preferring Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutations That Increase the Stability of the Postfusion gp41 Conformation of the HIV-1 Envelope Glycoprotein Are Selected by both an X4 and R5 HIV-1 Virus To Escape Fusion Inhibitors Corresponding to Heptad Repeat 1 of gp41, but the gp120 Adaptive Mutations Differ between the Two Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Item - gp120 shedding assay. - Public Library of Science - Figshare [plos.figshare.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Impact of stabilizing mutations on the antigenic profile and glycosylation of membrane-expressed HIV-1 envelope glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
improving the immunogenicity of monomeric gp120 vaccines
Welcome to the Technical Support Center for Improving the Immunogenicity of Monomeric gp120 Vaccines. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to support your experimental endeavors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your gp120 vaccine experiments in a question-and-answer format.
Question 1: Why am I observing low or undetectable anti-gp120 antibody titers after immunization?
Answer: Low antibody titers are a common challenge and can stem from several factors related to the immunogen, adjuvant, or overall vaccination strategy.
-
Potential Cause 1: Suboptimal Immunogen Stability or Conformation. Monomeric gp120 can be conformationally flexible, potentially presenting non-neutralizing epitopes to the immune system.[1] Current HIV-1 envelope vaccine candidates have been known to elicit antibody responses preferentially directed to linear epitopes that are not well exposed on the native protein.[2]
-
Solution:
-
Confirm Immunogen Integrity: Before immunization, verify the purity and folding of your gp120 protein using SDS-PAGE and Western blot.
-
Consider Stabilized Immunogens: Explore the use of stabilized gp120 core proteins or alternative constructs like oligomeric gp160, which may present more native-like conformations and have been shown to elicit antibodies capable of neutralizing primary HIV-1 isolates.[2]
-
-
Potential Cause 2: Inadequate Adjuvant or Formulation. The choice of adjuvant is critical for augmenting the immune response to subunit vaccines like gp120.[3][4] Alum, a common adjuvant, may not always be the most potent choice for HIV vaccines.[5]
-
Solution:
-
Select a Potent Adjuvant: Experiment with different adjuvants known to enhance humoral immunity. Adjuvants like MF59 or novel nanoemulsions have been shown to induce robust serum IgG and IgA responses.[5][6] Molecular adjuvants, such as DNA plasmids encoding BAFF and APRIL, can also enhance the germinal center reaction and increase the number of anti-gp120 antibody-secreting cells.[7][8]
-
Optimize Formulation: Ensure proper mixing and stability of the gp120-adjuvant formulation. For nanoparticle-based vaccines, issues with antigen coupling efficiency, particle size, and integrity can negatively impact immunogenicity.[9]
-
-
Potential Cause 3: Suboptimal Immunization Regimen. The route of administration, dose, and number of immunizations can significantly impact the outcome.[2]
-
Solution:
-
Implement a Prime-Boost Strategy: A DNA prime followed by a protein boost is a regimen that has been used to enhance immunogenicity.[10] Heterologous prime-boost strategies, using a viral vector prime and a gp120 protein boost, have also been explored to elicit both humoral and cell-mediated immunity.[11][12]
-
Optimize Dosing and Schedule: Conduct a dose-response study to determine the optimal amount of gp120 and adjuvant. Ensure the boosting immunizations are appropriately timed to maximize the secondary immune response.
-
Question 2: My vaccine elicits high binding antibody titers, but the sera fail to neutralize Tier 2 primary HIV-1 isolates. What's wrong?
Answer: This is a central challenge in HIV vaccine development. High binding titers do not always correlate with broad neutralizing activity, especially against the more difficult-to-neutralize Tier 2 viruses.[13]
-
Potential Cause 1: Immune Response is Dominated by Non-Neutralizing Epitopes. The gp120 monomer exposes several highly immunogenic, variable regions (like the V3 loop) that elicit strain-specific or non-neutralizing antibodies.[1][13] The extensive glycan shield of gp120 can also mask conserved neutralizing epitopes.[11][14][15]
-
Solution:
-
Epitope Focusing: Employ strategies to direct the immune response towards conserved, broadly neutralizing epitopes, such as the CD4 binding site. This can involve using engineered gp120 outer domain (eOD) immunogens designed to activate precursor B cells of broadly neutralizing antibodies (bNAbs).[13]
-
Glycan Modification: Consider site-specific removal of N-linked glycans that may mask neutralizing epitopes. For example, removing the glycan at residue N448 has been shown to enhance the antigenicity of V3 loop epitopes when combined with immune complex formation.[10][16]
-
-
Potential Cause 2: Monomeric Immunogen Fails to Present Quaternary Epitopes. Many bNAbs recognize quaternary epitopes that are only present on the native, trimeric Env spike on the virion surface.[1] Monomeric gp120 inherently lacks these targets.
-
Solution:
-
Use Trimeric Immunogens: While the focus here is on monomers, it's important to recognize that stabilized, native-like Env trimers (e.g., SOSIP trimers) are generally superior for eliciting antibodies to quaternary epitopes.[1]
-
Immune Complexation: Forming an immune complex with a monoclonal antibody (mAb) against a specific site (like the CD4 binding site) can stabilize gp120 conformation and enhance the immunogenicity of other regions, leading to higher neutralizing antibody titers.[10][16]
-
Question 3: The anti-gp120 antibody response is strong initially but wanes quickly. How can I improve the durability of the response?
Answer: Poor durability of the humoral response has been a significant issue in some gp120 vaccine trials, limiting long-term efficacy.[17]
-
Potential Cause 1: Weak Germinal Center Reaction. A robust and sustained antibody response depends on the formation of long-lived plasma cells and memory B cells, which are generated in germinal centers. The vaccine formulation may not be providing a strong enough signal for this process.
-
Solution:
-
Incorporate Adjuvants that Promote Germinal Centers: Adjuvants containing monophosphoryl lipid A (MPL) have been associated with more durable humoral responses.[17] Molecular adjuvants like BAFF and APRIL have been shown to enhance the germinal center reaction.[7][8]
-
Optimize Prime-Boost Interval: The timing between priming and boosting can influence the development of immunological memory. Longer intervals may be beneficial.
-
-
Potential Cause 2: Insufficient T-Helper Cell Support. Robust, long-term B-cell responses require help from CD4+ T-cells. The vaccine may be failing to induce a strong and lasting T-helper response.
-
Solution:
-
Adjuvant Selection: Choose an adjuvant known to induce a strong Th1-polarized response, such as a nanoemulsion adjuvant, which can lead to INF-gamma induction and a higher prevalence of IgG2 subclass antibodies.[6]
-
Include T-cell Epitopes: Ensure the immunogen or vaccine platform (e.g., viral vector in a prime-boost) contains effective T-helper epitopes to provide support for B-cell maturation and memory.
-
Frequently Asked Questions (FAQs)
Q1: Why is monomeric gp120 a focus for HIV vaccine development? A1: The HIV envelope glycoprotein (Env) is the only viral protein on the surface of the virus, making it the primary target for neutralizing antibodies.[14][18] Env is composed of the gp120 surface subunit and the gp41 transmembrane subunit.[9] Gp120 is directly involved in binding to the CD4 receptor on host cells, an essential first step for viral entry, making it a critical target for vaccine design.[1][18]
Q2: What are the main challenges associated with using monomeric gp120 as a vaccine immunogen? A2: Several key challenges hinder the effectiveness of monomeric gp120 vaccines:
-
High Genetic Variability: The env gene has a high mutation rate, leading to extensive diversity in gp120 sequences across different HIV strains and even within a single infected individual.[11][18][19] This makes it difficult to elicit an antibody response that can neutralize a broad range of isolates.
-
Dense Glycan Shield: The surface of gp120 is heavily coated with host-derived sugars (glycans), which shield conserved protein epitopes from recognition by antibodies.[11][14][15]
-
Conformational Instability: Monomeric gp120 is conformationally flexible and does not fully mimic the native trimeric structure of the Env spike on the virion, often failing to present critical quaternary neutralizing epitopes.[1]
-
Immunodominance of Non-Neutralizing Epitopes: The immune system often targets highly variable and exposed regions of gp120, such as the V3 loop, which tend to elicit strain-specific or non-neutralizing antibodies.[1]
Q3: What is the role of adjuvants, and which ones are commonly used with gp120? A3: Adjuvants are substances that enhance the immune response to an antigen.[4] They are critical for subunit vaccines like gp120, which are often poorly immunogenic on their own.[3] Commonly explored adjuvants include:
-
Alum: An aluminum salt that is widely used in human vaccines but has shown limited potency in some HIV vaccine trials.[3][5]
-
MF59: An oil-in-water emulsion that has been shown to be more immunogenic than alum in some contexts.[4][5]
-
AS01B: An adjuvant system containing MPL and QS-21, which has been investigated for its ability to induce strong and durable responses.[17][20]
-
Nanoemulsions (NE): Oil-in-water emulsions that can be administered mucosally and have been shown to induce both systemic and mucosal Th1-polarized responses.[6]
Q4: What is a prime-boost vaccination strategy? A4: A prime-boost strategy involves administering a "priming" vaccine to initiate an immune response, followed by a "boosting" vaccine (often using a different delivery system or antigen) to enhance the magnitude and quality of that response.[11] A common approach for HIV is to prime with a viral vector (like ALVAC canarypox or an adenovirus) that expresses HIV antigens and then boost with a recombinant gp120 protein subunit.[3][12] This method is designed to elicit both cell-mediated immunity from the vector and strong antibody responses from the protein boost.[11]
Q5: How can nanoparticle platforms improve gp120 immunogenicity? A5: Presenting gp120 on the surface of nanoparticles (NPs) offers several advantages:
-
Multivalent Display: NPs can display multiple copies of gp120 in a dense, organized array. This multivalent presentation can efficiently cross-link B-cell receptors, leading to stronger B-cell activation than soluble monomeric protein.[9]
-
Improved Lymph Node Trafficking: The size of nanoparticles (typically 20-200 nm) is optimal for trafficking to lymph nodes and being taken up by antigen-presenting cells.[9]
-
Epitope Focusing: Self-assembling protein nanoparticles can be engineered to present specific gp120 domains or epitopes, helping to focus the immune response on desired targets.[9] For example, gold nanoparticles coated with specific oligomannosides from gp120 can mimic the carbohydrate epitope of the bNAb 2G12.[21]
Data Summary Tables
Table 1: Comparison of Adjuvant Effects on Anti-gp120 Immune Responses
| Adjuvant System | Immunization Regimen | Key Findings | Antibody Titers | Neutralization Activity | Reference |
| BAFF/APRIL (Molecular Adjuvants) | DNA prime (gp140 + IL-12 + BAFF/APRIL) ± protein boost | Enhanced GC reaction and anti-gp120 antibody-secreting cells. | Increased anti-gp120 functional avidity. | Induced neutralizing antibodies against Tier 1 and Tier 2 viruses.[7][8] | [7][8] |
| MF59 | ALVAC prime / rgp120 protein boost | Did not induce robust or durable anti-V1V2 IgG in adults.[5] However, induced higher-magnitude anti-V1V2 IgG in infants compared to adults in RV144.[5] | Varies by population. | Not superior to alum for V1V2 responses in adults.[5] | [5] |
| Alum | ALVAC prime / AIDSVAX (rgp120) boost (RV144 trial) | Modestly effective regimen; correlates of protection included anti-V1V2 IgG.[5] | Lower magnitude V1V2 responses than MF59 in infants.[5] | Low titers, active only against Tier 1 isolates.[12] | [5][12] |
| Nanoemulsion (NE) | Intranasal rgp120 + NE | Induced robust serum IgG and mucosal IgA. | High serum IgG and bronchial/vaginal IgA. | Significant neutralization against lab strains and 5 primary isolates.[6] | [6] |
Table 2: Impact of gp120 Modification on Immunogenicity in Mice
| Immunogen | Immunization Strategy | Anti-gp120 IgG Titer | Anti-V3 IgG Titer | Neutralizing Antibody Titer (vs. HXB-2) | Reference |
| Wild Type (WT) gp120 | DNA prime / Protein boost | Baseline | Detectable | Undetectable | [10] |
| N448Q Mutant gp120 | DNA prime / Protein boost | Comparable to WT | Undetectable | Undetectable | [10] |
| WT gp120 / mAb 654 Immune Complex | Protein complex only | ~5-fold higher than DNA/protein boost | High | Detectable | [10] |
| N448Q Mutant / mAb 654 Immune Complex | Protein complex only | Comparable to WT complex | High | Higher than WT complex | [10][16] |
Key Experimental Protocols
Protocol 1: ELISA for Anti-gp120 Antibody Titration
This protocol is for measuring the titer of gp120-specific binding antibodies in serum samples.
-
Plate Coating: Coat 96-well ELISA plates with 100 µL/well of recombinant gp120 protein (1-2 µg/mL in PBS). Incubate overnight at 4°C.
-
Washing: Wash plates 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (PBS with 5% non-fat dry milk or 1% BSA). Incubate for 2 hours at room temperature (RT).
-
Washing: Repeat the wash step.
-
Sample Incubation: Prepare serial dilutions of heat-inactivated (56°C for 30 min) serum samples in Dilution Buffer (Blocking Buffer with 0.05% Tween-20). Add 100 µL/well of diluted sera to the plate. Include positive and negative control sera. Incubate for 2 hours at RT.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated anti-mouse (or other species) IgG secondary antibody, diluted in Dilution Buffer according to the manufacturer's instructions. Incubate for 1 hour at RT.
-
Washing: Wash plates 5 times with Wash Buffer.
-
Detection: Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 1M H₂SO₄.
-
Read Plate: Read the optical density (OD) at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an OD value above a pre-determined cutoff (e.g., 2-3 times the OD of the negative control).
Protocol 2: TZM-bl Based HIV-1 Neutralization Assay
This assay measures the ability of serum antibodies to inhibit infection of TZM-bl cells by HIV-1 pseudovirus.[10]
-
Cell Seeding: Seed TZM-bl cells in a 96-well flat-bottom culture plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM growth medium (supplemented with 10% FBS). Incubate overnight at 37°C, 5% CO₂.
-
Sample Preparation: Prepare serial dilutions of heat-inactivated serum samples in growth medium.
-
Virus-Antibody Incubation: In a separate 96-well plate, mix 50 µL of each serum dilution with 50 µL of HIV-1 pseudovirus (pre-titered to yield ~100,000-200,000 relative light units, RLU). Incubate for 1 hour at 37°C. Include "virus only" (no antibody) and "cells only" (no virus) controls.
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-antibody mixture to each well. Ensure the final concentration of DEAE-dextran is 10-20 µg/mL to enhance infection.
-
Incubation: Incubate the infected cells for 48 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Aspirate the medium. Lyse the cells by adding 100 µL of lysis buffer (e.g., Bright-Glo™ Luciferase Assay System reagent) to each well. After 2 minutes, transfer 150 µL of the lysate to a white 96-well plate.
-
Data Analysis: Measure luminescence (RLU) using a luminometer. The percent neutralization is calculated as: [1 - (RLU of sample - RLU of cells only) / (RLU of virus only - RLU of cells only)] * 100. The 50% inhibitory concentration (IC50) titer is the reciprocal of the serum dilution that causes a 50% reduction in RLU compared to the virus control.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for a prime-boost gp120 vaccination experiment.
Caption: Simplified signaling pathway for B-cell activation by gp120.
Caption: Logical map of gp120 challenges and corresponding solutions.
References
- 1. Frontiers | Immunoinformatic-driven design and evaluation of multi-epitope mRNA vaccine targeting HIV-1 gp120 [frontiersin.org]
- 2. Antibodies with specificity to native gp120 and neutralization activity against primary human immunodeficiency virus type 1 isolates elicited by immunization with oligomeric gp160 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of HIV-1 immunity by adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. HIV-Exposed Infants Vaccinated with an MF59/Recombinant gp120 Vaccine Have Higher-Magnitude Anti-V1V2 IgG Responses than Adults Immunized with the Same Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nasal immunization with a recombinant HIV gp120 and nanoemulsion adjuvant produces Th1 polarized responses and neutralizing antibodies to primary HIV type 1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA vaccine molecular adjuvants SP-D-BAFF and SP-D-APRIL enhance anti-gp120 immune response and increase HIV-1 neutralizing antibody titers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Nanoparticle Vaccines for Inducing HIV-1 Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving immunogenicity of HIV-1 envelope gp120 by glycan removal and immune complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV VACCINE RESEARCH: CHALLENGES AND HOPES TO CONTROL THE SHAPE-SHIFTING VIRUS – KEMENKES-NIH/NIAID INA-RESPOND [ina-respond.net]
- 12. mdpi.com [mdpi.com]
- 13. Strategies for inducing effective neutralizing antibody responses against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural Challenges Posed by gp120 in the Development of an Effective HIV Vaccine | Research Archive of Rising Scholars [research-archive.org]
- 16. Improving immunogenicity of HIV-1 envelope gp120 by glycan removal and immune complex formation | Semantic Scholar [semanticscholar.org]
- 17. Modulating the durability of anti-HIV gp120 antibody responses after vaccination: a comment on Wilson & Karp (2015) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. contagionlive.com [contagionlive.com]
- 20. Safety and Immunogenicity of a DNA Vaccine With Subtype C gp120 Protein Adjuvanted With MF59 or AS01B: A Phase 1/2a HIV-1 Vaccine Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Cross-Reactivity of gp120-Specific Antibodies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on HIV-1 gp120. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cross-reactivity of gp120-specific antibodies.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Neutralizing Antibody Titer Detected in Neutralization Assay
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody Concentration | Determine the optimal antibody concentration by performing a titration. Start with a broad range and narrow it down to find the concentration that gives the best signal-to-noise ratio. |
| Incorrect Virus Titer | Ensure the virus stock is properly tittered. Using too much virus can overwhelm the antibodies, while too little can result in a weak signal. A pre-assay virus titration is recommended.[1] |
| Cell Viability Issues | Confirm the viability of your target cells (e.g., TZM-bl cells) before and during the assay. Poor cell health can lead to inconsistent results. Check for syncytia formation in virus control wells, which can indicate cell killing and compromise assay validity.[1] |
| Epitope Masking | The targeted epitope on gp120 may be conformationally masked or shielded by glycans. Consider using a different gp120 variant or a deglycosylated form of the protein in your assay to assess if this is the issue.[2][3][4] |
| Non-neutralizing Antibodies Dominating the Response | The polyclonal response may be dominated by non-neutralizing antibodies that bind to gp120 but do not prevent viral entry. Consider purifying epitope-specific antibodies to assess their neutralizing capacity. |
Issue 2: High Background or Non-Specific Binding in ELISA
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the concentration or incubation time of your blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. |
| Antibody Cross-Reactivity | The primary or secondary antibody may be cross-reacting with other proteins. Run a control with no antigen to check for non-specific binding of the antibodies. Consider using a more specific monoclonal antibody if using a polyclonal. |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer between antibody incubations to remove unbound antibodies. |
| Contaminated Reagents | Ensure all buffers and reagents are fresh and properly prepared to avoid contamination that can lead to high background. |
Issue 3: Inconsistent Results in Yeast Surface Display for Epitope Mapping
| Possible Cause | Troubleshooting Step |
| Poor gp120 Expression or Display | Verify the surface expression of your gp120 library using an anti-tag antibody (e.g., anti-c-myc) via flow cytometry. If expression is low, optimize the induction conditions or re-evaluate the construct design. |
| Antibody Concentration Too High or Too Low | Titrate the antibody concentration to find the optimal level for sorting. Too high a concentration can lead to non-specific binding, while too low a concentration may not be sufficient to distinguish between binders and non-binders. |
| FACS Gating Strategy | Refine your fluorescence-activated cell sorting (FACS) gating strategy to accurately identify the population of interest. Include proper controls, such as unstained cells and cells stained with only the secondary antibody. |
| Library Quality | Sequence a subset of your yeast library to ensure diversity and the presence of the desired mutations. A library with low diversity will limit the resolution of your epitope map. |
Frequently Asked Questions (FAQs)
Q1: Why do my gp120-specific antibodies show high affinity in ELISA but poor neutralization of primary HIV-1 isolates?
This is a common observation and is often due to the fact that monomeric gp120 used in ELISAs exposes epitopes that are not accessible on the native, trimeric HIV-1 envelope spike. These non-neutralizing epitopes can be immunodominant, leading to a strong antibody response that does not translate to functional neutralization. The native trimer has a more "closed" conformation, where conserved neutralizing epitopes, like the CD4 binding site, are often shielded by variable loops and a dense glycan shield.
Q2: How can I improve the cross-reactivity of the antibodies I generate?
Several strategies can be employed to elicit more broadly cross-reactive antibodies:
-
Use Native-Like Trimer Immunogens: Immunizing with stabilized, native-like envelope trimers (e.g., SOSIP trimers) can focus the immune response on conserved, quaternary epitopes that are present on the functional viral spike.
-
Epitope-Focused Immunogens: Design immunogens that present a specific conserved epitope while masking or removing immunodominant, non-neutralizing epitopes. Yeast surface display can be a valuable tool for designing and screening such immunogens.
-
Sequential Immunization: A "prime-boost" strategy using different gp120 variants or trimers can guide the antibody response towards conserved epitopes.
-
Germline Targeting: Use immunogens designed to engage and activate naive B cells that have the potential to mature into broadly neutralizing antibody-producing cells.
Q3: What is the role of glycosylation in gp120 antibody recognition and how can I address it?
The gp120 envelope protein is heavily glycosylated, and this "glycan shield" serves to protect the virus from the host immune system. Glycans can physically block access to underlying protein epitopes. However, some broadly neutralizing antibodies have evolved to recognize and even incorporate these glycans as part of their epitope.
To address the glycan shield in your experiments:
-
Deglycosylation: You can use enzymes like PNGase F to remove N-linked glycans from your recombinant gp120 to assess the exposure of underlying protein epitopes.
-
Site-Directed Mutagenesis: Mutating specific asparagine residues in the N-X-S/T glycosylation motif can prevent glycan attachment at specific sites, allowing you to study the impact of individual glycans on antibody binding and neutralization.
-
Glycan Engineering: Strategies are being developed to engineer the glycan shield of immunogens to better mimic the native virus or to create "holes" that expose conserved epitopes.
Q4: How do I set up a reliable Antibody-Dependent Cellular Cytotoxicity (ADCC) assay for my gp120-specific antibodies?
A robust ADCC assay requires careful optimization of several components:
-
Target Cells: Use a cell line that expresses the relevant HIV-1 Env on its surface. This can be achieved by infecting CD4+ T-cell lines or by using cells coated with recombinant gp120.
-
Effector Cells: Natural Killer (NK) cells are the primary mediators of ADCC. You can use primary NK cells isolated from peripheral blood mononuclear cells (PBMCs) or an NK cell line.
-
Detection Method: ADCC activity can be measured by quantifying the lysis of target cells, often through the release of a fluorescent dye or by measuring the activity of effector cell-derived enzymes like granzyme B.
-
Controls: Include appropriate controls, such as target cells incubated with effector cells in the absence of antibody (to measure background killing) and a positive control antibody known to mediate ADCC.
Data Presentation
Table 1: Comparison of Neutralizing Activity of Different Anti-gp120 Monoclonal Antibodies
| Antibody | Target Epitope | Geometric Mean IC50 (µg/mL) against a Cross-Clade Panel | Percentage of Viruses Neutralized (>50%) | Reference |
| VRC01 | CD4 Binding Site | 0.33 | 91% | |
| 35O22 | gp120-gp41 Interface | 0.81 | 62% | |
| PGT121 | V3 Glycan | 0.22 | 70% | |
| PG9 | V1/V2 Apex | 0.03 | 78% | |
| 10E8 | gp41 MPER | 0.08 | 98% |
Table 2: Impact of Glycosylation Site Mutations on Neutralization Sensitivity
| gp120 Mutant (89.6 Env) | Location of Mutation | Fold Increase in sCD4 Sensitivity | Fold Increase in IgG1b12 Neutralization Sensitivity | Fold Increase in 447-52D Neutralization Sensitivity | Reference |
| N7 (N197Q) | V2 Loop | 15.2 | 25.6 | >33.3 | |
| N5 (N187Q) | V2 Loop | 4.8 | 3.9 | 5.3 | |
| N2 (N156Q) | V2 Loop | 3.1 | 2.1 | 2.5 |
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for gp120 Antibody Binding
-
Coating: Coat a 96-well microplate with 100 µL/well of recombinant gp120 (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add 100 µL/well of serially diluted antibody samples and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody (specific to the primary antibody species) and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL/well of TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Add 50 µL/well of stop solution (e.g., 2N H2SO4).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Yeast Surface Display for Epitope Mapping
-
Library Construction: Generate a library of gp120 mutants (e.g., single amino acid substitutions) and clone it into a yeast display vector.
-
Yeast Transformation: Transform the library into a suitable yeast strain (e.g., EBY100).
-
Induction of Expression: Grow the yeast library in selective media and then transfer to an induction medium to promote the surface expression of gp120.
-
Labeling: Incubate the yeast library with the primary antibody of interest, followed by a fluorescently labeled secondary antibody. Also, include an anti-tag antibody to label all yeast expressing gp120.
-
FACS Sorting: Use a fluorescence-activated cell sorter (FACS) to isolate yeast cells that show reduced or no binding to the antibody of interest but still express gp120 (as indicated by the anti-tag antibody signal).
-
Yeast Recovery and DNA Extraction: Grow the sorted yeast population and extract the plasmid DNA.
-
Sequencing: Sequence the gp120 gene from the sorted population to identify the mutations that disrupt antibody binding. These mutations likely reside within the epitope.
Visualizations
Caption: Workflow for epitope mapping using yeast surface display.
Caption: HIV-1 entry and sites of action for neutralizing antibodies.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. The Conformational States of the HIV-1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing gp120 sequences from HIV-1 subtype B and subtype C
A Comparative Analysis of gp120 Sequences from HIV-1 Subtype B and Subtype C for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the envelope glycoprotein gp120 from HIV-1 subtypes B and C, the two most prevalent subtypes of the virus. Understanding the genetic, structural, and functional differences in gp120 is crucial for the development of effective vaccines and therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways to aid researchers, scientists, and drug development professionals in their efforts to combat HIV-1.
Introduction
The gp120 envelope glycoprotein is a critical component of the HIV-1 entry machinery and a primary target for neutralizing antibodies. It is characterized by five conserved regions (C1-C5) and five variable loops (V1-V5)[1][2]. The extensive genetic diversity of gp120, particularly within these variable regions, poses a significant challenge to vaccine development[1][3]. Subtypes B and C of HIV-1 exhibit notable differences in their gp120 sequences, which in turn affect their biological properties, including receptor binding, co-receptor usage, and sensitivity to neutralization[3][4][5][6][7].
Data Presentation: Quantitative Comparison of gp120 Characteristics
The following tables summarize the key quantitative differences observed between the gp120 proteins of HIV-1 subtypes B and C.
Table 1: Genetic and Structural Differences in gp120 Variable and Conserved Regions
| Feature | HIV-1 Subtype B | HIV-1 Subtype C | Key Findings |
| V4 Loop Length | Generally longer | Generally shorter | The V4 hypervariable domain in subtype C is shorter than in subtype B.[4][5][6][7] |
| C3 Region (α2-helix) Sequence Entropy | Lower sequence entropy; accommodates hydrophobic residues | Higher sequence entropy at the polar face; maintains amphipathicity.[4][5][6][7] | The α2-helix of the C3 region is more variable in subtype C.[4][7] |
| V3 Loop Sequence Variability | Considered a hypervariable domain | Lower level of sequence variation compared to subtype B.[3][8] | The V3 loop is more conserved in subtype C.[3][8] |
| Net Charge of C3 (α2-helix) | More positive (+3) | Less positive (+1) | The α2-helix of subtype B has a higher net positive charge.[7] |
| Net Charge of V4 Loop | More negative (-2) | Less negative (-1 to 0) | The V4 loop of subtype B has a higher net negative charge.[7] |
Table 2: Functional Differences in Co-receptor Usage and Neutralization Sensitivity
| Functional Aspect | HIV-1 Subtype B | HIV-1 Subtype C | Key Findings |
| Primary Co-receptor Usage | Predominantly CCR5 in early infection, with a switch to CXCR4 in about 50% of patients in later stages.[3][9] | Predominantly uses the CCR5 co-receptor with minimal transition to CXCR4 usage.[10][11] | Subtype C shows a stronger and more persistent preference for the CCR5 co-receptor.[10] |
| Sensitivity to Anti-V3-mediated Neutralization | Generally more susceptible | Generally less susceptible | Subtype C is more resistant to neutralization targeting the V3 loop.[3] |
| Sensitivity to CD4-binding site (CD4bs) and MPER bnAbs | More sensitive | Less sensitive | Subtype B shows greater sensitivity to broadly neutralizing antibodies targeting the CD4 binding site and the membrane-proximal external region.[12] |
| Autologous Neutralizing Antibody (NAb) Response | Elicits a potent autologous NAb response. | Elicits a potent autologous NAb response, with some studies showing higher inhibitory titers compared to subtype B.[3] | Both subtypes elicit strong autologous NAb responses. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
HIV-1 Pseudovirus Neutralization Assay
This assay is used to determine the sensitivity of different HIV-1 subtypes to neutralizing antibodies.
Principle: Env-pseudotyped viruses, which are replication-incompetent but can infect target cells for a single round, are used. The target cells (e.g., TZM-bl) contain a reporter gene (e.g., luciferase) under the control of the HIV-1 LTR. Neutralization is measured by the reduction in reporter gene expression.
Protocol:
-
Preparation of Pseudovirus:
-
Co-transfect 293T cells with an Env-expressing plasmid (specific for subtype B or C) and an Env-deficient HIV-1 backbone plasmid.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Determine the virus titer (e.g., as 50% tissue culture infectious dose, TCID50).
-
-
Neutralization Assay:
-
Serially dilute the test antibody or patient serum in a 96-well plate.
-
Add a standardized amount of pseudovirus to each well and incubate for 1 hour at 37°C to allow antibody-virus interaction.
-
Add TZM-bl cells to each well.
-
Incubate for 48 hours at 37°C.
-
-
Data Analysis:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50), which is the antibody concentration or serum dilution that reduces virus infection by 50%.
-
CD4 and Co-receptor Binding Affinity Assay
This assay measures the binding affinity of gp120 to its primary receptor CD4 and co-receptors CCR5 or CXCR4.
Principle: Recombinant gp120 protein is used to measure its binding to cells expressing CD4 and the relevant co-receptor. Binding can be quantified using various methods, such as radioimmunoassay or surface plasmon resonance.
Protocol (using a whole-cell binding assay):
-
Cell Preparation:
-
Use a cell line stably expressing CD4 and either CCR5 or CXCR4 (e.g., CHO cells).
-
Cells can be gently fixed with paraformaldehyde to stabilize the receptors.
-
-
Binding Reaction:
-
Incubate the cells with varying concentrations of radiolabeled (e.g., 125I) or fluorescently tagged gp120 from either subtype B or C.
-
For competition assays, include unlabeled gp120 or specific monoclonal antibodies.
-
Incubate at room temperature or 37°C to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Wash the cells to remove unbound gp120.
-
Quantify the amount of bound gp120 using a gamma counter (for radiolabeling) or a flow cytometer (for fluorescent labeling).
-
Determine the dissociation constant (Kd) to quantify the binding affinity. A lower Kd indicates higher affinity.
-
gp120 Sequence Alignment and Entropy Analysis
This method is used to quantify the genetic variability at specific amino acid positions in the gp120 sequence.
Principle: Shannon entropy is a measure of variability at each position in a multiple sequence alignment. Higher entropy scores indicate greater variability.
Protocol:
-
Sequence Retrieval:
-
Obtain a large set of gp120 sequences for both subtype B and subtype C from a public database such as the Los Alamos HIV Sequence Database.
-
-
Multiple Sequence Alignment:
-
Align the sequences using a suitable algorithm (e.g., ClustalW, MAFFT).
-
-
Entropy Calculation:
-
Use a tool like the Entropy-one feature on the Los Alamos HIV Sequence Database website or custom scripts to calculate the Shannon entropy for each amino acid position in the alignment.
-
-
Analysis:
-
Compare the entropy scores at each position between subtype B and subtype C to identify regions of differential variability.
-
Mandatory Visualization
The following diagrams illustrate key processes related to HIV-1 gp120 function and experimental workflows.
Caption: HIV-1 entry is a multi-step process initiated by gp120 binding to the CD4 receptor.
Caption: Workflow for a pseudovirus-based HIV-1 neutralization assay.
Conclusion
The gp120 envelope glycoproteins of HIV-1 subtypes B and C exhibit significant differences in their genetic sequences, which translate into distinct structural and functional characteristics. Subtype C gp120 is characterized by a shorter V4 loop, a more variable C3 region, and a more conserved V3 loop compared to subtype B. These differences contribute to subtype C's strong preference for the CCR5 co-receptor and its relative resistance to certain neutralizing antibodies. A thorough understanding of these subtype-specific features of gp120 is essential for the design of broadly effective HIV-1 vaccines and novel therapeutic strategies. The data and protocols presented in this guide are intended to support ongoing research and development in this critical area.
References
- 1. researchgate.net [researchgate.net]
- 2. HIV-1 Envelope Glycoprotein Variable Loops Are Indispensable for Envelope Structural Integrity and Virus Entry | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clade-Specific Differences between Human Immunodeficiency Virus Type 1 Clades B and C: Diversity and Correlations in C3-V4 Regions of gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Appreciating HIV Type 1 Diversity: Subtype Differences in Env - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coreceptor tropism in human immunodeficiency virus type 1 subtype D: high prevalence of CXCR4 tropism and heterogeneous composition of viral populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. The CCR5 and CXCR4 Coreceptors Are Both Used by Human Immunodeficiency Virus Type 1 Primary Isolates from Subtype C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of the HIV-1 gp120-CD4 Interaction
For Researchers, Scientists, and Drug Development Professionals
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical first step in its lifecycle, initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on target cells. This interaction represents a key target for the development of novel antiretroviral therapies. This guide provides a comparative overview of prominent small molecule inhibitors that target the gp120 CD4-binding site, supported by experimental data and detailed methodologies to aid in their validation and future development.
Mechanism of Action: Blocking the First Step of Viral Entry
Small molecule inhibitors targeting the gp120 CD4-binding site function by directly interfering with the initial attachment of the virus to the host cell. By binding to a highly conserved pocket on gp120, these molecules prevent the conformational changes necessary for subsequent binding to co-receptors (CCR5 or CXCR4) and membrane fusion, effectively neutralizing the virus before it can establish infection.
Comparative Efficacy of Small Molecule Inhibitors
The following table summarizes the in vitro potency of several key small molecule inhibitors against various strains of HIV-1. These compounds, including the well-characterized BMS series and the NBD series of CD4 mimics, have demonstrated significant promise in preclinical studies.
| Inhibitor | HIV-1 Strain | Assay Type | IC50 / EC50 (nM) | Reference |
| BMS-378806 | HXBc2 (X4) | Viral Entry Assay | 1 - 10 | [1] |
| YU2 (R5) | Viral Entry Assay | 1 - 10 | [1] | |
| LAI (X4) | Viral Replication Assay | 2.7 ± 1.6 | [2] | |
| JRFL (R5) | Viral Replication Assay | 1.5 ± 0.6 | [2] | |
| Panel of B subtype isolates | Viral Replication Assay | median EC50 of 40 | [3] | |
| BMS-626529 (Temsavir) | LAI (X4) | Viral Replication Assay | 0.7 ± 0.4 | [3] |
| JRFL (R5) | Viral Replication Assay | 0.2 ± 0.05 | [3] | |
| Panel of Subtype B isolates | Viral Replication Assay | 90th percentile EC50 of 25 | [3] | |
| BG505 | Neutralization Assay | 9 | [4] | |
| NBD-556 | YU2 (R5) | Viral Entry Assay | IC50 correlates with Kd | [5] |
| HXBc2 (X4) | Cell-Cell Fusion Assay | ~2.5 - 4.5 µM | [6] | |
| JRC-II-191 | YU2 (R5) | Viral Entry Assay | IC50 correlates with Kd | [5] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary between studies due to different experimental conditions, such as the specific viral isolate, target cell line, and assay format used. The data presented here is for comparative purposes.
Experimental Protocols for Inhibitor Validation
Accurate and reproducible validation of small molecule inhibitors is crucial. Below are detailed methodologies for key experiments.
HIV-1 Neutralization Assay using TZM-bl Reporter Cells
This assay is a widely used method to quantify the ability of an inhibitor to prevent viral entry into target cells.
Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4. They also contain integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR promoter. Upon successful viral entry and Tat protein expression, the luciferase gene is activated, leading to light emission that can be quantified. A reduction in luciferase signal in the presence of an inhibitor indicates neutralization activity.
Detailed Protocol:
-
Cell Preparation:
-
Culture TZM-bl cells in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
On the day before the assay, seed TZM-bl cells into 96-well flat-bottom plates at a density of 1 x 10^4 cells per well in 100 µL of growth medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Inhibitor and Virus Preparation:
-
Prepare serial dilutions of the small molecule inhibitor in growth medium.
-
Thaw a pre-titered stock of HIV-1 pseudovirus and dilute it in growth medium to a concentration that yields a luciferase signal of approximately 100,000 to 200,000 relative light units (RLU) in the absence of any inhibitor.
-
-
Neutralization Reaction:
-
In a separate 96-well plate, mix 50 µL of each inhibitor dilution with 50 µL of the diluted virus.
-
Include control wells with virus only (no inhibitor) and cells only (no virus).
-
Incubate the inhibitor-virus mixture for 1 hour at 37°C.
-
-
Infection of TZM-bl Cells:
-
Remove the culture medium from the TZM-bl cells.
-
Add 100 µL of the inhibitor-virus mixture to each well.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the culture supernatant.
-
Lyse the cells by adding 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent neutralization by comparing the RLU in the inhibitor-treated wells to the RLU in the virus control wells using the following formula: % Neutralization = [1 - (RLU_inhibitor - RLU_cells) / (RLU_virus - RLU_cells)] * 100
-
Determine the IC50 value by plotting the percent neutralization against the inhibitor concentration and fitting the data to a dose-response curve.
-
gp120-CD4 Binding Inhibition ELISA
This assay directly measures the ability of a small molecule to block the interaction between gp120 and CD4.
Principle: Recombinant soluble CD4 (sCD4) is coated onto an ELISA plate. Recombinant gp120 is then added in the presence or absence of the inhibitor. The amount of gp120 that binds to the immobilized sCD4 is detected using a specific anti-gp120 antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction. A decrease in the colorimetric signal indicates inhibition of the gp120-CD4 interaction.
Detailed Protocol:
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with 100 µL/well of recombinant sCD4 at a concentration of 1 µg/mL in PBS.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Inhibition Reaction:
-
Prepare serial dilutions of the small molecule inhibitor in assay buffer (e.g., 1% BSA in PBST).
-
In a separate plate, pre-incubate 50 µL of each inhibitor dilution with 50 µL of recombinant gp120 (e.g., 100 ng/mL) for 1 hour at 37°C.
-
-
Binding to Coated Plate:
-
Transfer 100 µL of the inhibitor-gp120 mixture to the sCD4-coated and blocked ELISA plate.
-
Incubate for 2 hours at 37°C.
-
Wash the plate five times with PBST.
-
-
Detection:
-
Add 100 µL/well of a primary anti-gp120 antibody (e.g., a biotinylated monoclonal antibody) diluted in assay buffer.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of a secondary detection reagent (e.g., streptavidin-HRP) diluted in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate five times with PBST.
-
-
Signal Development and Measurement:
-
Add 100 µL/well of a colorimetric substrate (e.g., TMB).
-
Incubate until sufficient color develops.
-
Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition by comparing the absorbance in the inhibitor-treated wells to the absorbance in the no-inhibitor control wells.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to determine the binding affinity and kinetics (on-rate and off-rate) of a small molecule inhibitor to its target protein in real-time and without the need for labels.
Principle: The target protein (gp120) is immobilized on a sensor chip. The small molecule inhibitor (analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). By analyzing the association and dissociation phases of the binding curve, the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) can be determined.
Detailed Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of recombinant gp120 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (typically 5000-10000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Preparation and Injection:
-
Prepare a series of dilutions of the small molecule inhibitor in a suitable running buffer (e.g., HBS-EP+ buffer, which contains HEPES, NaCl, EDTA, and P20 surfactant). It is crucial to dissolve the compound in a buffer that is identical to the running buffer to avoid solvent effects. If DMSO is used to dissolve the compound, ensure the final DMSO concentration is the same in all samples and the running buffer.
-
Perform a kinetic analysis by injecting the different concentrations of the analyte over the gp120-immobilized surface and a reference flow cell (without gp120) for a defined period (association phase), followed by flowing running buffer alone (dissociation phase).
-
-
Data Collection and Analysis:
-
Record the sensorgrams (RU vs. time) for each analyte concentration.
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fitting will yield the association rate constant (ka, M-1s-1), the dissociation rate constant (kd, s-1), and the equilibrium dissociation constant (KD, M), where KD = kd/ka.
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the HIV-1 entry pathway, a general workflow for inhibitor validation, and the logical relationship between the described experimental assays.
Caption: HIV-1 entry pathway and the point of intervention for gp120-CD4 binding inhibitors.
Caption: General experimental workflow for the validation of small molecule HIV-1 entry inhibitors.
Caption: Logical relationship between key experimental assays for inhibitor validation.
References
- 1. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XanTec bioanalytics GmbH | Whitepapers/Literature | Whitepapers | Protein-Small Molecule Biomolecular Interactions – a Retrospective [xantec.com]
- 5. Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide for HIV Vaccine Development: gp120 vs. gp140 as Effective Candidates
For Researchers, Scientists, and Drug Development Professionals
The quest for an effective HIV vaccine remains a paramount challenge in global health. The viral envelope glycoprotein (Env), the primary target for neutralizing antibodies, has been the focus of extensive research. Two key subunit vaccine candidates derived from the Env precursor, gp160, are the monomeric gp120 and the oligomeric gp140. This guide provides a comprehensive comparison of their performance as vaccine candidates, supported by experimental data, to aid researchers in making informed decisions for future vaccine design and development.
At a Glance: Structural and Functional Differences
The HIV-1 Env is a trimer of heterodimers, each composed of a gp120 surface subunit and a gp41 transmembrane subunit. The gp120 protein is responsible for binding to the host cell's CD4 receptor, while gp41 mediates the fusion of the viral and cellular membranes.
-
gp120: This candidate consists of the soluble, monomeric gp120 subunit. While easier to produce, it often presents epitopes that are not exposed on the native trimeric Env spike, potentially leading to the induction of non-neutralizing antibodies.
-
gp140: This candidate is an engineered protein that includes the entire gp120 sequence and the ectodomain of gp41, lacking the transmembrane and cytoplasmic domains. This design helps to stabilize the protein in a trimeric conformation that more closely mimics the native Env spike on the virion surface. This conformational similarity is hypothesized to better present conserved neutralizing epitopes.
Humoral Immunity: A Head-to-Head Comparison
The induction of broadly neutralizing antibodies (bNAbs) is a critical goal for an effective HIV vaccine. Studies have shown that the oligomeric structure of gp140 may be superior in eliciting such responses compared to monomeric gp120.
Table 1: Comparison of Neutralizing Antibody Titers in Rabbits
| Immunogen | Homologous Virus Neutralization (ID50 Titer) | Heterologous Virus Neutralization (Cross-Reactivity) | Reference |
| gp120 | Lower | Limited | Earl et al., 1994 |
| gp140 | Higher | Enhanced | Earl et al., 1994 |
Data from a study comparing soluble gp120 and oligomeric gp140 from the HIV-1 IIIB isolate in rabbits. Neutralization was measured against laboratory-adapted HIV-1 strains.
In a direct comparison, rabbits immunized with oligomeric gp140 exhibited enhanced cross-reactivity with heterologous Env proteins and greater neutralization of HIV-1 compared to those immunized with gp120.
Cellular Immunity: The T-Cell Response
While humoral immunity is crucial, a robust T-cell response is also considered important for controlling viral replication. Studies comparing different forms of the Env glycoprotein have shown that gp140 can also elicit strong T-cell responses.
Table 2: T-Cell Responses in Mice Immunized with NDV-Expressed Env Glycoproteins
| Immunogen | CD4+ T-Cell Response (IFN-γ+) | CD8+ T-Cell Response (IFN-γ+) | Reference |
| rLaSota/gp120 | High | High | Khattar et al., 2013 |
| rLaSota/gp140S | Highest | Highest | Khattar et al., 2013 |
| rLaSota/gp140L | Lower | Lower | Khattar et al., 2013 |
Data from a study comparing the immunogenicity of gp120 and two forms of gp140 (gp140S and gp140L) delivered via a Newcastle disease virus (NDV) vector in mice. T-cell responses were measured by intracellular cytokine staining for IFN-γ.
The study by Khattar et al. (2013) demonstrated that a specific form of gp140 (gp140S) expressed by an NDV vector induced significantly greater CD4+ and CD8+ T-cell responses in mice compared to gp120 and another gp140 variant (gp140L)[1].
Protective Efficacy in Non-Human Primates
A study by Earl et al. (1994) demonstrated that immunization with oligomeric gp140 protected three out of four rhesus macaques from a high-dose intravenous challenge with a homologous simian-human immunodeficiency virus (SHIV). Although this study did not include a gp120 arm for direct comparison, it highlighted the potential of gp140 to confer protection.
More recent studies have often employed complex prime-boost strategies, making it difficult to isolate the protective efficacy of the glycoprotein component alone. However, the consistent observation of superior neutralizing antibody responses with gp140 in various animal models suggests it may offer a greater potential for protection.
Experimental Methodologies
The following are generalized protocols for key experiments cited in the comparison of gp120 and gp140 immunogenicity.
Immunization of Rhesus Macaques (Generalized Protocol)
-
Animals: Healthy, adult rhesus macaques are screened for pre-existing conditions and housed in accordance with institutional guidelines.
-
Immunogen Preparation: Recombinant soluble gp120 or gp140 protein is produced in a suitable expression system (e.g., mammalian cells) and purified. The protein is then formulated with an adjuvant (e.g., Ribi, Poly-ICLC) at a concentration typically ranging from 50-200 µg per dose.
-
Immunization Schedule: A typical immunization schedule involves intramuscular injections at weeks 0, 4, 12, and 20. Blood samples are collected at baseline and at regular intervals throughout the study to monitor immune responses.
-
Viral Challenge: Following the immunization regimen, animals are challenged with a pathogenic SHIV strain, typically via the intravenous or intrarectal route. Viral load is monitored post-challenge to assess protective efficacy.
TZM-bl Neutralizing Antibody Assay
This assay is a standard method for measuring the ability of antibodies to neutralize HIV-1.
-
Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes, are cultured to confluence.
-
Neutralization Reaction: Serial dilutions of heat-inactivated serum or plasma from immunized animals are incubated with a known amount of HIV-1 pseudovirus for 1 hour at 37°C.
-
Infection: The virus-antibody mixture is then added to the TZM-bl cells.
-
Incubation: The cells are incubated for 48 hours to allow for viral entry and reporter gene expression.
-
Readout: Luciferase activity is measured using a luminometer. The 50% inhibitory dilution (ID50) is calculated as the serum dilution that results in a 50% reduction in luciferase activity compared to control wells with virus but no antibody.
IFN-γ ELISpot Assay for T-Cell Responses
This assay quantifies the number of antigen-specific T-cells that secrete interferon-gamma (IFN-γ) upon stimulation.
-
Plate Coating: A 96-well plate is coated with an anti-IFN-γ capture antibody.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from immunized animals are added to the wells.
-
Antigen Stimulation: The cells are stimulated with pools of overlapping peptides spanning the HIV-1 Env protein.
-
Incubation: The plate is incubated for 18-24 hours at 37°C, allowing activated T-cells to secrete IFN-γ, which is captured by the antibody on the plate surface.
-
Detection: A biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, which results in the formation of colored spots at the sites of IFN-γ secretion.
-
Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as spot-forming units (SFU) per million PBMCs.
Conclusion: The Path Forward
The available evidence strongly suggests that trimeric gp140 is a more effective immunogen than monomeric gp120 for eliciting potent and broadly neutralizing antibodies against HIV-1. The ability of gp140 to better mimic the native Env spike on the virion surface is a key advantage. While both candidates can induce T-cell responses, some forms of gp140 have shown superiority in this regard as well.
For researchers and drug development professionals, these findings underscore the importance of immunogen design that prioritizes the presentation of native-like conformations of the HIV-1 Env. While challenges in overcoming the high variability of the virus remain, the continued development and refinement of gp140-based immunogens, potentially in combination with novel adjuvants and delivery systems, represent a promising avenue in the pursuit of an effective HIV vaccine. Future head-to-head comparative studies in non-human primates using standardized soluble protein immunization protocols will be invaluable in definitively determining the relative efficacy of these two important vaccine candidates.
References
Glycosylation's Double-Edged Sword: A Comparative Guide to the Immunogenicity of gp120 Variants
For researchers, scientists, and drug development professionals, understanding the intricate role of glycosylation in the immunogenicity of the HIV-1 envelope glycoprotein gp120 is paramount for designing effective vaccine strategies. This guide provides an objective comparison of glycosylated and non-glycosylated gp120, supported by experimental data and detailed methodologies, to illuminate the complex interplay between glycans and the host immune response.
The surface of the HIV-1 virus is adorned with the envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers, which is the primary target for neutralizing antibodies. A defining feature of gp120 is its extensive N-linked glycosylation, accounting for approximately half of its molecular weight. This dense "glycan shield" plays a dual role: it masks conserved epitopes from the host's immune system, facilitating viral evasion, but also presents a potential vulnerability, as some broadly neutralizing antibodies (bNAbs) specifically target these glycan structures. This comparison guide delves into the immunological consequences of the presence or absence of this glycan shield.
Quantitative Comparison of Immunogenicity
The immunogenicity of glycosylated versus non-glycosylated gp120 can be assessed by measuring both humoral (antibody-based) and cellular (T-cell-based) immune responses. The following tables summarize key quantitative data from studies investigating these differences. It is important to note that direct head-to-head comparisons in a single study are limited, and data is often compiled from experiments using gp120 with varying degrees of glycosylation or site-specific mutations.
Table 1: Comparison of Antibody Responses
| Parameter | Glycosylated gp120 | Non-Glycosylated/Deglycosylated gp120 | Key Findings |
| Endpoint Antibody Titer (ELISA) | Variable, often high titers of non-neutralizing antibodies. | Can lead to increased binding of certain monoclonal and polyclonal antibodies to specific epitopes upon removal of masking glycans. However, overall anti-gp120 titers are not consistently higher[1]. | Glycosylation can shield immunodominant non-neutralizing epitopes. Deglycosylation can expose conserved neutralizing epitopes, but this does not always translate to a stronger overall antibody response[1]. |
| Neutralizing Antibody Titer (IC50) | Generally poor induction of broadly neutralizing antibodies due to glycan masking of conserved epitopes[1][2]. | Removal of specific glycans, particularly in the V3 loop, can enhance neutralization by certain antibodies[1]. However, complete deglycosylation may disrupt the native conformation and abrogate binding of conformation-dependent neutralizing antibodies. | Strategic removal of specific glycans, rather than complete deglycosylation, appears more promising for inducing neutralizing antibodies[1]. Combining deglycosylation with other strategies, like immune complex formation, can significantly improve the induction of neutralizing antibodies[1]. |
Table 2: Comparison of T-Cell Responses
| Parameter | Glycosylated gp120 | Non-Glycosylated/Deglycosylated gp120 | Key Findings |
| T-Cell Proliferation (Stimulation Index) | Can induce T-cell proliferation, but N-linked carbohydrates can hinder the recognition of some T-cell epitopes[3][4]. | Removal of certain glycans can enhance the recognition of specific CD4+ T-cell epitopes, leading to increased proliferation[4][5]. | Glycans can directly interfere with T-cell receptor (TCR) recognition of the peptide-MHC complex. |
| Cytokine Production (e.g., IFN-γ, IL-4) | Induces a mixed cytokine profile. | Deglycosylation can lead to higher production of Th2-associated cytokines like IL-4 and IL-10 in some contexts[1]. | The nature of the glycan can influence the polarization of the T-helper cell response. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the immunogenicity of gp120 variants.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol outlines the steps to measure the presence and quantity of anti-gp120 antibodies in serum samples.
-
Coating: 96-well microplates are coated with 100 µL/well of either glycosylated or non-glycosylated gp120 antigen at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Plates are incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Remaining protein-binding sites are blocked by adding 200 µL/well of a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples are serially diluted in blocking buffer, and 100 µL of each dilution is added to the wells. Plates are incubated for 2 hours at room temperature.
-
Washing: Plates are washed three times as described in step 2.
-
Secondary Antibody Incubation: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG) diluted in blocking buffer is added to each well. Plates are incubated for 1 hour at room temperature.
-
Washing: Plates are washed three times as described in step 2.
-
Detection: 100 µL of a substrate solution (e.g., TMB) is added to each well. The reaction is allowed to develop in the dark for 15-30 minutes.
-
Stopping the Reaction: The reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H2SO4).
-
Reading: The optical density is measured at 450 nm using a microplate reader. The endpoint titer is determined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value.
PBMC-Based Neutralization Assay
This assay measures the ability of antibodies in a serum sample to inhibit HIV-1 infection of peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation and Stimulation: PBMCs are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Cells are stimulated with phytohemagglutinin (PHA) for 2-3 days and then cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and IL-2.
-
Serum Dilution: Test sera are heat-inactivated and serially diluted in culture medium.
-
Virus-Antibody Incubation: A known amount of HIV-1 virus stock is incubated with the diluted serum samples for 1 hour at 37°C in a 96-well plate.
-
Infection of PBMCs: Stimulated PBMCs are added to the virus-antibody mixture.
-
Culture: The plates are incubated for 3-7 days at 37°C.
-
Readout: Viral replication is quantified by measuring the amount of p24 antigen in the culture supernatant using a p24 ELISA kit.
-
Calculation: The 50% inhibitory concentration (IC50) is calculated as the reciprocal of the serum dilution that causes a 50% reduction in p24 antigen production compared to control wells with virus but no serum.
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the proliferation of T-cells in response to antigen stimulation.
-
PBMC Isolation: PBMCs are isolated from immunized animals or human subjects.
-
CFSE Labeling: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Stimulation: Labeled PBMCs are cultured in the presence of glycosylated or non-glycosylated gp120, a positive control (e.g., PHA), or a negative control (medium alone) for 5-7 days.
-
Staining for Cell Surface Markers: Cells are stained with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Flow Cytometry Analysis: The fluorescence intensity of CFSE in the T-cell populations is measured by flow cytometry. Proliferation is indicated by a stepwise reduction in CFSE fluorescence.
-
Data Analysis: The percentage of divided cells or a proliferation index is calculated.
Signaling Pathways and Experimental Workflows
The differential immunogenicity of glycosylated and non-glycosylated gp120 is influenced by how these antigens are recognized and processed by antigen-presenting cells (APCs), such as dendritic cells (DCs).
Antigen Uptake and Processing by Dendritic Cells
Glycosylated gp120 can be recognized by C-type lectin receptors (CLRs) on the surface of DCs, such as DC-SIGN. This interaction can facilitate the uptake of the glycoprotein. In contrast, non-glycosylated gp120 is likely taken up through less specific mechanisms like macropinocytosis. The route of uptake can influence the subsequent antigen processing and presentation pathway, ultimately shaping the T-cell response.
Caption: Differential uptake of glycosylated and non-glycosylated gp120 by dendritic cells.
Experimental Workflow for Immunogenicity Comparison
The following diagram illustrates a typical experimental workflow for comparing the immunogenicity of glycosylated and non-glycosylated gp120.
Caption: Workflow for comparing glycosylated and non-glycosylated gp120 immunogenicity.
Conclusion
The glycosylation of HIV-1 gp120 presents a significant challenge to vaccine development. While the glycan shield effectively masks conserved neutralizing epitopes, it also represents a potential target for a new class of bNAbs. The data suggests that a nuanced approach, focusing on the strategic removal or modification of specific glycans rather than complete deglycosylation, may be more effective in eliciting a protective immune response. For T-cell immunity, the absence of glycans appears to generally favor enhanced recognition of epitopes. Future research should continue to explore the precise role of individual glycans in immune evasion and investigate novel immunogen designs that can overcome the masking effect of the glycan shield while preserving the native conformation of neutralizing epitopes. This comparative guide serves as a foundational resource for researchers dedicated to advancing the fight against HIV/AIDS.
References
- 1. Dendritic cells: functional aspects of glycosylation and lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving immunogenicity of HIV-1 envelope gp120 by glycan removal and immune complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparative glycoprofiling of HIV gp120 immunogens by capillary electrophoresis and MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Unveiling the Open and Closed Conformations of HIV-1's gp120
A Comprehensive Guide for Researchers and Drug Development Professionals on the Conformational Dynamics of the HIV-1 Envelope Glycoprotein gp120
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (Env) trimer, a crucial player in viral entry, is a marvel of molecular machinery. Its surface subunit, gp120, undergoes a significant conformational change, transitioning from a "closed" to an "open" state upon binding to the host cell receptor, CD4. This structural metamorphosis is a critical step in the viral lifecycle, exposing the binding site for the co-receptor (CCR5 or CXCR4) and paving the way for membrane fusion. Understanding the intricate structural differences between these two conformations is paramount for the development of effective neutralizing antibodies and entry inhibitors. This guide provides a detailed structural comparison of the open and closed states of gp120, supported by quantitative data and detailed experimental protocols.
At a Glance: Key Structural Differences
The transition from a closed to an open conformation involves a series of coordinated movements within the gp120 protomer and the overall Env trimer. The unliganded, closed state is characterized by a more compact structure, where the variable loops, particularly V1/V2, form a protective shield at the apex of the trimer, masking conserved epitopes.[1] Upon engagement with CD4, gp120 undergoes a dramatic rearrangement.
Key conformational changes include:
-
Movement of the V1/V2 Loops: In the closed state, the V1/V2 loops are located at the trimer apex.[1] CD4 binding induces a significant displacement of these loops to the periphery of the trimer.[1]
-
Exposure of the Co-receptor Binding Site: The movement of the V1/V2 loops, along with other rearrangements, unmasks the highly conserved co-receptor binding site on gp120.[1][2]
-
Formation of the Bridging Sheet: A key feature of the CD4-bound open state is the formation of a four-stranded "bridging sheet" minidomain, which is a critical component of the co-receptor binding site.[3][4]
-
Reorientation of gp120 Protomers: Within the context of the trimeric Env spike, the gp120 protomers rotate and move away from the central axis upon CD4 binding, leading to a more "open" overall architecture.[5]
Quantitative Comparison of gp120 Conformations
The conformational state of gp120 significantly impacts its interaction with cellular receptors and antibodies. While it is challenging to measure the binding affinity of CD4 to a purely "closed" or "open" state due to the dynamic equilibrium, studies using various constructs and techniques provide valuable insights.
| Parameter | Closed Conformation (Unliganded/Prefusion) | Open Conformation (CD4-Bound) | Experimental Method | Reference |
| CD4 Binding Affinity (Kd) | Weaker (Higher Kd) | Stronger (Lower Kd) | Surface Plasmon Resonance (SPR) | [6] |
| Note: Direct measurement for the closed state is difficult as binding induces the open state. The overall affinity reflects this equilibrium. | Full-length gp120: ~22 nM | [6] | ||
| Core gp120: ~220 nM | [6] | |||
| Conformational Dynamics | Intrinsically dynamic, transitioning between multiple prefusion conformations. The ground state is predominantly closed. | Stabilized in an open conformation upon CD4 binding. | single-molecule FRET (smFRET) | [1][7] |
| Epitope Exposure | Co-receptor binding site and CD4-induced (CD4i) epitopes are masked. | Co-receptor binding site and CD4i epitopes (e.g., for antibody 17b) are exposed. | Antibody Binding Assays, X-ray Crystallography, Cryo-EM | [2][8] |
Visualizing the Conformational Transition
The following diagrams illustrate the key structural changes and the experimental workflow used to characterize them.
Caption: Conformational transition of the gp120 trimer from a closed to an open state upon CD4 binding.
Caption: A generalized workflow for determining the structure of a protein complex using cryo-EM single-particle analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to study the structure and dynamics of gp120.
Cryo-Electron Microscopy (Cryo-EM) of gp120 Complexes
Cryo-EM has been instrumental in visualizing the native, fully glycosylated Env trimer in both closed and open conformations.
1. Sample Preparation:
-
Expression and purification of soluble, stabilized Env trimers (e.g., SOSIP constructs) and ligand Fabs (e.g., broadly neutralizing antibodies) or CD4.
-
Formation of the gp120 complex (e.g., with CD4 and a stabilizing antibody) by incubation.
-
Purification of the complex using size-exclusion chromatography to ensure homogeneity.
2. Grid Preparation and Vitrification:
-
Application of a small volume (3-4 µL) of the purified complex solution to a glow-discharged cryo-EM grid (e.g., C-flat or Quantifoil).
-
Blotting the grid to create a thin film of the sample.
-
Plunge-freezing the grid in liquid ethane using a vitrification robot (e.g., Vitrobot) to embed the particles in a layer of amorphous ice.
3. Data Collection:
-
Imaging the vitrified samples using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Automated data collection is performed to acquire a large number of movies of the particle-containing ice.
4. Image Processing and 3D Reconstruction:
-
Movie Correction: Aligning the frames of each movie to correct for beam-induced motion.
-
CTF Estimation: Determining and correcting for the contrast transfer function of the microscope for each micrograph.
-
Particle Picking: Automated or semi-automated selection of individual particle images from the micrographs.
-
2D Classification: Grouping of particle images into classes based on their orientation to remove noise and select for high-quality particles.
-
Ab initio 3D Model Generation: Generation of an initial low-resolution 3D model from the 2D class averages.
-
3D Classification and Refinement: Iterative classification of particles into different 3D conformations and refinement of the 3D structure to high resolution.
-
Model Building and Validation: Fitting of atomic models into the final cryo-EM density map.
X-ray Crystallography of gp120 Core
X-ray crystallography has provided high-resolution snapshots of the CD4-bound gp120 core.
1. Protein Expression and Purification:
-
Expression of a "core" gp120 construct, often with truncations of the variable loops and N/C-termini to improve crystallization propensity.[8]
-
Expression and purification of a soluble fragment of CD4 (e.g., the first two domains, D1D2).
-
Formation of the gp120-CD4 complex.
2. Crystallization:
-
Screening of a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop).
-
Optimization of initial crystal hits to obtain diffraction-quality crystals.
3. Data Collection:
-
Cryo-cooling of the crystals in a cryoprotectant solution.
-
Collection of X-ray diffraction data at a synchrotron source.
4. Structure Determination and Refinement:
-
Processing of the diffraction data to obtain a set of structure factors.
-
Solving the phase problem using techniques like molecular replacement, using a known structure as a search model.
-
Building an atomic model into the resulting electron density map.
-
Refinement of the model against the diffraction data to improve its accuracy and agreement with the experimental data.[8]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, such as the binding of gp120 to CD4.
1. Chip Preparation and Ligand Immobilization:
-
Selection of an appropriate sensor chip (e.g., CM5).
-
Activation of the carboxymethylated dextran surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilization of the ligand (e.g., soluble CD4) onto the chip surface via amine coupling.
-
Deactivation of any remaining active esters using ethanolamine.
2. Analyte Binding Measurement:
-
A running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
The analyte (e.g., purified gp120) is injected at various concentrations over the ligand-immobilized surface.
-
The association of the analyte to the ligand is monitored in real-time as a change in the refractive index, measured in resonance units (RU).
-
After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand.
3. Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Conclusion
The structural plasticity of the HIV-1 gp120 glycoprotein is a testament to its evolutionary adaptation for both immune evasion and efficient cell entry. The transition from a closed, shielded conformation to an open, receptor-engaged state is a highly orchestrated process involving significant structural rearrangements. A thorough understanding of these two conformational states, backed by quantitative biophysical data and detailed structural insights from techniques like cryo-EM and X-ray crystallography, is indispensable for the rational design of novel vaccines and therapeutic interventions aimed at thwarting HIV-1 infection. This guide provides a foundational overview to aid researchers and drug developers in this critical endeavor.
References
- 1. Conformational dynamics of single HIV-1 envelope trimers on the surface of native virions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Range of CD4-Bound Conformations of HIV-1 gp120, as Defined Using Conditional CD4-Induced Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Single-molecule FRET for virology: 20 years of insight into protein structure and dynamics | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 8. Structure of an HIV gp120 envelope glycoprotein in complex with the CD4 receptor and a neutralizing human antibody - PMC [pmc.ncbi.nlm.nih.gov]
validating the efficacy of a new gp120-based vaccine in animal models
An Evaluation of Novel gp120-Based HIV-1 Vaccine Efficacy in Animal Models
For Immediate Release
This guide provides a comparative analysis of the immunogenicity and protective efficacy of various gp120-based HIV-1 vaccine candidates evaluated in preclinical animal models. The data presented herein is aggregated from peer-reviewed studies to offer researchers, scientists, and drug development professionals a consolidated resource for assessing the performance of different vaccine strategies.
The development of a successful HIV-1 vaccine remains a formidable challenge, primarily due to the virus's high genetic diversity and its glycan shield, which masks conserved epitopes from the host immune system. The envelope glycoprotein gp120 is a primary target for neutralizing antibodies, making it a focal point of vaccine design. This document summarizes key findings from studies utilizing various gp120 immunogens, including monomeric gp120, stabilized trimeric forms like SOSIP trimers, and polyvalent cocktails, administered through diverse immunization strategies in animal models such as rabbits, guinea pigs, and non-human primates (NHPs).
Comparative Immunogenicity of gp120-Based Vaccine Candidates
The induction of broadly neutralizing antibodies (bNAbs) is a critical goal for an effective HIV-1 vaccine. The tables below summarize the humoral and cellular immune responses elicited by different gp120-based vaccine platforms in various animal models.
Table 1: Humoral Immune Responses to gp120-Based Vaccines in Non-Human Primates
| Vaccine Candidate | Animal Model | Adjuvant | Neutralizing Antibody (nAb) Titer (ID50) | Key Findings |
| SOSIP BG505 Env Trimer | Rhesus Macaques | Not Specified | High-titer animals showed ID50s > 1:500 against the homologous Tier 2 SHIV BG505.[1] | An antibody titer of just under 1:500 was calculated to correspond to 90% protection against SHIV challenge.[1] |
| rhFLSC (gp120-CD4i) | Rhesus Macaques | Ad-recombinant prime/protein boost | Low-level nAbs against SHIVSF162P3 (ID50 range: 12-80).[2] | Vaccinated macaques showed reduced viral loads post-challenge, but sterilizing immunity was not achieved.[2] |
| NYVAC vector (gp120) + gp120 Protein | Rhesus Macaques | Not Specified | Developed nAbs against the autologous HIV-1 CON-S isolate.[3] | Three of four macaques developed nAbs against the vaccine strain.[3] |
| Z1800M T/F Env DNA/MVA/gp120 | Rhesus Macaques | Not Specified | Autologous nAb ID50 titers reached up to 1:262 after protein boosts.[4] | Only two of ten immunized animals developed autologous neutralizing activity.[4] |
| BLP-PAM (gp120 trimer) | Rhesus Macaques | Not Specified | Elicited serum nAbs against heterologous HIV-1 Tier 1 and 2 pseudoviruses.[5] | A combination of intranasal and intramuscular immunization induced both mucosal and systemic immune responses.[5] |
Table 2: Cellular Immune Responses to gp120-Based Vaccines in Non-Human Primates
| Vaccine Candidate | Animal Model | T-Cell Response Measurement | Key Findings |
| rhFLSC (gp120-CD4i) | Rhesus Macaques | Env-specific T-cell responses | Elicited T-cell responses that were associated with control of set-point viremia.[2] |
| BLP-PAM (gp120 trimer) + rAd2-gp120AE boost | Rhesus Macaques | IFN-γ ELISPOT, Intracellular Cytokine Staining | The initial BLP-PAM immunization induced strong B-cell but not T-cell responses. The rAd2-gp120AE boost improved systemic T-cell responses.[5] |
| NYVAC-C prime/boost | Rhesus Macaques | IFN-γ ELISPOT, Intracellular Cytokine Staining | Dominant T-cell responses were directed to Env, primarily mediated by CD4+ T-cells, consistent with responses in human volunteers.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the evaluation of gp120-based vaccines.
Enzyme-Linked Immunosorbent Assay (ELISA) for gp120-Specific Antibodies
Objective: To quantify the titer of gp120-specific binding antibodies in the sera of immunized animals.
Methodology:
-
96-well microtiter plates are coated with recombinant HIV-1 gp120 protein (e.g., from subtypes B, C, or A/E) overnight at 4°C.
-
Plates are washed and blocked to prevent non-specific binding.
-
Serially diluted plasma samples from immunized animals are added to the wells and incubated.
-
After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody's species (e.g., anti-macaque IgG) is added.
-
Following another incubation and wash, a substrate is added that produces a colorimetric reaction in the presence of the enzyme.
-
The reaction is stopped, and the optical density is measured using a plate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives a positive signal above the background.[4][7]
TZM-bl Neutralization Assay
Objective: To measure the ability of serum antibodies to neutralize HIV-1 infectivity in vitro.
Methodology:
-
TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase reporter genes, are used.
-
Serial dilutions of heat-inactivated serum from immunized animals are pre-incubated with a known amount of HIV-1 pseudovirus.
-
The antibody-virus mixture is then added to the TZM-bl cells.
-
After a 48-hour incubation, the cells are lysed, and luciferase activity is measured.
-
The 50% inhibitory dilution (ID50) is calculated as the reciprocal of the serum dilution that causes a 50% reduction in luciferase activity compared to control wells with virus only.[3]
IFN-γ ELISpot Assay for T-Cell Responses
Objective: To quantify the number of antigen-specific T-cells that secrete IFN-γ upon stimulation.
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from immunized animals.
-
ELISpot plates pre-coated with an anti-IFN-γ capture antibody are seeded with PBMCs.
-
The cells are stimulated with pools of overlapping peptides spanning the HIV-1 Env protein.
-
After an incubation period, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added.
-
A streptavidin-enzyme conjugate is then added, followed by a substrate that forms a colored spot at the site of IFN-γ secretion.
-
The spots, each representing an individual IFN-γ-secreting cell, are counted using an automated reader. The results are expressed as spot-forming cells (SFC) per million PBMCs.[5][6]
Visualizing Experimental Workflows and Pathways
Diagrams are provided to illustrate the logical flow of experiments and the immunological pathways activated by gp120-based vaccines.
References
- 1. Scientists achieve the first proof of concept for an HIV broadly neutralising antibody vaccine in monkeys | aidsmap [aidsmap.com]
- 2. HIV-1 CD4-induced (CD4i) gp120 Epitope Vaccines Promote B and T-cell Responses that Contribute to Reduced Viral Loads in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and genetic convergence of HIV-1 neutralizing antibodies in vaccinated non-human primates | PLOS Pathogens [journals.plos.org]
- 4. A neutralizing antibody target in early HIV-1 infection was recapitulated in rhesus macaques immunized with the transmitted/founder envelope sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccine with bacterium‐like particles displaying HIV‐1 gp120 trimer elicits specific mucosal responses and neutralizing antibodies in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Immunogenicity of a polyvalent HIV-1 candidate vaccine based on fourteen wild type gp120 proteins in golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Human Monoclonal Antibodies Against Diverse HIV-1 gp120 Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactive performance of several leading human monoclonal antibodies (mAbs) targeting the HIV-1 envelope glycoprotein gp120. The information presented is intended to aid researchers and drug development professionals in the selection and evaluation of potent antibody candidates for therapeutic and prophylactic strategies against HIV-1.
Introduction to gp120 and the Challenge of HIV-1 Diversity
The HIV-1 envelope glycoprotein (Env) is a primary target for neutralizing antibodies. It is a trimer of heterodimers, with each protomer consisting of a surface gp120 subunit and a transmembrane gp41 subunit. The gp120 protein is responsible for binding to the host cell receptor CD4 and co-receptors (CCR5 or CXCR4), initiating the process of viral entry. However, the high mutation rate of the env gene results in extensive genetic diversity and a dense "glycan shield" on the surface of gp120, posing a significant challenge to the development of a broadly effective vaccine and antibody-based therapies.
A small fraction of HIV-1 infected individuals naturally develop broadly neutralizing antibodies (bNAbs) that can neutralize a wide range of viral isolates by targeting conserved epitopes on the Env spike.[1] The isolation and characterization of these bNAbs have provided invaluable insights into the sites of vulnerability on the HIV-1 envelope and have spurred the development of novel immunotherapeutics. This guide focuses on a selection of these potent human monoclonal antibodies, comparing their ability to neutralize diverse HIV-1 isolates.
Featured Broadly Neutralizing Antibodies
This guide focuses on four prominent broadly neutralizing antibodies that target two major sites of vulnerability on gp120: the CD4 binding site and the V3-glycan region.
-
CD4 Binding Site (CD4bs) Antibodies:
-
VRC01: One of the first and most well-characterized bNAbs, VRC01 targets the highly conserved CD4 binding site on gp120, effectively mimicking the CD4 receptor to block viral entry.[1][2]
-
3BNC117: Also targeting the CD4bs, 3BNC117 has demonstrated remarkable breadth and potency in preclinical and clinical studies.[3][4][5]
-
-
V3-Glycan Targeting Antibodies:
Comparative Neutralization Activity
The following table summarizes the predicted half-maximal inhibitory concentrations (IC50 in µg/mL) of VRC01, 3BNC117, and PGT121 against a panel of HIV-1 envelope (Env) sequences from various clades. Lower IC50 values indicate greater neutralization potency. The data is derived from a study by Yu et al. (2019), which utilized a Bayesian machine-learning model validated with experimental TZM-bl neutralization assays.[4][6][9][10]
| HIV-1 Env Isolate | Clade | VRC01 (Predicted IC50, µg/mL) | 3BNC117 (Predicted IC50, µg/mL) | PGT121 (Predicted IC50, µg/mL) |
| 25710-2.43 | C | 0.45 | 0.04 | >50 |
| 246-F3_C10.2 | C | 0.12 | 0.05 | 0.01 |
| CNE11 | C | 0.33 | 0.05 | 0.01 |
| CNE8 | C | 0.22 | 0.02 | 0.01 |
| CH119.10 | B | 0.18 | 0.03 | 0.01 |
| PVO.4 | B | 1.04 | 0.08 | 0.01 |
| TRO.11 | B | 0.15 | 0.03 | 0.01 |
| X1632-S2-2 | B | 0.11 | 0.02 | 0.01 |
| X2278_C2_2 | B | 0.13 | 0.02 | 0.01 |
| 398-F1_F6_20 | B | 0.25 | 0.04 | 0.01 |
| Ce70301021_G3 | G | 0.16 | 0.03 | 0.01 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HIV-1 Pseudovirus Neutralization Assay (TZM-bl Assay)
This assay is the standard method for measuring the neutralizing activity of antibodies against HIV-1. It utilizes an engineered HeLa cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4 and contains integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR.
Materials:
-
TZM-bl cells (NIH AIDS Reagent Program)
-
HIV-1 Env-pseudotyped viruses
-
Complete Growth Medium (DMEM, 10% FBS, penicillin/streptomycin)
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well cell culture plates (clear bottom, white or black walls)
-
Luminometer
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium and incubate overnight at 37°C, 5% CO2.
-
Antibody Dilution: Prepare serial dilutions of the monoclonal antibody in growth medium.
-
Virus-Antibody Incubation: In a separate 96-well plate, mix 50 µL of each antibody dilution with 50 µL of diluted HIV-1 pseudovirus (previously titrated to yield a specific range of relative luminescence units, RLU). Incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-antibody mixture to each well. Also include virus control wells (virus only) and cell control wells (cells only).
-
DEAE-Dextran Addition: Add DEAE-Dextran to each well to a final concentration that has been optimized to enhance infectivity without causing cytotoxicity.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Lysis and Luciferase Measurement: After incubation, remove the culture medium and add 100 µL of luciferase assay reagent to each well to lyse the cells. After a 2-minute incubation at room temperature, transfer the lysate to a 96-well black plate and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent neutralization by comparing the RLU of the antibody-treated wells to the RLU of the virus control wells. The IC50 value is the antibody concentration that results in a 50% reduction in RLU.[3][11][12][13][14]
Enzyme-Linked Immunosorbent Assay (ELISA) for gp120 Binding
ELISA is used to determine the binding affinity of monoclonal antibodies to recombinant gp120 protein.
Materials:
-
Recombinant HIV-1 gp120 protein
-
Monoclonal antibody to be tested
-
96-well ELISA plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (anti-human IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well ELISA plate with 100 µL of recombinant gp120 protein (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add 100 µL of serially diluted monoclonal antibody to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG secondary antibody (at the manufacturer's recommended dilution) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the antibody concentrations to determine the binding curve and calculate the EC50 (half-maximal effective concentration).[7][15][16][17]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the real-time kinetics of antibody-antigen interactions, providing association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant gp120 protein (ligand)
-
Monoclonal antibody (analyte)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization: Covalently immobilize the recombinant gp120 protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared without the ligand to subtract non-specific binding.
-
Analyte Injection: Inject a series of concentrations of the monoclonal antibody (analyte) over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal (measured in resonance units, RU) in real-time. The association phase occurs during the injection of the antibody, and the dissociation phase begins when the injection is replaced with running buffer.
-
Regeneration: After each cycle, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) to remove the bound antibody without damaging the immobilized gp120.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[8][18][19][20][21]
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Workflow of the TZM-bl neutralization assay.
Caption: Major bNAb epitopes on HIV-1 gp120.
References
- 1. Broadly Neutralizing Antibodies for HIV-1 Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV broadly neutralizing antibody targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. scispace.com [scispace.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Detection of receptor-ligand interactions using surface plasmon resonance: model studies employing the HIV-1 gp120/CD4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - Predicting the broadly neutralizing antibody susceptibility of the HIV reservoir [insight.jci.org]
- 10. JCI Insight - Predicting the broadly neutralizing antibody susceptibility of the HIV reservoir [insight.jci.org]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. researchgate.net [researchgate.net]
- 13. hiv.lanl.gov [hiv.lanl.gov]
- 14. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. genfollower.com [genfollower.com]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. path.ox.ac.uk [path.ox.ac.uk]
- 20. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of gp120-IN-2 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical final step in the experimental workflow. This guide provides essential information on the proper disposal procedures for gp120-IN-2, a potent HIV-1 gp120 inhibitor. Adherence to these guidelines is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available and should be requested directly from the supplier for definitive disposal instructions, the following procedures are based on established best practices for the disposal of chemical waste generated in a research laboratory.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For unused or expired this compound, the primary quantitative data to consider for disposal is the amount of the substance. For solutions containing this compound, both the concentration and volume must be documented.
| Waste Stream | Key Quantitative Data to Record | Recommended Container Type |
| Unused/Expired Solid this compound | Mass (in mg or g) | Original, clearly labeled manufacturer's vial or a sealed, compatible waste container. |
| Contaminated Labware (solid) | Type and number of items (e.g., pipette tips, microfuge tubes) | Puncture-resistant, labeled sharps container or a designated solid waste container. |
| Liquid Waste (e.g., solutions) | Volume (in mL or L) and Concentration (e.g., µM, mM) | Labeled, leak-proof, and chemically compatible waste container (e.g., HDPE or glass). |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to segregation, containment, and labeling, culminating in collection by a certified hazardous waste management service.
Experimental Protocol: Segregation and Containment of this compound Waste
-
Solid Waste (Unused Compound and Contaminated Labware):
-
Unused or Expired this compound: If the original container is intact and clearly labeled, it can be designated for disposal. If repackaging is necessary, transfer the solid to a new, clean, and compatible container.
-
Contaminated Labware: Collect all disposable labware that has come into direct contact with this compound (e.g., pipette tips, weighing boats, gloves) in a designated, clearly labeled solid chemical waste container. Sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container.
-
-
Liquid Waste (Solutions containing this compound):
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, labeled liquid waste container.
-
Do not mix with incompatible waste streams. A compatibility chart should be consulted if there is any uncertainty.
-
The container should be kept securely closed when not in use.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration and volume (for liquids), and the date of accumulation.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to prevent spills.
-
Do not accumulate large quantities of waste. Arrange for regular pickups by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste streams.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize obtaining the specific Safety Data Sheet from the manufacturer for the most accurate and detailed disposal instructions.
Essential Safety and Handling Guidance for gp120-IN-2
** chercheurs, scientifiques et professionnels du développement de médicaments, ce document fournit des informations de sécurité et de logistique essentielles pour la manipulation du gp120-IN-2. En l'absence d'une fiche de données de sécurité (FDS) spécifique, ce guide est basé sur l'activité biologique connue du composé en tant qu'inhibiteur puissant du VIH-1 et sur sa cytotoxicité dose-dépendante, en suivant les pratiques de laboratoire sûres pour les composés de recherche actifs.
Propriétés et activité biologique
Le this compound est un inhibiteur de la glycoprotéine d'enveloppe gp120 du VIH-1. Les données disponibles indiquent une activité biologique significative, qui doit être prise en compte pour une manipulation sûre.
| Paramètre | Valeur | Description |
| IC₅₀ | 7.5 µM | Demi-concentration inhibitrice maximale contre le VIH-1. |
| CC₅₀ | 112.93 µM | Concentration cytotoxique médiane, indiquant une toxicité pour les cellules à des concentrations plus élevées. |
Ces données soulignent la nécessité de procédures de manipulation prudentes pour minimiser l'exposition.
Équipement de protection individuelle (EPI)
En raison de la cytotoxicité du this compound, une barrière de protection complète est obligatoire. Le personnel doit être formé à l'utilisation et à l'élimination correctes de l'EPI.[1][2][3]
| Équipement | Spécification | Objectif |
| Protection des mains | 2 paires de gants testés pour la chimiothérapie (nitrile) | Protège contre le contact cutané et l'absorption. Le port de deux paires de gants offre une protection supplémentaire en cas de rupture de la couche extérieure.[1][4] |
| Protection du corps | Blouse de laboratoire à manches longues avec poignets serrés | Empêche la contamination des vêtements personnels et de la peau.[5][6] |
| Protection des yeux | Lunettes de sécurité avec écrans latéraux ou lunettes de protection | Protège les yeux des éclaboussures et des aérosols. |
| Protection respiratoire | Masque chirurgical ou respirateur N95 | Recommandé lors de la manipulation de la poudre pour éviter l'inhalation.[3][7] |
Plan opérationnel : Procédures de manipulation étape par étape
Un flux de travail structuré est essentiel pour maintenir la sécurité et l'intégrité du composé.
Workflow de manipulation sécurisée du this compound
Légende: Flux de travail pour la manipulation sécurisée du this compound.
-
Réception et stockage :
-
Inspecter le conteneur à la réception pour déceler tout dommage ou fuite.
-
Stocker dans un endroit frais, sec et bien ventilé, à l'écart des matières incompatibles.
-
-
Préparation :
-
Expérimentation :
-
Utiliser des instruments et de la verrerie dédiés.
-
Éviter de générer des aérosols.
-
En cas de contact avec la peau, laver immédiatement et abondamment à l'eau et consulter un médecin. En cas de contact avec les yeux, rincer abondamment à l'eau pendant plusieurs minutes et consulter un médecin.
-
Plan d'élimination
Une élimination appropriée est essentielle pour prévenir la contamination de l'environnement et l'exposition involontaire.
-
Déchets chimiques : Tout le this compound non utilisé, les solutions et les matériaux contaminés (par exemple, les gants, les pointes de pipette, la verrerie) doivent être collectés dans des conteneurs de déchets dangereux clairement étiquetés.[8][9]
-
Décontamination : Décontaminer les surfaces de travail avec une solution d'eau de Javel à 10 %, suivie d'éthanol à 70 %.
-
Manipulation des déversements : En cas de déversement, évacuer la zone et empêcher l'accès. Porter un EPI approprié, y compris une protection respiratoire. Absorber le déversement avec un matériau inerte et le recueillir dans un conteneur de déchets dangereux scellé.[2]
-
Réglementations locales : Suivre toutes les réglementations institutionnelles et locales pour l'élimination des déchets dangereux.[8]
Ce guide fournit un cadre pour la manipulation sécurisée du this compound. Les chercheurs doivent toujours consulter les protocoles de sécurité de leur institution et effectuer une évaluation des risques spécifique à leur expérience.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 7. england.nhs.uk [england.nhs.uk]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
